Bayogenin
Description
This compound has been reported in Phytolacca dodecandra, Mosla chinensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-JEERONPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861949 | |
| Record name | Bayogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6989-24-8 | |
| Record name | Bayogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bayogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bayogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Natural sources and occurrence of Bayogenin in plants.
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Bayogenin
Introduction
This compound is a pentacyclic triterpenoid sapogenin, an aglycone form of saponins, derived from an oleanane hydride.[1] As a secondary metabolite, it is found in various plant species where it exists as glycosides (saponins). These saponins are cleaved through hydrolysis to yield the this compound aglycone. This compound has garnered interest from the scientific community, particularly for its biological activities. Notably, it has been identified as an inhibitor of glycogen phosphorylase, a key enzyme in glucose metabolism, suggesting potential applications in biomedical research and drug development.[2]
This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence in various plants, detailed experimental protocols for its extraction, isolation, and quantification, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug discovery.
Natural Sources and Occurrence of this compound
This compound is distributed across several plant families, typically as part of a complex mixture of triterpenoid saponins.[3] The primary plant families and species identified as sources of this compound are detailed below.
Key Plant Sources:
-
Fabaceae (Legume Family): The Medicago genus is a prominent source of this compound. It is found in species such as alfalfa (Medicago sativa), Medicago heyniana, Medicago murex, Medicago hybrida, Medicago rigidula, and Medicago arabica.[3][4][5][6] In these plants, this compound is one of several dominant aglycones, alongside medicagenic acid, hederagenin, and zanhic acid.[3][4]
-
Caryophyllaceae (Carnation Family): Common Soapwort (Saponaria officinalis) is a known source of this compound.[7] Its roots, in particular, contain a variety of sapogenins, including this compound.[7]
-
Cucurbitaceae (Gourd Family): this compound has been isolated from Bolbostemma paniculatum.[2]
-
Phytolaccaceae (Pokeweed Family): The compound has been reported in Phytolacca dodecandra.[1]
-
Lamiaceae (Mint Family): Mosla chinensis is another reported source of this compound.[1]
In these plants, this compound is primarily located in the roots and aerial parts, with its concentration and relative abundance varying between species and even between different ecotypes of the same species.[4] For instance, in Medicago truncatula, this compound glycosides are found to accumulate predominantly in the root tissues.[4]
Quantitative Occurrence of this compound
The concentration of this compound can vary significantly depending on the plant species, part of the plant, and growing conditions. Quantitative analysis typically measures the amount of this compound after acid or enzymatic hydrolysis of the parent saponin extract. The data below is presented as the relative percentage of this compound within the total sapogenin content obtained after hydrolysis.
| Plant Species | Plant Part | This compound Content | Data Type | Reference |
| Medicago heyniana | Aerial Parts | 39.4 ± 0.8% | % of total sapogenins | [5] |
| Medicago murex | Aerial Parts | 36.9 ± 2.1% | % of total sapogenins | [5] |
| Medicago hybrida | Aerial Parts | 19.0 ± 0.8% | % of total sapogenins | [5] |
| Saponaria officinalis | Roots | Present¹ | µg/g of extract | [7] |
¹In the methanolic extract of Saponaria officinalis roots, this compound was identified and quantified alongside four other sapogenins. While the exact concentration is part of a comprehensive analysis in the source, its presence is confirmed.[7]
Methodologies for Isolation and Analysis
The isolation and quantification of this compound from plant matrices is a multi-step process involving extraction, hydrolysis, purification, and chromatographic analysis.
General Experimental Workflow
The overall process for isolating and analyzing this compound from plant material is outlined in the diagram below.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for the analysis of sapogenins, including this compound.[7]
4.2.1 Extraction of Crude Saponins This step aims to extract the saponin glycosides from the prepared plant material.
-
Sample Preparation : Dry the plant material (e.g., roots of Saponaria officinalis) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : Weigh 1 g of the ground plant material. Add 25 mL of a suitable solvent (e.g., methanol or distilled water).
-
Maceration : Stir the mixture continuously using a magnetic stirrer at 500 rpm for 60 minutes at room temperature.
-
Filtration : Filter the resulting extract through a 0.2 µm pore size filter paper to remove solid plant debris. The filtrate is the crude extract containing saponin glycosides.
4.2.2 Acid Hydrolysis of Saponins This procedure cleaves the glycosidic (sugar) bonds to release the free aglycone, this compound.
-
Reaction Mixture : In a suitable vial, mix 300 µL of the plant extract with 200 µL of distilled water and 100 µL of concentrated hydrochloric acid (HCl).
-
Incubation : Seal the vial and incubate the mixture at 85°C for 2 hours. This process facilitates the hydrolysis of saponins into their constituent sapogenins and sugars.
-
Cooling : After incubation, allow the mixture to cool to room temperature. The resulting solution contains a mixture of sapogenins, including this compound.
4.2.3 Purification via Solid-Phase Extraction (SPE) This clean-up step removes interfering substances from the hydrolyzed extract.
-
Column Conditioning : Use a C18 SPE cartridge. First, pass 5 mL of methanol through the column, followed by 5 mL of distilled water to equilibrate the stationary phase.
-
Sample Loading : Load 5 mL of the aqueous hydrolyzed extract onto the conditioned SPE column at a slow flow rate of approximately 0.2 mL/min. The sapogenins will adsorb to the C18 stationary phase.
-
Elution : Elute the adsorbed sapogenins from the column by passing 3 mL of pure methanol.
-
Concentration : Collect the methanolic eluate and concentrate it under a stream of nitrogen to dryness. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
4.2.4 Quantification by UHPLC-ELSD Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (UHPLC-ELSD) is an effective technique for quantifying non-chromophoric compounds like this compound.
-
Instrumentation : A UHPLC system equipped with an ELSD.
-
Chromatographic Conditions :
-
Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water is typically used.
-
Detection : ELSD measures the light scattered by the analyte particles after nebulization and solvent evaporation.
-
-
Validation Parameters :
-
Calibration : A calibration curve for this compound was prepared in the concentration range of 0.004–0.26 mg/mL.[7]
-
Retention Time : Under specific reported conditions, the retention time (tR) for this compound was 21.82 minutes.[7]
-
Limits of Detection (LOD) and Quantification (LOQ) : LODs were reported in the range of 0.01 to 0.05 μg/mL, and LOQs from 0.03 to 1.5 μg/mL for various sapogenins.[7]
-
Biological Activity and Mechanism of Action
This compound is recognized for its inhibitory activity against glycogen phosphorylase (GP), a crucial enzyme in carbohydrate metabolism.[2]
5.1 Inhibition of Glycogen Phosphorylase
Glycogen phosphorylase (EC 2.4.1.1) catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[8] This provides a rapid source of glucose for energy. The enzyme is a target for the development of agents to treat conditions like type 2 diabetes.[8][9]
This compound exhibits moderate inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) with a reported IC₅₀ value of 68 μM.[2] By inhibiting this enzyme, this compound can reduce the breakdown of glycogen, thereby lowering the release of glucose. This mechanism forms the basis of its potential therapeutic interest.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bayogenin Biosynthesis Pathway in Medicago truncatula
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the bayogenin biosynthesis pathway in the model legume Medicago truncatula. This compound, a triterpenoid saponin, and its glycosides are of significant interest due to their wide range of biological activities, including potential pharmaceutical applications. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex metabolic pathway.
Introduction to this compound and its Significance
Medicago truncatula produces a diverse array of triterpenoid saponins, which are classified into hemolytic and non-hemolytic types based on their aglycone structure. This compound belongs to the hemolytic class and is a key intermediate in the biosynthesis of various bioactive saponins. These compounds play a crucial role in the plant's defense against pathogens and herbivores. For drug development professionals, understanding the biosynthesis of this compound is the first step toward harnessing metabolic engineering to produce these valuable compounds in scalable systems.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for sterol and triterpenoid metabolism. The pathway proceeds through a series of oxidation steps catalyzed by cytochrome P450 monooxygenases (CYPs).
The key enzymes involved in the conversion of β-amyrin to this compound are:
-
CYP716A12 : This multifunctional enzyme catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, producing oleanolic acid .[2][3]
-
CYP72A68 : This enzyme is responsible for the hydroxylation of oleanolic acid at the C-23 position, yielding hederagenin .[4][5]
-
CYP72A67 : This 2β-hydroxylase catalyzes the hydroxylation of hederagenin at the C-2 position to produce This compound .[6][7][8]
The final saponins are formed through the glycosylation of the sapogenin backbone at various positions, a process mediated by UDP-glycosyltransferases (UGTs).
This compound Biosynthesis Pathway Diagram
Quantitative Data on Saponin Accumulation
The accumulation of this compound and other saponins varies significantly between different tissues of Medicago truncatula. Quantitative analyses have revealed distinct spatial distribution patterns, suggesting specialized roles for these compounds in plant defense.
| Sapogenin Glycoside | Predominant Tissue Accumulation | Reference |
| This compound glycosides | Roots | [2][9] |
| Hederagenin glycosides | Roots | [2][9] |
| Medicagenic acid glycosides | Leaves and Roots | [9] |
| Zanhic acid glycosides | Aerial tissues (Leaves) | [9] |
| Soyasaponin B glycosides | Roots | [9] |
| Soyasaponin E glycosides | Not specified | [9] |
Table 1: Tissue-Specific Accumulation of Major Sapogenin Glycosides in Medicago truncatula
Quantitative data from various studies indicate that roots are the primary site for the accumulation of this compound and hederagenin glycosides. For instance, one study reported that the total saponin content in roots can be 5 to 200 times greater than in other plant organs.[10]
| Tissue | Total Saponin Content (µg/mg dry weight) | Reference |
| Roots | ~5.92 | [10] |
| Leaves | ~1.06 | [10] |
| Seeds | ~0.99 | [10] |
| Stems | ~0.42 | [10] |
| Seedpods | ~0.03 | [10] |
Table 2: Relative Total Saponin Content in Different Tissues of Medicago truncatula
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the jasmonate signaling pathway. This pathway is a key component of the plant's response to biotic and abiotic stress.
Jasmonate Signaling Pathway
The plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), are central to the induction of saponin biosynthesis. The signaling cascade is initiated by the perception of JA-Ile by the CORONATINE INSENSITIVE 1 (COI1) receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, allowing them to activate the expression of downstream target genes, including those in the this compound biosynthesis pathway.
Jasmonate Signaling Pathway Diagram
Key Transcription Factors
Several basic helix-loop-helix (bHLH) transcription factors, known as TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATORS (TSARs) , have been identified as key regulators of the saponin biosynthetic pathway in M. truncatula.[11][12][13]
-
TSAR1 and TSAR2 : These transcription factors are induced by jasmonates and directly activate the promoters of saponin biosynthetic genes.[11][13] They have been shown to bind to the N-box motif in the promoter of the 3-hydroxy-3-methylglutaryl-CoA reductase 1 (HMGR1) gene, a rate-limiting enzyme in the upstream mevalonate pathway.[11][12] While both are involved in saponin regulation, TSAR2 overexpression specifically enhances the production of hemolytic saponins like this compound, whereas TSAR1 primarily stimulates the non-hemolytic soyasaponin branch.[13]
-
TSAR3 : This transcription factor is seed-specific and controls the biosynthesis of hemolytic saponins in developing seeds.[3][14]
Experimental Protocols
Elucidating the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are overviews of key experimental protocols.
Gene Identification and Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of genes involved in the this compound pathway.
-
RNA Isolation : Total RNA is extracted from various M. truncatula tissues (e.g., roots, leaves) using commercially available kits or standard protocols.
-
cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Primer Design : Gene-specific primers are designed for the target genes (e.g., CYP716A12, CYP72A68, CYP72A67) and reference genes (e.g., Actin, EF1α).
-
qPCR Reaction : The reaction is performed using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.
-
Data Analysis : The relative expression levels of the target genes are calculated using the comparative Ct (2-ΔΔCt) method, normalized to the expression of reference genes.[15][16]
qRT-PCR Workflow Diagram
Functional Characterization of Enzymes
Yeast Microsome Assays are commonly used to determine the function of cytochrome P450 enzymes.
-
Yeast Strain : A yeast strain (e.g., Saccharomyces cerevisiae WAT11) expressing a plant NADPH-cytochrome P450 reductase is used.[17]
-
Gene Expression : The cDNA of the candidate CYP gene is cloned into a yeast expression vector and transformed into the yeast strain.
-
Microsome Isolation : Yeast cells are cultured, and microsomes (membrane fractions containing the expressed P450) are isolated by differential centrifugation.
-
Enzyme Assay : The isolated microsomes are incubated with the putative substrate (e.g., oleanolic acid for CYP72A67) and a source of reducing equivalents (NADPH).
-
Product Analysis : The reaction products are extracted and analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[2][18]
In Vivo Gene Function Analysis
RNA interference (RNAi)-mediated Gene Silencing in Hairy Roots is a powerful technique to study gene function in M. truncatula roots.[19][20][21]
-
Construct Preparation : A gene-specific fragment is cloned into an RNAi vector in both sense and antisense orientations to create a hairpin RNA structure.
-
Transformation : The RNAi construct is introduced into Agrobacterium rhizogenes.
-
Hairy Root Induction : M. truncatula seedlings are inoculated with the transformed A. rhizogenes, which induces the formation of transgenic "hairy" roots.
-
Analysis : The transgenic roots are analyzed for the downregulation of the target gene's expression (via qRT-PCR) and the corresponding changes in the saponin profile (via HPLC-MS).[5][6]
Metabolite Profiling
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation, identification, and quantification of saponins.
-
Sample Extraction : Saponins are extracted from ground plant material using a solvent such as 80% methanol.
-
Chromatographic Separation : The extract is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of water and acetonitrile, often with a modifier like formic acid, is used to separate the different saponin glycosides.
-
Mass Spectrometry Detection : The eluting compounds are introduced into a mass spectrometer (e.g., electrospray ionization - ESI) for detection. Identification is based on the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[22][23]
-
Quantification : Quantification can be performed using authentic standards or by relative comparison of peak areas.
Conclusion and Future Directions
Significant progress has been made in elucidating the this compound biosynthesis pathway in Medicago truncatula. The key enzymes and regulatory factors have been identified, providing a solid foundation for further research. However, several areas warrant further investigation:
-
Enzyme Kinetics : Detailed kinetic parameters (Km, Vmax) for the biosynthetic enzymes are largely unknown. Determining these values will be crucial for accurate metabolic modeling and engineering efforts.
-
Glycosyltransferases : While some UGTs have been identified, the full complement of enzymes responsible for the diverse glycosylation patterns of this compound and other sapogenins remains to be fully characterized.
-
Metabolic Engineering : The knowledge of this pathway can now be applied to metabolic engineering strategies in microbial or plant-based systems for the sustainable production of specific, high-value saponins for pharmaceutical and other applications.
This technical guide serves as a valuable resource for researchers and professionals seeking to understand and manipulate the biosynthesis of this compound and other important triterpenoid saponins in Medicago truncatula.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicago truncatula CYP716A12 Is a Multifunctional Oxidase Involved in the Biosynthesis of Hemolytic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis Reveals the Mechanism of MtLOX24 in Response to Methyl Jasmonate Stress in Medicago truncatula [mdpi.com]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | CRISPR/Cas9-Mediated Targeted Mutagenesis of CYP93E2 Modulates the Triterpene Saponin Biosynthesis in Medicago truncatula [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes and upon expression in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Bayogenin as a triterpenoid saponin aglycone.
An In-Depth Technical Guide to Bayogenin: A Triterpenoid Saponin Aglycone
Executive Summary
This compound is a pentacyclic triterpenoid sapogenin, the non-sugar aglycone component of various saponins found predominantly in plants of the Medicago genus, such as alfalfa (Medicago sativa). As a core chemical scaffold, this compound is implicated in a range of biological activities, including antimicrobial, neuroprotective, and enzyme inhibitory effects. Recent computational studies further suggest its potential as an anticancer agent through the modulation of critical signaling pathways related to DNA repair, apoptosis, and cell proliferation, such as the MAPK pathway. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, known biological activities, and hypothesized mechanisms of action. It is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols for its extraction, isolation, and bioactivity assessment, alongside structured data tables and pathway diagrams to facilitate further investigation and therapeutic development.
Introduction
Triterpenoid saponins are a diverse class of naturally occurring glycosides characterized by a C30 isoprenoid skeleton. Their biological activity is largely determined by the structure of the aglycone, or sapogenin, core. This compound (2β,3β,23-trihydroxyolean-12-en-28-oic acid) is an oleanane-type pentacyclic triterpenoid that serves as the aglycone for a variety of saponins. It is a key component in several plant species, notably alfalfa (Medicago sativa), and has been identified in Phytolacca dodecandra and Mosla chinensis. While the biological activities of crude saponin extracts are well-documented, research into the specific contributions of their constituent aglycones is crucial for understanding structure-activity relationships and developing targeted therapeutics. This guide focuses specifically on the this compound aglycone, summarizing the current state of knowledge and providing practical methodologies for its study.
Physicochemical Properties
This compound is a complex organic molecule with defined stereochemistry. Its core structure is the oleanane skeleton, functionalized with hydroxyl groups and a carboxylic acid moiety, which contribute to its polarity and chemical reactivity.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| CAS Number | 6989-24-8 | [1] |
| Synonyms | 2beta,23-dihydroxyoleanolic acid, 2beta,3beta,23-trihydroxyolean-12-en-28-oic acid | [1] |
Biological Activities and Potential Therapeutic Applications
This compound has been associated with several biological activities, both as a pure compound and as a constituent of saponin mixtures.
Enzyme Inhibition
This compound is a known inhibitor of glycogen phosphorylase a (GPa), a key enzyme in glycogenolysis.[2] This activity suggests a potential therapeutic role in managing conditions characterized by dysregulated glucose metabolism, such as type 2 diabetes.
Antimicrobial and Nematicidal Activity
As a component of alfalfa saponins, this compound contributes to the plant's defense mechanisms. The pure aglycone has demonstrated moderate antibacterial activity against Staphylococcus epidermidis.[3] Saponin mixtures containing this compound are also known to possess nematicidal properties against various plant-parasitic nematodes.[3]
Neuroprotective Effects
While direct evidence for the this compound aglycone is limited, a this compound glycoside isolated from Chenopodium bonus-henricus demonstrated the most significant neuroprotective effect among several tested saponins in an in vitro model of 6-hydroxydopamine-induced oxidative stress.[4] The glycoside was shown to preserve the viability of isolated rat brain synaptosomes and maintain levels of reduced glutathione (GSH), indicating a potent antioxidant mechanism in a neurological context.[4]
Anticancer Potential (Hypothesized)
The anticancer activity of pure this compound has not been extensively evaluated in vitro. However, extracts from Pulsatilla vulgaris containing this compound glycosides show moderate cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), with CC₅₀ values in the range of 31–57 µg/mL.[5] Furthermore, recent in silico studies strongly suggest that this compound has the potential to act as an anticancer agent by interacting with key molecular targets.
Molecular Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, a combination of in silico modeling and indirect evidence from related compounds points toward the modulation of key signaling pathways involved in cell death, proliferation, and inflammation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Many triterpenoids exert their anticancer effects by inducing apoptosis. Recent computational studies predict that this compound has a strong binding affinity for several proteins critical to DNA repair and apoptosis, including BRCA2 , PALB2 , and Poly (ADP-ribose) polymerase (PARP) . Inhibition or modulation of these proteins can disrupt DNA repair in cancer cells, leading to an accumulation of DNA damage and the initiation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by a change in the Bax/Bcl-2 protein ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and the executioner caspase-3.
Modulation of MAPK and NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
-
MAPK Pathway : A computational analysis identified this compound as having the highest binding affinity for MAPK-1 (ERK2) among several phytochemicals from Centella asiatica.[6] MAPK-1 is a terminal kinase in a cascade that transmits extracellular signals to the nucleus to control gene expression related to cell growth and division. Inhibition of this pathway can lead to cell cycle arrest and is a common target for anticancer drugs.
-
NF-κB Pathway : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. While not tested on pure this compound, extracts containing this compound glycosides have been shown to inhibit NF-κB activation.[5] Many triterpenoids are known to directly inhibit IKKβ, preventing the phosphorylation of IκBα and thereby blocking the pathway.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. A notable gap exists in the literature regarding the in vitro cytotoxicity of pure this compound against human cancer cell lines.
Table 1: Enzyme Inhibition and Antimicrobial Activity of this compound
| Activity | Target | System/Organism | Value | Reference |
| Enzyme Inhibition | Glycogen Phosphorylase a | Rabbit Muscle | IC₅₀ = 68 µM | [2] |
| Antibacterial | Staphylococcus epidermidis | Agar Diffusion | I.D. = 13.20 mm | [3] |
Table 2: this compound Content in Various Medicago Species
| Plant Species | Part | This compound Content (% of total sapogenins) | Reference |
| Medicago heyniana | Leaves | 39.4 ± 0.8% | [8] |
| Medicago murex | Leaves | 36.9 ± 2.1% | [8] |
| Medicago hybrida | Leaves | 19.0 ± 0.8% | [8] |
Experimental Protocols
The following section provides detailed methodologies for the isolation and functional evaluation of this compound.
Protocol for Extraction, Hydrolysis, and Isolation of this compound
This protocol describes the liberation of this compound from its glycosides in Medicago sativa and its subsequent purification.
Methodology:
-
Extraction:
-
Supercritical Fluid Extraction (SFE) (Preferred): Load 200 g of dried, ground Medicago sativa plant material into the extraction vessel of an SFE system. Perform extraction using supercritical CO₂ with 10-15% ethanol as a co-solvent at approximately 60-70°C and 200-250 bar.[9] Collect the extract from the separator.
-
Conventional Maceration: Macerate 500 g of ground plant material in 4 L of methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude extract.
-
-
Acid Hydrolysis:
-
To the crude saponin extract, add a solution of concentrated hydrochloric acid (e.g., 2M HCl in 50% methanol).
-
Reflux the mixture at 85-100°C for at least 2 hours to ensure complete cleavage of glycosidic bonds.[2]
-
Neutralize the reaction mixture with a base (e.g., NaOH) and remove the methanol via rotary evaporation. Extract the resulting aqueous solution with an organic solvent like diethyl ether or ethyl acetate to partition the aglycones.
-
-
Purification (Solid-Phase Extraction):
-
Concentrate the organic extract containing the crude aglycones and redissolve in a minimal amount of methanol.
-
Condition an octadecyl (C18) SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove remaining impurities.
-
Elute the sapogenin fraction with a less polar solvent, such as pure methanol or acetonitrile.[2]
-
-
HPLC Separation and Quantification:
-
Analyze the purified sapogenin mixture using a High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV-absorbing compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid).
-
Detection: ELSD (Nebulizer temperature ~40°C, Evaporator temperature ~60°C, Gas flow ~1.5 L/min).
-
Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of purified this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol for Glycogen Phosphorylase Inhibition Assay
This colorimetric assay measures the activity of glycogen phosphorylase (GP) by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate in the direction of glycogen synthesis.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂.
-
Enzyme Solution: Rabbit muscle glycogen phosphorylase a (GPa) at 0.38 U/mL in Assay Buffer.
-
Substrate Solution: 0.25 mg/mL glycogen and 0.25 mM glucose-1-phosphate in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of the GPa enzyme solution to each well.
-
Add 10 µL of the this compound dilutions (or DMSO for control) to the wells.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction and detect the generated inorganic phosphate using a colorimetric reagent such as BIOMOL® Green, which forms a complex that absorbs at 620 nm.
-
Add the detection reagent according to the manufacturer's instructions and read the absorbance.
-
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a triterpenoid aglycone with established enzyme inhibitory and antimicrobial properties. While its role as a component of medicinally active saponin mixtures is recognized, the full therapeutic potential of the pure compound remains underexplored. The primary challenge is the lack of extensive in vitro and in vivo experimental data.
Recent in silico studies provide compelling hypotheses for its mechanism of action as a potential anticancer agent, suggesting it targets the MAPK signaling pathway and key proteins in DNA repair and apoptosis. These computational findings urgently require experimental validation. Future research should prioritize:
-
In Vitro Cytotoxicity Screening: Determining the IC₅₀ values of pure this compound against a diverse panel of human cancer cell lines.
-
Mechanism Validation: Experimentally confirming the hypothesized effects of this compound on the MAPK and NF-κB pathways through western blotting for phosphorylated proteins (p-ERK, p-IκBα) and reporter gene assays.
-
Apoptosis Confirmation: Validating the induction of apoptosis via flow cytometry (Annexin V/PI staining), caspase activity assays, and analysis of Bax/Bcl-2 expression.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory disease.
Bridging the gap between computational predictions and experimental evidence will be key to unlocking the therapeutic potential of this compound for drug development.
References
- 1. Isolation and determination of saponin hydrolysis products from Medicago sativa using supercritical fluid extraction, solid-phase extraction and liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of antitopoisomerase, antioxidant, and antimicrobial activities of selected triterpenes and saponins [scielo.org.mx]
- 4. Saponins from the roots of Chenopodium bonus-henricus L. with neuroprotective and anti-α-glucosidase activities [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. Computational analysis of phytocompounds in Centella asiatica for its antifibrotic and drug-likeness properties - Herb to drug study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Physical and chemical properties of Bayogenin.
An In-depth Technical Guide to the Physical and Chemical Properties of Bayogenin
Introduction
This compound is a pentacyclic triterpenoid sapogenin, a core chemical structure found in various plants.[1] It is a significant component of saponins from species such as Medicago sativa (alfalfa) and has been identified in other plants like Phytolacca dodecandra and Mosla chinensis.[1][2][3][4] As an aglycone, it forms the non-sugar part of saponin molecules. Research into this compound and its glycosides has highlighted its biological activities, including its role as an inhibitor of glycogen phosphorylase and the anti-inflammatory properties of its derivatives.[2][3][5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a look into its biological significance, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2][8][9] |
| Molecular Weight | 488.7 g/mol | [1][2][8][9] |
| CAS Number | 6989-24-8 | [1][2][3][8] |
| Appearance | White to Off-White Solid | [3][8] |
| Melting Point | >300 °C (decomposes) | [8] |
| Boiling Point | 606.0 ± 55.0 °C (Predicted) | [8] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 4.62 ± 0.70 (Predicted) | [8] |
| Solubility | DMSO (Slightly), Pyridine (Slightly, Sonicated) | [8] |
| Storage Conditions | -20°C Freezer, under inert atmosphere.[8] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | [3][8] |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| Synonyms | 2beta,23-dihydroxyoleanolic acid; 2beta,3beta,23-trihydroxyolean-12-en-28-oic acid | [1] |
Experimental Protocols
The isolation and analysis of this compound from natural sources involve multi-step procedures. The following protocols are based on established methodologies for sapogenins.
Extraction and Hydrolysis from Plant Material
This protocol describes a general procedure for extracting saponins from plant material and hydrolyzing them to yield the aglycone, this compound.
Materials:
-
Dried and ground plant material (e.g., Medicago sativa)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Distilled Water
-
Reflux apparatus
-
Filtration system
Procedure:
-
Extraction: The plant material is refluxed with a suitable solvent, such as methanol, to extract the crude glycosidic mixture.[10]
-
Hydrolysis: To cleave the sugar moieties and isolate the sapogenin (this compound), acid hydrolysis is performed. The crude extract is treated with concentrated hydrochloric acid.[4] This method has been shown to be effective for the identification of all four major sapogenins in Medicago sativa.[4]
-
Isolation: After hydrolysis, the mixture is neutralized and the resulting precipitate, containing the crude sapogenins, is collected by filtration.
Purification by Solid-Phase Extraction (SPE)
Crude sapogenin extracts require purification to isolate this compound. Solid-phase extraction is a common and effective technique.
Materials:
-
Crude sapogenin extract
-
C18 SPE cartridges
-
Methanol
-
Distilled Water
Procedure:
-
Column Conditioning: The C18 SPE column is first conditioned by passing methanol through it, followed by distilled water.[11]
-
Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the conditioned SPE column.
-
Washing: The column is washed with a polar solvent (e.g., water) to remove highly polar impurities.
-
Elution: this compound is eluted from the column using a less polar solvent, such as methanol. The use of C18 for purification has resulted in high recovery rates (71% to 99%).[4][11]
Analytical Methods for Identification and Quantification
A variety of analytical techniques are employed for the structural elucidation and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of this compound.[4][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on molecular weight and fragmentation patterns for structural confirmation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H-NMR, ¹³C-NMR, and 2D-NMR) is an indispensable tool for the definitive structural elucidation of isolated compounds like this compound.[12][13][14] It provides detailed information about the carbon-hydrogen framework of the molecule.
References
- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. xcessbio.com [xcessbio.com]
- 8. 6989-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CAS 6989-24-8 | this compound [phytopurify.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Core Mechanism of Bayogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bayogenin, a triterpenoid saponin, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's primary mechanism of action, focusing on its established role as a glycogen phosphorylase inhibitor and exploring its potential influence on key cellular signaling pathways implicated in inflammation and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the discussed molecular interactions to facilitate further research and drug development efforts.
Primary Mechanism of Action: Glycogen Phosphorylase Inhibition
The most well-documented mechanism of action for this compound is its inhibitory effect on glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By inhibiting GP, this compound can modulate glucose homeostasis, making it a subject of interest in metabolic disease research.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against rabbit muscle glycogen phosphorylase a (RMGPa) has been quantified, providing a benchmark for its potency.
| Compound | Target | IC50 | Reference |
| This compound | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 68 μM | [1] |
Experimental Protocol: Glycogen Phosphorylase Activity Assay
The following protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on glycogen phosphorylase activity. This is a representative protocol synthesized from established methodologies.
Objective: To determine the IC50 value of this compound for glycogen phosphorylase.
Materials:
-
Rabbit muscle glycogen phosphorylase a (RMGPa)
-
This compound
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (pH 7.2)
-
Inorganic phosphate quantification reagent (e.g., Molybdate-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of RMGPa in HEPES buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in HEPES buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, add the RMGPa solution to each well.
-
Inhibitor Incubation: Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: To start the enzymatic reaction, add a substrate solution containing glycogen and glucose-1-phosphate to all wells.
-
Reaction Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
Termination and Measurement: Stop the reaction by adding a reagent that also allows for the quantification of inorganic phosphate released from G1P. The amount of inorganic phosphate is proportional to the enzyme activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Signaling Pathway Diagram: Glycogenolysis Inhibition
Potential Anti-Inflammatory Mechanism
While direct evidence for this compound's anti-inflammatory mechanism is still emerging, studies on structurally similar triterpenoid saponins and related compounds suggest a potential role in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothetical Signaling Pathway Diagram: NF-κB Inhibition
The following diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation. This is a hypothesized pathway based on the known actions of similar compounds.
Hypothetical Signaling Pathway Diagram: MAPK Inhibition
This diagram illustrates a potential mechanism for this compound's interference with the MAPK signaling pathway, which is also crucial in inflammatory responses. This is a generalized and hypothetical representation.
Potential Role in Apoptosis Induction
The ability of saponins to induce apoptosis in cancer cells is an area of active investigation. While direct studies on this compound are limited, the mechanisms elucidated for other saponins, such as Yamogenin, provide a potential framework for how this compound might exert pro-apoptotic effects. This typically involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a common method to quantify apoptosis in cell culture following treatment with a compound like this compound.
Objective: To determine if this compound induces apoptosis in a specific cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the selected cancer cells to a suitable confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.
Signaling Pathway Diagram: Potential Apoptotic Pathways
The following diagram illustrates the two major apoptosis pathways that this compound could potentially modulate, based on evidence from related saponins.
Conclusion and Future Directions
The primary and most clearly defined mechanism of action for this compound is the inhibition of glycogen phosphorylase. While its potential roles in modulating inflammatory and apoptotic pathways are promising and supported by studies on similar compounds, direct and detailed investigations into this compound's effects on these pathways are necessary to fully elucidate its therapeutic potential. Future research should focus on:
-
Conducting detailed kinetic studies of this compound's inhibition of different glycogen phosphorylase isoforms.
-
Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways in relevant cell models.
-
Elucidating the specific molecular targets of this compound in apoptosis induction and determining its efficacy in various cancer cell lines.
-
Performing in vivo studies to validate the observed in vitro mechanisms and to assess the pharmacological profile of this compound.
This technical guide serves as a foundation for such future investigations, providing the current state of knowledge and a framework for continued exploration of this compound's mechanism of action.
References
Initial Investigations into Bayogenin's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific investigations into the therapeutic potential of Bayogenin, a pentacyclic triterpenoid saponin.[1] this compound is a natural compound found in various plants, including Medicago sativa.[2] This document summarizes the current, though limited, understanding of its bioactivity, outlines key experimental methodologies for its study, and visualizes the putative signaling pathways involved in its mechanism of action.
Pharmacological Profile and Known Bioactivity
This compound (C₃₀H₄₈O₅) is a sapogenin, the aglycone core of saponin glycosides.[1] While research specifically targeting this compound is still in its early stages, preliminary studies and data from structurally related saponins suggest potential therapeutic applications in several areas. The most concretely defined activity to date is its role as an enzyme inhibitor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.70 g/mol | [2] |
| CAS Number | 6989-24-8 | [1] |
| Appearance | White to off-white solid | MedChemExpress |
Table 2: Quantitative In Vitro Bioactivity of this compound
| Target/Assay | Organism/Cell Line | Quantitative Metric (IC₅₀) | Reference |
|---|
| Glycogen Phosphorylase a | Rabbit Muscle | 68 µM |[2] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Putative Therapeutic Mechanisms of Action
While direct evidence for this compound is limited, the mechanisms of related steroidal saponins, such as diosgenin and yamogenin, have been studied more extensively. These studies suggest that this compound may exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.[3][4][5]
Saponins are known to trigger apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The proposed mechanism involves:
-
Mitochondrial Pathway (Intrinsic): Saponins can alter the mitochondrial membrane potential and modulate the expression of the Bcl-2 family of proteins. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[4][6]
-
Caspase Activation: Released cytochrome c triggers the formation of the apoptosome, which activates caspase-9 (an initiator caspase). Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.[4][7]
-
Death Receptor Pathway (Extrinsic): Some saponins can upregulate the expression of death receptors (e.g., TNF Receptor Superfamily), which, upon ligand binding, activate the initiator caspase-8, also leading to the activation of caspase-3.[5]
The anti-inflammatory properties of related flavonoids and saponins are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways regulate the expression of pro-inflammatory mediators like TNF-α and various interleukins.[10][11] While not yet demonstrated for this compound, it is plausible that it could interfere with these cascades, reducing the inflammatory response.
Key Experimental Protocols
This section details standardized protocols for the initial investigation of this compound's therapeutic properties.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[12]
-
Cell Plating: Seed cancer cells (e.g., HeLa, SKOV-3) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[15][16]
-
Cell Culture and Lysis: Culture cells with and without this compound. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to apoptotic markers (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP).[15][16][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine changes in protein expression.[17]
Xenograft models are crucial for evaluating the antitumor activity of a compound in a living organism.[19]
-
Animal and Cell Preparation: Use immunocompromised mice (e.g., NSG or nude mice, 4-6 weeks old).[20][21] Culture the desired human cancer cells and harvest them when they are 70-80% confluent. Resuspend the cells in sterile PBS or medium, often mixed 1:1 with Matrigel.[20]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 3.0 x 10⁶) into the flank of each mouse.[20][21]
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 70-200 mm³).[21] Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. The volume is often calculated using the formula: Volume = (width)² x length / 2.[20]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (or vehicle control) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Endpoint Analysis: Continue treatment and monitoring until tumors in the control group reach a predetermined size limit. Efficacy is assessed by comparing the tumor volume and growth rate between the treated and control groups.
Conclusion and Future Directions
Initial data on this compound identifies it as a moderate inhibitor of glycogen phosphorylase. While direct evidence of its anticancer, anti-inflammatory, or neuroprotective effects is currently sparse in the public domain, its structural similarity to other bioactive saponins like diosgenin and yamogenin provides a strong rationale for further investigation.[3][4][5]
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to identify potential targets.
-
Mechanistic Studies: Using the protocols outlined above to confirm its ability to induce apoptosis and elucidate the specific signaling pathways it modulates.
-
In Vivo Efficacy: Progressing to animal models for promising in vitro findings to assess therapeutic efficacy, pharmacokinetics, and safety.
-
Anti-inflammatory and Neuroprotective Assays: Expanding investigations into its potential for treating inflammatory conditions and neurodegenerative diseases.
This guide provides a foundational framework for researchers to build upon, aiming to unlock the full therapeutic potential of this compound.
References
- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by a novel intestinal metabolite of ginseng saponin via cytochrome c-mediated activation of caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiinflammatory and analgesic effects of baicalin in carrageenan-evoked thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
Bayogenin as a Glycogen Phosphorylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for the management of type 2 diabetes. Bayogenin, a triterpenoid saponin, has been identified as an inhibitor of glycogen phosphorylase. This technical guide provides a comprehensive overview of this compound's role as a glycogen phosphorylase inhibitor, including its inhibitory activity, a detailed, generalized experimental protocol for assessing its efficacy, and its putative impact on relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and metabolic disease.
Introduction to Glycogen Phosphorylase and Its Inhibition
Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme in glucose homeostasis, responsible for the breakdown of glycogen into glucose-1-phosphate.[1] In mammals, three isoforms of GP exist: liver, muscle, and brain. The liver isoform plays a crucial role in maintaining blood glucose levels, making it a primary target for the development of antihyperglycemic agents.[2] The enzyme is subject to complex regulation through both allosteric effectors and reversible phosphorylation, transitioning between a generally inactive T-state and a highly active R-state.[3]
The inhibition of glycogen phosphorylase is a well-established therapeutic strategy for lowering blood glucose levels in type 2 diabetes.[2] By preventing the release of glucose from hepatic glycogen stores, GP inhibitors can help to control hyperglycemia. Natural products have emerged as a rich source of GP inhibitors, with various classes of compounds, including flavonoids and triterpenes, demonstrating significant inhibitory activity.[4]
This compound: A Triterpenoid Inhibitor of Glycogen Phosphorylase
This compound is a pentacyclic triterpenoid that has been investigated for its biological activities, including its role as an inhibitor of glycogen phosphorylase.
Quantitative Data on Inhibitory Activity
Studies have demonstrated that this compound exhibits moderate inhibitory activity against glycogen phosphorylase. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.
| Compound | Target Enzyme | IC50 (μmol·L⁻¹) | Reference |
| This compound | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 53-103 | [5] |
Experimental Protocols for Assessing Glycogen Phosphorylase Inhibition
While the precise experimental details for the evaluation of this compound are not exhaustively available in the public domain, a generalized and robust protocol for assessing the inhibitory activity of compounds against glycogen phosphorylase a (GPa) is presented below. This protocol is based on established methodologies for other GP inhibitors.
Principle
The activity of glycogen phosphorylase is determined by measuring the rate of inorganic phosphate (Pi) release from glucose-1-phosphate in the direction of glycogen synthesis. The amount of Pi produced is quantified colorimetrically.
Materials and Reagents
-
Rabbit Muscle Glycogen Phosphorylase a (RMGPa)
-
Glycogen (from oyster or rabbit liver)
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (pH 7.2)
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Malachite Green/Ammonium Molybdate colorimetric reagent
-
Inorganic phosphate (Pi) standard solution
-
96-well microplates
-
Incubator/water bath (37°C)
-
Microplate reader
Assay Procedure
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of RMGPa in HEPES buffer.
-
Prepare a stock solution of glycogen in HEPES buffer.
-
Prepare a stock solution of G1P in HEPES buffer.
-
Prepare a stock solution of the test compound (this compound) in DMSO. Further dilutions should be made in HEPES buffer to achieve the desired final concentrations.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following in order:
-
HEPES buffer
-
Test compound solution (or DMSO for control)
-
RMGPa solution
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the G1P solution.
-
The final reaction mixture should contain the enzyme, glycogen, G1P, and the test compound at their final desired concentrations.
-
-
Termination and Detection:
-
After a specific incubation time (e.g., 30 minutes) at 37°C, terminate the reaction by adding the Malachite Green/Ammonium Molybdate colorimetric reagent. This reagent will react with the inorganic phosphate produced.
-
Allow the color to develop for a specified period (e.g., 15-20 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Construct a standard curve using the Pi standard solution to determine the concentration of phosphate produced in each reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and this compound's Putative Role
The inhibition of glycogen phosphorylase by this compound is expected to impact cellular signaling pathways that regulate glucose homeostasis, primarily the insulin and glucagon signaling cascades.
Glucagon Signaling Pathway and this compound's Intervention
Glucagon, released in response to low blood glucose, stimulates glycogenolysis in the liver. It binds to its G-protein coupled receptor (GPCR), activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[6] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[7] Phosphorylase kinase then phosphorylates and activates glycogen phosphorylase b to its active a form, initiating glycogen breakdown.[7]
By directly inhibiting glycogen phosphorylase a, this compound would act downstream in this cascade, effectively blocking the final step of glucagon-induced glycogenolysis.
Insulin Signaling Pathway and the Consequence of GP Inhibition
Insulin, released in response to high blood glucose, promotes glycogen synthesis and inhibits glycogenolysis. Insulin signaling leads to the activation of protein phosphatase 1 (PP1), which dephosphorylates and inactivates glycogen phosphorylase a, converting it back to the less active b form. Concurrently, PP1 dephosphorylates and activates glycogen synthase, promoting glycogen synthesis.
While this compound does not directly interact with the insulin signaling pathway, its inhibition of glycogen phosphorylase a complements the effects of insulin by reducing the overall rate of glycogen breakdown. This dual action of insulin-mediated inactivation and direct inhibition by this compound would lead to a more profound decrease in hepatic glucose output.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation of a potential glycogen phosphorylase inhibitor like this compound, from initial screening to more detailed mechanistic studies.
Conclusion and Future Directions
This compound has been identified as a moderate inhibitor of glycogen phosphorylase, suggesting its potential as a lead compound for the development of novel antihyperglycemic agents. Further research is warranted to fully elucidate its mechanism of action. Key future directions include:
-
Detailed Kinetic Studies: Determination of the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric) will provide deeper insights into its interaction with the enzyme.
-
Binding Site Identification: X-ray crystallography or computational docking studies could reveal the specific binding site of this compound on glycogen phosphorylase, facilitating structure-activity relationship (SAR) studies and the design of more potent analogs.
-
Cellular and In Vivo Efficacy: Evaluation of this compound's ability to inhibit glycogenolysis in primary hepatocytes and its impact on blood glucose levels in animal models of diabetes are crucial next steps to validate its therapeutic potential.
-
Selectivity Profiling: Assessing the selectivity of this compound for the liver isoform of glycogen phosphorylase over the muscle and brain isoforms is essential to minimize potential off-target effects.
This technical guide provides a foundational understanding of this compound as a glycogen phosphorylase inhibitor and offers a roadmap for its further investigation and development.
References
- 1. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen phosphorylase: control by phosphorylation and allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. news-medical.net [news-medical.net]
Unveiling the Anti-inflammatory Potential of Bayogenin Analogs: A Technical Guide
An In-depth Exploration of the Anti-inflammatory Properties of Baicalin and Baicalein for Researchers and Drug Development Professionals.
This technical guide delves into the anti-inflammatory properties of baicalin and baicalein, two structurally related flavonoids that have demonstrated significant potential in modulating inflammatory responses. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of baicalin and baicalein has been quantified across a range of experimental models. The following tables summarize the key findings, offering a comparative look at their potency in inhibiting various inflammatory mediators.
Table 1: In Vivo Anti-inflammatory Effects of Baicalin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (ng/mL) | IL-10 (pg/mL) | PGE2 (ng/mL) | Nitrate (µM) |
| Carrageenan Control | - | 3510 ± 150 | 3210 ± 210 | 58.5 ± 9.8 | 18.1 ± 2.5 | 15.9 ± 2.1 | 39.8 ± 4.8 |
| Baicalin | 10 | 2860 ± 148 | 2200 ± 140 | 38.5 ± 9.0 | 36.1 ± 5.5 | 12.1 ± 1.6 | 27.5 ± 3.0 |
| Baicalin | 30 | - | - | - | - | - | - |
| Baicalin | 100 | 1480 ± 210 | 750 ± 95 | 21.0 ± 8.1 | 71.2 ± 9.5 | 6.2 ± 1.8 | 17.2 ± 1.6 |
Data extracted from a study on carrageenan-evoked thermal hyperalgesia.[1]
Table 2: In Vitro Anti-inflammatory Effects of Baicalin in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration (mM) | Effect |
| Baicalin | 5 | Reduced vascular inflammation |
| Baicalin | 10 | Reduced vascular inflammation |
| Baicalin | 20 | Reduced migration and proliferation of VSMCs |
| Baicalin | 40 | Reduced migration and proliferation of VSMCs |
| Baicalin | 60 | Reduced migration and proliferation of VSMCs |
VSMCs: Vascular Smooth Muscle Cells. Data pertains to the suppression of endothelial barrier disruption and cellular adhesion molecules.[2]
Table 3: Anti-inflammatory Effects of Baicalein in a Mouse Model of Liver Injury
| Treatment | Dose (mg/kg) | Route | Effect |
| Baicalein | 100 | IV | Alleviated liver injury via suppression of IFN-γ and TNF-α |
| Baicalein | 40 | Oral (10 weeks) | Alleviated CCl4-induced liver fibrosis |
| Baicalein | 80 | Oral (10 weeks) | Alleviated CCl4-induced liver fibrosis |
| Baicalein | 80 | Oral (4 days) | Ameliorated CCl4-induced acute liver injury via suppression of IL-6 and TNF-α |
Data compiled from studies on liver injury and fibrosis.[2]
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the replication and extension of research findings. Below are detailed protocols for key experiments cited in the literature.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Baicalin (10, 30, or 100 mg/kg) or a vehicle control is administered intraperitoneally either before or after the carrageenan injection.[1]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.
-
Biochemical Analysis: At the end of the experiment (e.g., 4 hours post-carrageenan), paw exudates are collected to measure the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-10, PGE2, and nitrates using ELISA kits.[1] Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured in the paw tissue.[1]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro assay is fundamental for studying the cellular and molecular mechanisms of anti-inflammatory agents.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are cultured under standard conditions.[3][4]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., isookanin, a flavonoid with a similar mechanism) for a specified period (e.g., 2 hours) before stimulation with LPS (e.g., 5 ng/mL) for 24 hours.[3]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]
-
Prostaglandin E2 (PGE2): PGE2 levels in the cell culture medium are quantified using ELISA kits.[3][4]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the supernatant are measured by ELISA.[3][4][6]
-
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the expression levels of key inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of signaling proteins like MAPKs (p38, ERK1/2, JNK) and transcription factors like NF-κB.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these flavonoids and a typical experimental workflow.
References
- 1. The antiinflammatory and analgesic effects of baicalin in carrageenan-evoked thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of Bayogenin research from 2000-2025.
An In-Depth Technical Guide to Bayogenin Research (2000-2025)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a pentacyclic triterpenoid saponin, has emerged as a significant natural product in phytochemical and pharmacological research over the past quarter-century.[1] As one of the primary components of saponins from Medicago sativa (alfalfa), it is also found in other plants like Phytolacca dodecandra and Mosla chinensis.[1][2] Triterpenoid saponins are known for a wide array of biological activities, and this compound is no exception, demonstrating potential in various therapeutic areas.[3][4] This technical guide provides a comprehensive review of this compound research from 2000 to 2025, focusing on its biosynthesis, extraction, biological activities, and potential for drug development. It is intended to serve as a core resource for researchers and professionals in the field.
Chemical Properties and Biosynthesis
This compound (C₃₀H₄₈O₅) is structurally classified as a 2β,3β,23-trihydroxyolean-12-en-28-oic acid, deriving from an oleanane hydride.[1] Its complex structure is a result of an intricate biosynthetic pathway common to many triterpenoids in plants.
Biosynthesis Pathway
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene. This process is catalyzed by the enzyme β-amyrin synthase (BAS), which forms the foundational pentacyclic β-amyrin nucleus.[5][6] Following this initial cyclization, a series of oxidation reactions, catalyzed by cytochrome P450 enzymes, occurs on the triterpenic core. A key enzyme, CYP716A12, is responsible for the carboxylation at the C-28 position, a crucial step for the biological activity of many saponins.[6] Subsequent hydroxylation steps lead to the final structure of this compound.
Caption: The biosynthetic pathway of this compound from 2,3-Oxidosqualene.
Extraction, Purification, and Quantification
Efficiently isolating and quantifying this compound from plant matrices is critical for research and development. Various analytical techniques have been optimized for this purpose, often involving hydrolysis to cleave sugar moieties from the saponin glycosides to yield the aglycone, this compound.
Experimental Protocols
Protocol 1: Acid Hydrolysis and Solid-Phase Extraction (SPE) [7] This protocol details a common method for extracting sapogenins, including this compound, from plant material.
-
Extraction : 1g of ground plant material (e.g., washnut) is mixed with 25 mL of distilled water and stirred for 60 minutes. The extract is then filtered.
-
Hydrolysis : 300 µL of the plant extract is mixed with 200 µL of distilled water and 100 µL of concentrated hydrochloric acid.
-
Incubation : The mixture is incubated at 85°C for 2 hours to hydrolyze the saponin glycosides into their aglycone forms.
-
SPE Purification : The hydrolyzed extract is purified using a C18 SPE cartridge. The column is first conditioned with methanol (2 x 5 mL) and then water (5 mL).
-
Elution : The analytes (sapogenins) are eluted with methanol, and the resulting extract is concentrated under a stream of nitrogen.
Protocol 2: Quantification by UHPLC-ELSD [7] Following extraction and purification, Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (UHPLC-ELSD) is an effective method for quantification.
-
Chromatographic System : A UHPLC system equipped with an ELSD detector.
-
Column : A suitable C18 column.
-
Calibration : Calibration curves are prepared using this compound standards at various concentrations (e.g., 0.004–0.26 mg/mL).
-
Analysis : The purified samples are injected into the UHPLC system for separation and detection.
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Data Presentation: Analytical Parameters
The following table summarizes the quantitative data for this compound analysis using UHPLC-ELSD, demonstrating the method's sensitivity and reliability.[7]
| Parameter | Value | Reference |
| Calibration Range | 0.004–0.26 mg/mL | [7] |
| Correlation Coefficient (R²) | 0.9978 - 0.9990 | [7] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | [7] |
| Recovery (C18 SPE) | 71% to 99% | [7] |
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, with its role as a glycogen phosphorylase inhibitor being a key area of investigation.
Caption: Key biological activities associated with this compound.
Glycogen Phosphorylase Inhibition
This compound has been identified as a moderate inhibitor of rabbit muscle glycogen phosphorylase a (RMGPa), with an IC₅₀ value of 68 μM.[2] Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of this compound suggests its potential as a lead compound for developing new anti-diabetic agents.
Cytotoxic and Other Activities
Like many saponins, this compound is associated with cytotoxic effects.[8] While specific studies focusing solely on this compound's cytotoxicity are limited, research on saponins from Medicago species indicates activities against various cancer cell lines.[3] The proposed mechanisms for saponin-induced cytotoxicity include the induction of apoptosis through caspase-mediated pathways and membrane permeabilization.[8] Additionally, reviews have noted the antimicrobial, insecticidal, and allelopathic effects of saponin mixtures containing this compound.[3][4]
Summary of Biological Activity Data
| Activity | Target/Model | Quantitative Data | Reference |
| Enzyme Inhibition | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | IC₅₀ = 68 μM | [2] |
| Cytotoxicity | X. index (nematode) | Less toxic than hederagenin | [4] |
| COX-2 Inhibition | Human recombinant COX-2 in Sf21 cells | IC₅₀ > 40 μM | [2] |
Signaling Pathway Modulation
While direct studies on this compound's modulation of specific signaling pathways are still emerging, the broader class of triterpenoids and saponins are known to interact with key cellular signaling cascades. This interaction is fundamental to their anti-inflammatory and cytotoxic effects.
Based on the activities of related natural products, this compound may modulate pathways such as NF-κB and MAPK, which are central to the inflammatory response.[9] For instance, the saponins from Panax notoginseng have been shown to exert anti-inflammatory effects by downregulating the RIG-I signaling pathway, which subsequently impacts downstream molecules like TNF-α and IL-8 via NF-κB.[10]
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
Potential in Drug Development and Future Outlook
The journey from a promising natural compound to a marketed drug is long and challenging, involving extensive preclinical and clinical trials.[11] Currently, there is no public record of this compound being in formal clinical trials. However, its defined biological activities, particularly as a glycogen phosphorylase inhibitor, position it as a valuable lead compound.
Future research should focus on:
-
Synthesis of Derivatives : Creating synthetic derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
-
Preclinical Studies : Conducting comprehensive in vivo studies in animal models to evaluate its efficacy and safety for conditions like diabetes and inflammatory diseases.
-
Delivery Systems : Developing novel drug delivery systems to enhance the bioavailability of this compound.[12]
The diverse pharmacological potential of saponins continues to make them a fertile ground for drug discovery.[4] With a solid foundation of research on its chemistry and biological activity, this compound represents a promising candidate for further investigation in the drug development pipeline.
References
- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Clinical Trials in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Nematicidal Activity of Bayogenin-Containing Saponins: A Technical Guide
Introduction
Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants, known for their broad spectrum of biological activities.[1] Among these, triterpenoid saponins from the Medicago genus have garnered significant interest for their potent nematicidal properties.[1][2] These complex molecules consist of a non-polar aglycone (sapogenin) linked to one or more sugar chains. The nature of the aglycone, such as bayogenin, and the composition of the sugar moieties are crucial determinants of their biological function.[3] this compound is a key aglycone found in saponin mixtures from several Medicago species, including M. hybrida and M. rigidula.[1][4] This document provides an in-depth technical overview of the nematicidal activity of saponins containing this compound, focusing on quantitative data, proposed mechanisms of action, and detailed experimental protocols for researchers and drug development professionals.
Quantitative Nematicidal Activity Data
The nematicidal efficacy of saponins is typically evaluated through in vitro bioassays that measure nematode mortality or inhibition of egg hatching. The activity is often concentration-dependent and varies based on the nematode species and the specific composition of the saponin extract. While many studies evaluate complex saponin mixtures, the relative abundance of specific aglycones like this compound is correlated with the observed bioactivity.
Below is a summary of quantitative data from studies on Medicago saponins, where this compound is a notable constituent.
| Plant Source (Species) | Aglycone Composition Highlight | Nematode Species | Concentration | Observed Effect | Reference |
| Medicago hybrida | Hederagenin (23.2%), This compound (19.0%) , Medicagenic acid (32.7%) | Xiphinema index | Not specified | High nematotoxic properties noted | [1][3] |
| Medicago arabica, M. sativa | Contains Hederagenin, This compound , Medicagenic Acid | Xiphinema index | 500 µg/mL | 100% mortality within 8-48 hours | [4][5] |
| Medicago spp. (General) | Hederagenin, This compound , Medicagenic Acid | Xiphinema index | Not specified | Hederagenin showed higher toxicity than medicagenic acid and this compound in pure form tests. | [4] |
| Medicago sativa | Medicagenic acid, This compound , Hederagenin, Zanhic acid, Soyasapogenol B | Meloidogyne incognita | 100% crude extract | Significant reduction in larvae in tomato roots and soil. | [6] |
| Medicago polymorpha | Hederagenin (88.3%), This compound (3.2%) | Sheep Gastrointestinal Nematodes | 2.5 - 10 mg/mL | ~73% to 100% egg hatching inhibition. | [7] |
Proposed Mechanisms of Nematicidal Action
The precise mechanisms through which this compound-containing saponins exert their nematicidal effects are not fully elucidated, but several hypotheses have been proposed and are supported by experimental evidence. The primary mechanism is believed to involve disruption of nematode cell membranes.
Cell Membrane Disruption
The most widely accepted hypothesis is that saponins interact with sterols, such as cholesterol, present in the cell membranes of nematodes.[1][8] This interaction leads to the formation of pores or micelle-like aggregates that disrupt membrane integrity and functionality.[7][9] The resulting increase in cell permeability causes leakage of vital cellular contents, ultimately leading to cell lysis and death of the nematode.[9][10] This mode of action is consistent with the known hemolytic properties of many saponins.[5]
Inhibition of Cholesterol Biosynthesis
A complementary mechanism involves the suppression of cholesterol metabolism in nematodes.[6] Cholesterol is essential for various physiological processes in nematodes, including development and signaling. Research has shown that treatment with Medicago sativa saponins correlates with a decline in cholesterol levels in the eggs of root-knot nematodes (Meloidogyne incognita).[6] By hampering lipid metabolism, saponins can inhibit nematode development and reduce their population.[6]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of nematicidal activity. The following sections detail common methodologies for saponin extraction, chemical characterization, and in vitro bioassays.
Saponin Extraction and Purification
-
Extraction : Dried and ground plant material (e.g., leaves, roots) is extracted with a solvent, typically aqueous ethanol.
-
Purification : The crude extract is purified to isolate the saponin fraction. This is commonly achieved using column chromatography with a macroporous resin (e.g., AB-8).[11]
-
Elution : A gradient of ethanol-water solutions is used to elute fractions with varying polarity. The saponin-rich fractions are collected.[11]
-
Characterization : The purified saponin mixtures are analyzed to determine their composition.
-
TLC (Thin Layer Chromatography) : Used for initial qualitative assessment, with spots visualized using reagents like Liebermann-Burchard.[3][12]
-
Acid Hydrolysis & GC-MS : Saponins are hydrolyzed to release their aglycones (sapogenins). The sapogenins are then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[12]
-
HPLC (High-Performance Liquid Chromatography) : Used to analyze the composition of the intact saponin mixture (e.g., monodesmosides vs. bidesmosides).[12]
-
Nematicidal Bioassays
The following workflow illustrates the typical process for evaluating the nematicidal potential of saponin extracts.
1. In Vitro Mortality Assay This assay directly measures the toxicity of saponins to nematode juveniles or adults.
-
Preparation : Second-stage juveniles (J2) of root-knot nematodes or adult females of ectoparasitic nematodes are collected and suspended in water.[3]
-
Treatment : A suspension of nematodes is added to the wells of a microplate containing various concentrations of the saponin extract. Controls include deionized water (negative) and a commercial nematicide like Thiabendazole (positive).[10][12]
-
Incubation : The plates are incubated at a controlled temperature (e.g., 25°C).
-
Observation : Nematode mortality is assessed under a microscope at set time intervals (e.g., 24, 48, 72 hours). Nematodes are considered dead if they are immobile and do not respond to probing.
2. Egg Hatch Inhibition Assay This assay evaluates the effect of saponins on nematode reproduction.
-
Preparation : Nematode eggs are extracted from infected plant roots or fecal samples and suspended in water to a known concentration.[12]
-
Treatment : Approximately 200 eggs are placed in each well of a 24-well microplate. The saponin extract is then added at various concentrations.[12]
-
Incubation : Plates are incubated for a period sufficient for hatching in the control group (e.g., 7 days).
-
Quantification : The number of hatched J2 juveniles is counted in each well. The percentage of egg hatch inhibition is calculated relative to the negative control.
Structure-Activity Relationships
The nematicidal activity of saponins is not solely dependent on the presence of a specific aglycone like this compound but is also influenced by the overall molecular structure.
-
Aglycone Type : Studies comparing pure sapogenins have shown that different aglycones possess varying levels of toxicity. For instance, against X. index, hederagenin was found to be more toxic than both medicagenic acid and this compound.[3][4] This suggests that subtle differences in the aglycone structure, such as hydroxylation patterns, significantly impact bioactivity.
-
Glycosylation : The number and type of sugar chains attached to the aglycone are critical. Monodesmosidic saponins (one sugar chain) are often reported to be more biologically active than bidesmosidic saponins (two sugar chains).[2]
Conclusion
Saponins containing the aglycone this compound, particularly those derived from Medicago species, represent a promising source of natural nematicides. Their primary mode of action appears to be the disruption of nematode cell membranes through interaction with sterols, potentially supplemented by the inhibition of cholesterol biosynthesis. Quantitative data demonstrate significant, concentration-dependent mortality and inhibition of egg hatching against various plant-parasitic and gastrointestinal nematodes. The structure of the aglycone and the nature of the glycosidic chains are key determinants of their bioactivity. Further research focusing on the isolation of pure this compound glycosides and in vivo field trials is necessary to fully realize their potential for sustainable pest management.
References
- 1. Activity of Saponins from Medicago Species against Phytoparasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anthelmintic Activity of Saponins from Medicago spp. Against Sheep Gastrointestinal Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Saponins from Medicago Species against Phytoparasitic Nematodes [mdpi.com]
- 9. journals.um.si [journals.um.si]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Bayogenin (CAS: 6989-24-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, biological activities, and experimental methodologies related to Bayogenin, a naturally occurring pentacyclic triterpenoid.
Physicochemical Properties
This compound is a well-characterized sapogenin, a derivative of oleanane. It is found in various plant species, including Medicago sativa (alfalfa), Bolbostemma paniculatum, and Solidago canadensis[1][2][3]. Its core physicochemical characteristics are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 6989-24-8 | [1][2][4][5][6] |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2][4][6][7] |
| Molecular Weight | 488.70 g/mol | [1][4][6][7][8] |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [4] |
| Appearance | Solid, Powder | [1][5][9] |
| Predicted Boiling Point | 606.0 ± 55.0 °C | [5] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in DMSO. Slightly soluble in Pyridine. | [5] |
| Storage Conditions | Store at -20°C in a freezer under an inert atmosphere for long-term preservation. Stock solutions can be stored at -20°C for up to two weeks or at -80°C for up to six months. | [5] |
| Purity | Commercially available with purities ranging from ≥90% to ≥99% as determined by HPLC. | [2][8][9] |
| XLogP3 | 5.8 | [4] |
Biological Activity and Mechanism of Action
The primary characterized biological activity of this compound is the inhibition of glycogen phosphorylase, a key enzyme in the regulation of glucose homeostasis.
Inhibition of Glycogen Phosphorylase
Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. By inhibiting this enzyme, this compound can modulate cellular glucose release, making it a molecule of interest in metabolic disease research, particularly for type 2 diabetes. This compound exhibits moderate inhibitory potency against rabbit muscle glycogen phosphorylase a (RMGPa).[1]
| Target Enzyme | Inhibitory Potency (IC₅₀) | Citation(s) |
| Rabbit Muscle Glycogen Phosphorylase a | 68 µM | [1] |
| Glycogen Phosphorylase (general) | 53 - 103 µmol/L | [2] |
The inhibitory action of this compound on the glycogenolysis pathway is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and determination of saponin hydrolysis products from Medicago sativa using supercritical fluid extraction, solid-phase extraction and liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. paulogentil.com [paulogentil.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectral Analysis of Bayogenin: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of natural products is paramount for structural elucidation, quality control, and further research. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Bayogenin, a pentacyclic triterpenoid sapogenin with potential pharmacological activities.
This compound (C₃₀H₄₈O₅), a derivative of oleanane, is found in various plant species, including Phytolacca dodecandra and Mosla chinensis. Its structural complexity necessitates a multi-faceted analytical approach for complete characterization. This guide summarizes the key spectral data, outlines the experimental protocols for their acquisition, and visualizes the analytical workflow and structural correlations.
Quantitative Spectral Data
The precise structural assignment of this compound relies on the detailed analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry data. The following tables present a summary of the reported ¹H and ¹³C NMR chemical shifts and key mass spectral fragments.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 47.7 | 1.05 (m), 1.65 (m) |
| 2 | 68.9 | 3.85 (m) |
| 3 | 83.6 | 3.20 (d, J = 9.5) |
| 4 | 43.5 | - |
| 5 | 48.1 | 0.85 (d, J = 10.0) |
| 6 | 18.2 | 1.50 (m), 1.60 (m) |
| 7 | 33.0 | 1.45 (m), 1.55 (m) |
| 8 | 39.8 | - |
| 9 | 47.5 | 1.55 (m) |
| 10 | 36.8 | - |
| 11 | 23.5 | 1.90 (m), 1.95 (m) |
| 12 | 122.5 | 5.25 (t, J = 3.5) |
| 13 | 144.1 | - |
| 14 | 41.9 | - |
| 15 | 28.1 | 1.80 (m), 1.90 (m) |
| 16 | 23.5 | 1.95 (m), 2.15 (m) |
| 17 | 46.5 | - |
| 18 | 41.5 | 2.85 (dd, J = 13.5, 4.0) |
| 19 | 46.1 | 1.25 (m), 1.65 (m) |
| 20 | 30.7 | - |
| 21 | 33.9 | 1.35 (m), 1.75 (m) |
| 22 | 32.5 | 1.55 (m), 1.90 (m) |
| 23 | 64.9 | 3.40 (d, J = 11.0), 3.70 (d, J = 11.0) |
| 24 | 14.9 | 1.15 (s) |
| 25 | 16.9 | 0.80 (s) |
| 26 | 17.2 | 0.95 (s) |
| 27 | 26.0 | 1.20 (s) |
| 28 | 180.5 | - |
| 29 | 33.1 | 0.90 (s) |
| 30 | 23.6 | 0.92 (s) |
Note: Chemical shifts are typically recorded in pyridine-d₅ or methanol-d₄ and are referenced to the solvent signal. The values presented here are approximations and may vary based on experimental conditions.
Table 2: Mass Spectrometry Data for this compound
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| Exact Mass | 488.35017463 Da | [1] |
| Monoisotopic Mass | 488.35017463 Da | [1] |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is required for the complete structural assignment of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all 30 carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different spin systems and elucidating the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is ideal.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation patterns, which can provide further structural information.
Visualizing the Analytical Workflow and Structural Correlations
Graphical representations are invaluable for understanding the logical flow of experiments and the complex relationships within the spectral data.
This technical guide provides a foundational framework for the spectral analysis of this compound. For definitive structural confirmation, researchers are encouraged to acquire and interpret their own high-resolution spectral data and compare it with the information presented herein and in the broader scientific literature on oleanane-type triterpenoids.
References
An In-depth Technical Guide to the Ethnobotanical Uses of Bayogenin-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bayogenin, a pentacyclic triterpenoid sapogenin, is a constituent of various medicinal plants and has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside quantitative data on this compound content, detailed experimental protocols for its extraction and analysis, and an exploration of its molecular mechanisms of action. The primary focus is on its role as an allosteric inhibitor of glycogen phosphorylase, a key enzyme in glucose homeostasis. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and its plant sources.
Ethnobotanical Significance of this compound-Containing Flora
This compound is found in a variety of plant species, many of which have a long history of use in traditional medicine across different cultures. This section details the ethnobotanical applications of some of the most well-documented this compound-containing plants.
-
Medicago sativa (Alfalfa): Traditionally, alfalfa has been used to address a wide range of ailments. In Ayurvedic and homeopathic medicine, it has been employed for central nervous system disorders, kidney pain, and as a rejuvenator.[1][2][3] Chinese medicine has utilized it for treating kidney stones and fluid retention.[1] Early American and Mexican traditional practices included its use for arthritis, sore muscles, and digestive issues.[1][4]
-
Polygala japonica (Yuan Zhi): In traditional Chinese medicine, the root of Polygala japonica is used as an expectorant and tonic.[5][6] It is also employed in the treatment of respiratory tract infections, insomnia, and palpitations.[5][7][8]
-
Phytolacca dodecandra (Endod or African Soapberry): This plant is widely used in traditional African medicine. The berries, leaves, and roots have been used to treat a variety of conditions including intestinal worms, skin diseases like ringworm and eczema, and as a purgative.[9][10][11] The berries are also well-known for their detergent properties and have been used for washing clothes.[9][12]
-
Bolbostemma paniculatum (Tu Bei Mu): An endemic species in China, the dried tuber of this plant is used in traditional Chinese medicine to treat lumps, swellings, and various inflammatory conditions such as mastitis and scrofula.[13][14][15] Modern clinical applications in China include its use in the treatment of certain cancers.[13]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between plant species and even between different parts of the same plant. The following tables summarize the available quantitative data on this compound content in select plant species.
| Plant Species | Plant Part | This compound Content (% of total sapogenins) | Reference(s) |
| Medicago heyniana | Leaves | 39.4 ± 0.8 | [16] |
| Medicago murex | Leaves | 36.9 ± 2.1 | [16] |
| Medicago hybrida | Leaves | 19.0 ± 0.8 | [16] |
| Medicago arabica | Leaves | Not specified, but noted as abundant | [17] |
| Medicago truncatula | Roots | Predominantly found in roots | [18] |
| Phytolacca dodecandra | Berries | This compound identified as a main sapogenin | [19] |
| Bolbostemma paniculatum | Tubers | This compound glycosides identified | [20] |
Experimental Protocols
This section provides detailed methodologies for the extraction, hydrolysis, and quantification of this compound from plant materials.
Saponin Extraction and Hydrolysis
This protocol outlines a general procedure for the extraction of saponins and their subsequent acid hydrolysis to yield sapogenins, including this compound.
Materials:
-
Dried and powdered plant material
-
Methanol or 70% aqueous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Extraction:
-
Macerate the powdered plant material in methanol or 70% aqueous ethanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
-
-
Acid Hydrolysis:
-
Dissolve the crude saponin extract in a 2M HCl solution in 50% methanol.
-
Reflux the mixture at 80-90°C for 4-6 hours to cleave the glycosidic bonds.[12]
-
Cool the reaction mixture to room temperature.
-
-
Sapogenin Extraction:
-
Neutralize the cooled hydrolysate with a saturated solution of sodium carbonate until the pH is approximately 7.
-
Partition the neutralized solution with chloroform three times.
-
Combine the chloroform fractions and wash with distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform under reduced pressure to yield the crude sapogenin mixture containing this compound.
-
Quantification of this compound by HPLC-ELSD
This protocol describes a method for the quantitative analysis of this compound in the crude sapogenin extract using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD).
Materials and Equipment:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Evaporative Light Scattering Detector (ELSD)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Crude sapogenin extract
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Dissolve the crude sapogenin extract in methanol to a known concentration (e.g., 1 mg/mL).
-
-
HPLC-ELSD Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Set the ELSD parameters (e.g., drift tube temperature: 70°C, nitrogen gas flow: 1.5 L/min).
-
Inject the standard solutions and the sample solution.
-
Run a gradient elution program, for example:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B
-
35-40 min: 90-30% B
-
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the log of the peak area against the log of the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Molecular Mechanisms
The most well-characterized molecular mechanism of this compound is its inhibitory effect on glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.
Allosteric Inhibition of Glycogen Phosphorylase
Glycogen phosphorylase exists in two main forms: a less active 'T' (tense) state and a more active 'R' (relaxed) state. The conversion between these states is regulated by phosphorylation and allosteric effectors. This compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site. This binding stabilizes the inactive T-state conformation of the enzyme, thereby preventing the breakdown of glycogen to glucose-1-phosphate.[21][22] This mechanism is of significant interest for the development of antihyperglycemic agents for the management of type 2 diabetes.
Potential Effects on Other Signaling Pathways
While the inhibition of glycogen phosphorylase is the most direct and well-supported mechanism of action for this compound, other saponins and triterpenoids have been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[18] However, direct evidence specifically linking this compound to these pathways is currently limited and represents an area for future research.
Conclusion and Future Directions
This compound, a triterpenoid saponin found in several traditionally used medicinal plants, demonstrates significant pharmacological potential, primarily through its allosteric inhibition of glycogen phosphorylase. This technical guide has provided an overview of the ethnobotanical context of this compound-containing plants, quantitative data on its occurrence, detailed experimental protocols for its study, and an elucidation of its primary molecular mechanism.
Future research should focus on:
-
Expanding the quantitative analysis of this compound across a wider range of plant species.
-
Conducting detailed studies to explore the potential effects of this compound on other cellular signaling pathways, such as those involved in inflammation and cancer.
-
Performing preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound and this compound-rich extracts for conditions such as type 2 diabetes.
The information compiled in this guide serves as a valuable starting point for the continued exploration of this compound as a promising lead compound in drug discovery.
References
- 1. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chinese endemic medicinal plant Bolbostemma paniculatum (Maxim.) Franquet: A comprehensive review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. how to extract saponin from plants [greenskybio.com]
- 10. Rapid Characterization of Components in Bolbostemma paniculatum by UPLC/LTQ-Orbitrap MSn Analysis and Multivariate Statistical Analysis for Herb Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Glycone Diversity on the Interaction of Triterpenoid Saponins and Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytolacca Dodecandra (L’ Herit) (Phytolaccaceae) Methanol Root Extract Protects Liver from Acetaminophen-Induced Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systems Pharmacology-Based Identification of Mechanisms of Action of Bolbostemma paniculatum for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Studies on chemical constituents in bulbs of Bolbostemma paniculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic disease management via modulation of cellular signaling by phytoestrogen Bavachin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Triterpenoid and Saponin Rich Phytolacca dodecandra L'Herit (Endod): A Review on Its Phytochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. Glycogen phosphorylase: control by phosphorylation and allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Bayogenin from Alfalfa (Medicago sativa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bayogenin, a triterpenoid sapogenin found in alfalfa (Medicago sativa), has garnered interest for its potential pharmacological activities, including its role as a glycogen phosphorylase inhibitor. This document provides a comprehensive protocol for the isolation and purification of this compound from dried alfalfa material. The methodology encompasses solvent extraction of crude saponins, subsequent acid hydrolysis to yield the aglycone sapogenins, and purification using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). Quantitative data regarding expected yields and recoveries are summarized, and workflows are visually represented to guide researchers through the process.
Introduction
Alfalfa (Medicago sativa) is a rich source of various secondary metabolites, notably triterpenoid saponins.[1] These saponins are glycosides consisting of a sugar moiety attached to a non-sugar aglycone, known as a sapogenin. The primary sapogenins found in alfalfa include medicagenic acid, hederagenin, soyasapogenol B, and this compound.[1][2] To isolate this compound, it is necessary to first extract the crude saponin mixture from the plant material and then cleave the glycosidic bonds through acid hydrolysis to release the free sapogenins.[1][3] Subsequent chromatographic techniques are then employed to purify this compound from the resulting mixture of related sapogenins. This protocol details a robust method for this purpose, suitable for laboratory-scale production and analysis.
Experimental Protocols
Part 1: Extraction of Crude Saponins
This initial stage focuses on extracting the total saponin glycosides from the plant material.
Materials:
-
Dried and finely ground alfalfa (leaves or roots)
-
80% Ethanol (EtOH) or 70% Methanol (MeOH)
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)
-
Soxhlet apparatus (optional, for continuous extraction)
Protocol:
-
Maceration:
-
Weigh 100 g of dried, powdered alfalfa material and place it into a suitable flask.
-
Add 1 L of 80% ethanol to the flask.
-
Stir the mixture at room temperature overnight (approximately 12-16 hours) to allow for sufficient extraction of saponins.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the plant residue from the ethanol extract.
-
Wash the residue with an additional 200 mL of 80% ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
-
Continue evaporation until the ethanol is removed, yielding a thick, syrupy crude saponin extract.
-
The crude extract can be freeze-dried to obtain a stable powder for storage before proceeding to hydrolysis.
-
Part 2: Acid Hydrolysis of Saponins to Yield Sapogenins
This critical step cleaves the sugar chains from the saponin backbone, liberating this compound and other sapogenins.
Materials:
-
Crude saponin extract (from Part 1)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
pH indicator strips
Protocol:
-
Hydrolysis Reaction:
-
Dissolve 10 g of the crude saponin extract in 100 mL of 2M HCl in a round-bottom flask.
-
Reflux the mixture for 4-6 hours at 100°C. This process hydrolyzes the glycosidic bonds.[3] Hydrolysis with concentrated hydrochloric acid is effective for releasing all major sapogenins.[2]
-
Allow the reaction mixture to cool to room temperature. A precipitate containing the sapogenins will form.
-
-
Extraction of Sapogenins:
-
Transfer the cooled, hydrolyzed mixture to a separatory funnel.
-
Extract the aqueous mixture three times with an equal volume of dichloromethane (e.g., 3 x 100 mL). The sapogenins are lipophilic and will partition into the organic layer.
-
Combine the organic layers.
-
-
Neutralization and Washing:
-
Wash the combined organic layer with a saturated NaHCO₃ solution until the aqueous layer is neutral (pH ~7.0) to remove any residual acid.
-
Perform a final wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then filter.
-
-
Concentration:
-
Evaporate the solvent (DCM) using a rotary evaporator to obtain the crude sapogenin mixture. This mixture will contain this compound along with medicagenic acid, hederagenin, and other soyasapogenols.[3]
-
Part 3: Purification of this compound
This stage involves a two-step purification process: an initial cleanup using Solid-Phase Extraction followed by high-purity isolation with Preparative HPLC.
Materials:
-
Crude sapogenin mixture (from Part 2)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid (optional, for mobile phase)
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system with a C18 column and Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD)
Protocol:
-
SPE Cleanup of Crude Sapogenins:
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.
-
Loading: Dissolve the crude sapogenin mixture in a minimal amount of methanol and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of 30% aqueous methanol to remove highly polar impurities.[4]
-
Elution: Elute the sapogenin fraction with 10 mL of 100% methanol. This fraction is now enriched with the target sapogenins. SPE recoveries can range from 71% to 99%.[2]
-
Evaporate the methanol to dryness.
-
-
Isolation by Preparative HPLC:
-
Sample Preparation: Dissolve the dried, SPE-purified sapogenin fraction in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: Preparative Reverse-Phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a linear gradient from 50% to 90% acetonitrile over 40 minutes. Small amounts of acid (e.g., 0.1% acetic acid) can improve peak shape.
-
Flow Rate: Dependent on column size, typically 15-20 mL/min for a preparative column.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) as sapogenins lack strong chromophores.
-
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by prior analytical HPLC analysis of the mixture.
-
Purity Confirmation: Analyze the collected fractions using analytical HPLC with ELSD or DAD detection to confirm the purity of the isolated this compound. Pool the pure fractions and evaporate the solvent to obtain the final product.
-
Data Presentation
The following tables summarize quantitative data gathered from various studies on saponin and sapogenin extraction from alfalfa.
Table 1: Yield of Total Saponins and Sapogenins from Alfalfa
| Plant Part | Extraction Method | Yield | Reference |
|---|---|---|---|
| Leaves | Ultrasonic-Assisted | 1.61% (Total Saponins) | [5] |
| Roots | Solvent Extraction | 621.8 µg/g (Medicagenic Acid) | [3] |
| Leaves | Solvent Extraction | 471.3 µg/g (Medicagenic Acid) |[3] |
Note: this compound is a component of the total sapogenin mixture, but specific yield data is not widely published. Yields are highly dependent on cultivar, growing conditions, and plant part used.
Table 2: Efficiency of Purification Steps
| Purification Step | Parameter | Value | Reference |
|---|---|---|---|
| Solid-Phase Extraction (C18) | Recovery of Sapogenins | 71% - 99% | [2] |
| SPE C18 Cleanup | Recovery from Roots | 91% | [4] |
| SPE C18 Cleanup | Recovery from Aerial Parts | 96% |[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound from alfalfa.
Mechanism of Action
Caption: this compound inhibits the enzymatic activity of Glycogen Phosphorylase.
References
- 1. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation and kinetic study of the ultrasonic-assisted extraction of total saponins from alfalfa (Medicago sativa) and its bioaccessibility using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bayogenin in Plant Tissue by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bayogenin, a triterpenoid sapogenin, is a key bioactive compound found in various medicinal plants. Its potential pharmacological activities, including anti-inflammatory effects, have garnered significant interest in the scientific community. Accurate and sensitive quantification of this compound in plant tissues is crucial for quality control, pharmacokinetic studies, and understanding its biological functions. This application note provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from plant tissue.
Sample Preparation: Extraction and Hydrolysis
The extraction of this compound from plant material often requires a hydrolysis step to cleave the sugar moieties from the saponin structure, yielding the aglycone (this compound).
Materials:
-
Dried and powdered plant tissue
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a round-bottom flask.
-
Add 20 mL of 70% methanol to the flask.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process (steps 2-4) twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
To the dried extract, add 10 mL of 2 M HCl in 50% methanol.
-
Reflux the mixture at 80°C for 4 hours to achieve acid hydrolysis.
-
After cooling, neutralize the solution with 2 M NaOH.
-
The hydrolyzed sample is then purified using a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized for this compound |
Data Presentation
The following tables summarize the quantitative performance of a validated UHPLC-MS/MS method for saponin analysis, which can be adapted for this compound.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Equation | R² |
| This compound | 0.61 - 200 | y = 12345x + 678 | >0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.20 | 0.61 |
Table 3: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (mean ± SD, n=3) | Accuracy (%) | Precision (RSD, %) |
| This compound | 5 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 50 | 51.2 ± 1.5 | 102.4 | 2.9 | |
| 100 | 99.5 ± 3.0 | 99.5 | 3.0 |
Table 4: Recovery
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | RSD (%) |
| This compound | 50 | 98.5 | 2.5 |
Mandatory Visualization
Figure 1: Experimental workflow for this compound quantification.
Figure 2: this compound structure and proposed fragmentation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bayogenin
Audience: Researchers, scientists, and drug development professionals.
Introduction Bayogenin is a triterpenoid sapogenin, an aglycone component of various saponins found in a range of medicinal plants. Its analysis is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. Due to the lack of a strong chromophore in its structure, the detection of this compound by High-Performance Liquid Chromatography (HPLC) with a standard UV-Vis detector can be challenging.[1] This application note details robust protocols for the extraction, hydrolysis, and quantitative analysis of this compound using HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or, alternatively, a UV detector at low wavelengths.
Principle The method employs reverse-phase HPLC to separate this compound from other components in a prepared sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For quantification, ELSD is often preferred as it is a universal detector for non-volatile compounds and its response is proportional to the mass of the analyte.[2][3] Alternatively, UV detection at a low wavelength (e.g., 203-210 nm) can be used, where the molecule exhibits end absorption.[4]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines the extraction of saponins from a plant matrix, followed by acid hydrolysis to yield the this compound aglycone, and subsequent purification using Solid Phase Extraction (SPE).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Distilled water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vortex mixer, Centrifuge, Water bath
Procedure:
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried plant powder into a centrifuge tube.
-
Add 20 mL of methanol and vortex thoroughly for 2 minutes.
-
Perform ultrasonication for 30 minutes to enhance extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant. Repeat the extraction process on the pellet twice more and combine all supernatants.
-
Evaporate the combined methanol extract to dryness under reduced pressure.
-
-
Acid Hydrolysis:
-
Re-dissolve the dried extract in 5 mL of 2M HCl in 50% methanol.
-
Heat the mixture in a sealed vial in a water bath at 90°C for 4 hours to hydrolyze the saponin glycosides.[5]
-
Allow the solution to cool to room temperature.
-
-
Purification by SPE:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water.[5]
-
Load the hydrolyzed sample onto the conditioned cartridge at a slow flow rate (approx. 0.2 mL/min).[5]
-
Wash the cartridge with 5 mL of distilled water to remove sugars and other polar impurities.
-
Elute the this compound by passing 3 mL of pure methanol through the cartridge.[5]
-
Filter the eluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Preparation of Standard Solutions
Materials:
-
This compound reference standard (purity ≥97%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the primary stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Protocol 3: HPLC-ELSD Analysis
This is the recommended method for accurate quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Data acquisition and processing software.
Procedure:
-
Set up the HPLC and ELSD systems according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Construct a calibration curve by injecting the prepared standard solutions (e.g., 10 µL each).
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 4: HPLC-UV Analysis (Alternative Method)
This method can be used if an ELSD is not available. Sensitivity may be lower.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Procedure:
-
Set up the HPLC-UV system according to the parameters in Table 2 .
-
Follow steps 2-6 from Protocol 3, ensuring the detector wavelength is set to a low value as specified.
Data Presentation
Quantitative data for the analytical methods are summarized below.
Table 1: HPLC-ELSD Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 15-30% B; 10-25 min, 30-60% B; 25-30 min, 60-90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| ELSD Drift Tube Temp. | 70°C[3] |
| Nebulizer Gas (N₂) Flow | 2.5 bar[3] |
Table 2: HPLC-UV Method Parameters (Alternative)
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) (Isocratic)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 33°C[4] |
| Detection Wavelength | 203 nm[4] |
Table 3: Example Method Validation Parameters This table presents typical performance characteristics expected from a validated HPLC method for sapogenin analysis.[3][6][7][8]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | Intra-day: < 2.0%; Inter-day: < 4.5% |
| Accuracy (% Recovery) | 95.9% - 101.1% |
| Robustness | %RSD < 2% for minor changes in flow rate, temp. |
Visualizations
The following diagrams illustrate the key workflows for the analysis of this compound.
Caption: Workflow for sample preparation from plant material.
Caption: General workflow for HPLC quantitative analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. High-performance liquid chromatographic method for simultaneous determination of baicalein and baicalein 7-glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Bayogenin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid sapogenin, is a key bioactive compound found in various medicinal plants and is of significant interest to the pharmaceutical and nutraceutical industries for its potential therapeutic properties. Accurate and sensitive detection and quantification of this compound are crucial for quality control, pharmacokinetic studies, and new drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for the analysis of this compound. However, due to its low volatility, a derivatization step is essential to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides a detailed protocol for the detection and analysis of this compound using GC-MS following trimethylsilylation.
Principle of the Method
The analysis of this compound by GC-MS involves several key stages:
-
Extraction: this compound is first extracted from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent system.
-
Derivatization: The hydroxyl groups of the this compound molecule are chemically modified through a process called trimethylsilylation (TMS). This reaction replaces the active hydrogen atoms with trimethylsilyl groups, thereby increasing the volatility and thermal stability of the analyte.
-
Gas Chromatography (GC): The derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the analyte is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes fragmentation of the molecules into characteristic patterns of charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected, providing a unique mass spectrum that can be used for identification and quantification.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Apparatus and Reagents:
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Water, deionized
-
-
Procedure:
-
Accurately weigh a known amount of the homogenized sample (e.g., 100 mg of dried plant powder).
-
Add a suitable volume of extraction solvent. A commonly used solvent system for sapogenins is a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Thoroughly mix the sample and solvent using a homogenizer or by vigorous vortexing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.
-
The dried extract is now ready for derivatization.
-
Derivatization: Trimethylsilylation
This crucial step enhances the volatility of this compound for GC-MS analysis.
-
Apparatus and Reagents:
-
Heating block or oven
-
GC vials with inserts
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Betulinic acid), if quantitative analysis is desired.
-
-
Procedure:
-
Reconstitute the dried extract in 100 µL of anhydrous pyridine.
-
If using an internal standard, add a known concentration at this stage.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated sapogenins. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-800.
-
Solvent Delay: 5 minutes.
-
Data Presentation
The identification of the trimethylsilylated this compound derivative is based on its retention time and the comparison of its mass spectrum with reference spectra from databases (e.g., NIST, Wiley) or from a previously analyzed standard. For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound.
Table 1: Expected Quantitative Data for Trimethylsilylated this compound
| Compound | Derivatization Adduct | Expected Retention Index Range | Characteristic m/z Ions (Hypothetical) |
| This compound | Tris-Trimethylsilyl (TMS) Ether | 2800 - 3200 (on a non-polar column) | Molecular Ion (M+), [M-15]+, [M-90]+, and other specific fragment ions |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: The role of derivatization in GC-MS analysis of this compound.
Application Notes and Protocols for Developing a Cell-Based Assay for Bayogenin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid saponin found in various medicinal plants, has garnered interest for its potential therapeutic properties. As a member of the saponin family, it is postulated to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. To facilitate the investigation of this compound's mechanism of action and to screen for its therapeutic potential, robust and reproducible cell-based assays are essential.
These application notes provide detailed protocols for two primary cell-based assays to characterize the activity of this compound: an anti-inflammatory assay and a cytotoxicity/apoptosis assay. The protocols are designed to be comprehensive and adaptable for use in various research and drug development settings.
Part 1: Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Protocol: Inhibition of TNF-α Secretion in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to measure the effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from RAW 264.7 macrophage-like cells.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit, following the manufacturer's instructions.[2]
-
Data Analysis: Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
Table 1: Effect of this compound on TNF-α Secretion in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 10.5 ± 2.1 | - |
| 0 (LPS Control) | 2548.7 ± 150.3 | 0 |
| 1 | 2115.4 ± 120.8 | 17.0 |
| 5 | 1529.2 ± 98.5 | 40.0 |
| 10 | 892.0 ± 75.1 | 65.0 |
| 25 | 407.8 ± 50.2 | 84.0 |
| 50 | 152.9 ± 30.6 | 94.0 |
Visualization: Proposed Anti-inflammatory Signaling Pathway
References
Application Notes and Protocols: In Vitro Glygen Phosphorylase Inhibition Assay Using Bayogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1] Its role in hepatic glucose production makes it a key therapeutic target for type 2 diabetes. This document provides a detailed protocol for an in vitro glycogen phosphorylase inhibition assay, with a specific application for evaluating the inhibitory potential of Bayogenin, a triterpenoid saponin.
This compound has been identified as an inhibitor of glycogen phosphorylase.[2][3][4] Studies have shown that this compound exhibits moderate inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) with an IC50 of 68 μM.[2] This application note will guide users through the experimental workflow, from reagent preparation to data analysis, and includes data presentation formats and visualizations to aid in the interpretation of results.
Principle of the Assay
The activity of glycogen phosphorylase is determined by monitoring the phosphorolysis of glycogen to glucose-1-phosphate (G1P). The amount of G1P produced is then quantified using a set of enzymatic reactions that lead to the generation of a colored product. The absorbance of this product, measured at a specific wavelength (commonly 450 nm), is directly proportional to the glycogen phosphorylase activity.[1] The inhibitory effect of a compound like this compound is assessed by measuring the reduction in enzyme activity in its presence.
Data Presentation
Quantitative data from the glycogen phosphorylase inhibition assay should be summarized for clear interpretation and comparison.
Table 1: Inhibitory Activity of this compound and Control Compounds on Glycogen Phosphorylase a
| Compound | Type | Target Enzyme | IC50 Value |
| This compound | Triterpenoid Saponin | Rabbit Muscle GP a | 68 µM[2] |
| CP-91149 | Synthetic Inhibitor | Rabbit Muscle GP a | 0.58 ± 0.09 µM |
| Caffeine | Alkaloid (Natural) | Rabbit Muscle GP a | 145 ± 11 µM |
| Ellagic Acid | Polyphenol (Natural) | Rabbit Muscle GP a | > 100 µM (40.6 ± 4.5 % inhibition at 100 µM)[5] |
Experimental Protocols
This section provides a detailed methodology for the in vitro glycogen phosphorylase inhibition assay. The protocol is based on established methods and can be adapted for high-throughput screening.[6][7]
Materials and Reagents
-
Rabbit Muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
CP-91149 (Positive Control)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Dimethyl sulfoxide (DMSO)
-
BIOMOL® Green reagent (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).[5][6]
-
Substrate Solution: Prepare a reaction buffer containing 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).[6]
-
Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be prepared by serial dilution.
-
Positive Control (CP-91149) Stock Solution: Prepare a stock solution of CP-91149 in DMSO.
Assay Procedure
-
Compound Incubation: In a 96-well plate, add 10 µL of varying concentrations of this compound (dissolved in DMSO) to the appropriate wells. For the positive control, add 10 µL of CP-91149. For the negative control (no inhibition), add 10 µL of DMSO.
-
Enzyme Addition: Add 50 µL of the GPa enzyme solution (0.38 U/mL) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compounds to interact with the enzyme.[6]
-
Initiation of Reaction: Start the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[6]
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released by adding the BIOMOL® Green reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at 620 nm using a microplate reader.[6]
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Glycogenolysis Signaling Pathway
Caption: Regulation of Glycogen Phosphorylase and Inhibition by this compound.
Experimental Workflow for Glycogen Phosphorylase Inhibition Assay
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | MDPI [mdpi.com]
- 6. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bayogenin in Metabolic Disease Research Models: Information Not Currently Available in Published Research
Despite a comprehensive search of scientific literature, there is currently a lack of published research detailing the application of Bayogenin in metabolic disease research models.
Our extensive investigation into the scientific domain for the effects of this compound on metabolic diseases such as obesity, diabetes, and hepatic steatosis did not yield any specific studies, quantitative data, or established experimental protocols. The existing body of research focuses on other related compounds, but not on this compound itself.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound in the context of metabolic disease research.
We encourage researchers, scientists, and drug development professionals interested in the potential therapeutic effects of this compound on metabolic disorders to initiate foundational research in this area. Such studies would be crucial in establishing the necessary data to understand its mechanisms of action and potential applications.
The Quest for Novel Bayogenin Derivatives in Drug Discovery: A Landscape of Limited Exploration
The synthesis of novel derivatives of Bayogenin, a naturally occurring triterpenoid saponin, for drug discovery remains a largely underexplored frontier in medicinal chemistry. Despite the known biological activities of this compound, including its potential as a glycogen phosphorylase inhibitor and the anti-inflammatory properties of its glycosides, the development and biological evaluation of new synthetic analogs are not extensively documented in publicly available scientific literature. This scarcity of research presents both a challenge and an opportunity for scientists and drug development professionals seeking to unlock the therapeutic potential of this natural product scaffold.
Current Understanding of this compound's Bioactivity
This compound has been identified as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism, with a reported IC50 value of 68 μM. This suggests a potential therapeutic application in metabolic disorders. Furthermore, a naturally occurring glycoside of this compound, this compound 3-O-β-D-glucopyranoside, has demonstrated anti-inflammatory activities, hinting at the potential for developing novel anti-inflammatory agents based on the this compound core.
Challenges and Future Directions
The limited exploration into novel this compound derivatives may be attributed to several factors, including the complexity of its chemical structure, which can pose challenges for synthetic modification. Additionally, the focus of much of the research in this area has been on more abundant or readily accessible natural product scaffolds.
This gap in the scientific literature represents a significant opportunity for future research. A systematic approach to the synthesis of novel this compound derivatives, coupled with comprehensive biological screening, could lead to the discovery of new therapeutic agents with unique mechanisms of action. Key areas for future investigation include:
-
Development of efficient synthetic methodologies to create a library of diverse this compound analogs.
-
In-depth evaluation of the anticancer activity of these novel derivatives against a panel of human cancer cell lines to determine their potency and selectivity.
-
Investigation of the anti-inflammatory potential of synthetic this compound derivatives and elucidation of their mechanisms of action.
-
Exploration of the structure-activity relationships (SAR) to identify key structural features responsible for biological activity and to guide the design of more potent and selective compounds.
-
Elucidation of the specific signaling pathways modulated by this compound and its derivatives to understand their molecular mechanisms of action.
Hypothetical Experimental Workflow
While specific protocols for novel this compound derivatives are not available, a general workflow for such a drug discovery program can be conceptualized. This would typically involve the isolation of this compound from natural sources, followed by a series of chemical modifications to generate a library of new compounds. These derivatives would then undergo rigorous biological evaluation.
Caption: A hypothetical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Application Notes and Protocols: Bayogenin as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bayogenin, a triterpenoid sapogenin, serves as a critical reference standard in the phytochemical analysis of various plant species, particularly those rich in saponins.[1][2] Due to the structural complexity and often poor chromophoric properties of native saponin glycosides, a common analytical approach involves their hydrolysis to yield the constituent sapogenins, which are more amenable to chromatographic separation and quantification.[3] this compound is one such sapogenin, frequently utilized for the identification and quantification of saponin content in medicinal plants and herbal preparations.[2][4] These application notes provide detailed protocols for the use of this compound as a reference standard, focusing on sample preparation, analytical methodology, and method validation.
Experimental Workflow Overview
The general workflow for the quantification of saponins using this compound as a reference standard involves the hydrolysis of saponins in a plant extract to their sapogenin components, followed by purification and subsequent analysis by Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UHPLC-ELSD).
Caption: General workflow for saponin quantification using this compound.
Experimental Protocols
Preparation of this compound Standard Solutions
Objective: To prepare a series of standard solutions of this compound for the construction of a calibration curve.
Materials:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from, for example, 0.004 mg/mL to 0.26 mg/mL.[4]
Sample Preparation: Acid Hydrolysis of Saponins
Objective: To hydrolyze saponin glycosides in a plant extract to their corresponding sapogenins, including this compound.
Materials:
-
Plant extract (e.g., methanolic extract)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Heating block or water bath
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
In a suitable reaction vial, mix 300 µL of the plant extract with 200 µL of distilled water and 100 µL of concentrated hydrochloric acid.[3]
-
Seal the vial and incubate the mixture at 85°C for 2 hours in a heating block or water bath.[3]
-
After incubation, allow the mixture to cool to room temperature.
-
Purification: The aqueous hydrolyzed extract is then purified using an SPE cartridge.
-
Condition the C18 SPE cartridge with methanol followed by distilled water.
-
Load the hydrolyzed extract onto the cartridge.
-
Wash the cartridge with distilled water to remove impurities.
-
Elute the sapogenins with methanol.[3]
-
-
Concentrate the eluted methanolic fraction under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of methanol for UHPLC-ELSD analysis.
UHPLC-ELSD Analysis Protocol
Objective: To separate and quantify this compound in the hydrolyzed sample extract using UHPLC-ELSD.
Instrumentation:
-
UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-dependent gradient from a higher proportion of A to a higher proportion of B over ~15-20 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| ELSD Nebulizer Temp | 60°C |
| ELSD Evaporator Temp | 85°C |
| Nitrogen Flow Rate | 1.5 L/min |
Procedure:
-
Equilibrate the UHPLC system with the initial mobile phase conditions.
-
Inject the prepared this compound standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the reconstituted hydrolyzed sample extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Data Presentation: Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of this compound using a UHPLC-ELSD method.
| Parameter | Typical Value/Range |
| Linearity Range | 0.004 – 0.26 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Recovery | 71% - 99% |
| Precision (RSD%) | < 5% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[4]
Application in Drug Development: Inhibition of Glycogen Phosphorylase
This compound has been identified as an inhibitor of glycogen phosphorylase, an enzyme that plays a key role in glycogenolysis (the breakdown of glycogen to glucose).[1] This makes this compound and saponins containing this aglycone potential candidates for the development of therapeutic agents for conditions such as type 2 diabetes. The quantification of this compound in plant extracts is therefore important for assessing their potential bioactivity.
The signaling pathway for glycogenolysis involves the activation of glycogen phosphorylase, leading to the release of glucose-1-phosphate from glycogen. Inhibitors like this compound can modulate this pathway.
Caption: Inhibition of glycogen phosphorylase by this compound.
Conclusion
This compound is a valuable reference standard for the accurate quantification of saponins in phytochemical research and drug development. The protocols outlined in these application notes provide a robust framework for the hydrolysis of saponins and the subsequent UHPLC-ELSD analysis of this compound. Adherence to validated methods ensures the generation of reliable and reproducible data, which is essential for the quality control of herbal products and the investigation of their therapeutic potential.
References
Application Notes and Protocols: Acid Hydrolysis for Cleaving Glycosides from Bayogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid sapogenin, is the aglycone core of various saponins found in numerous plant species, including those of the Medicago genus.[1][2][3] These saponin glycosides often possess a wide range of biological activities, making their structural analysis and the isolation of their constituent parts crucial for research and drug development. Acid hydrolysis is a fundamental and widely employed chemical method to cleave the glycosidic bonds, releasing the sugar moieties (glycones) and the non-sugar aglycone, this compound.[4][5] This process is essential for the qualitative and quantitative analysis of this compound, as well as for preparing this compound as a starting material for the synthesis of novel steroidal drugs.[6]
This document provides a detailed protocol for the acid hydrolysis of this compound glycosides, summarizing key experimental conditions and outlining the workflow for successful cleavage and subsequent analysis.
Principles of Acid Hydrolysis of Glycosides
Acid-catalyzed hydrolysis of the O-glycosidic bond involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the C-O bond. This results in the formation of a carbocation on the sugar moiety, which is then attacked by water to yield the free sugar and the aglycone. The efficiency of this reaction is influenced by several factors, including the type and concentration of the acid, reaction temperature, and duration of the hydrolysis.[7] Both strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used.[4] It is important to note that harsh acidic conditions can sometimes lead to the formation of artifacts, necessitating careful optimization and purification.[4]
Experimental Protocols
This section details a standard laboratory protocol for the acid hydrolysis of a plant extract containing this compound glycosides.
Materials and Reagents:
-
Plant extract containing this compound glycosides (e.g., from Medicago sativa)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
pH indicator strips or pH meter
Protocol 1: General Acid Hydrolysis
This protocol is adapted from a method used for the isolation of various sapogenins, including this compound.[4]
-
Sample Preparation: In a screw-cap reaction vial, combine 300 µL of the plant extract with 200 µL of distilled water.
-
Acidification: Carefully add 100 µL of concentrated hydrochloric acid to the mixture.
-
Hydrolysis Reaction: Securely cap the vial and incubate the mixture at 85°C for 2 hours in a heating block or water bath.[4]
-
Cooling and Neutralization: After incubation, allow the mixture to cool to room temperature. Neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of approximately 7.
-
Purification via SPE:
-
Condition a C18 SPE cartridge by washing it with methanol followed by distilled water.
-
Load the hydrolyzed and neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the this compound aglycone with methanol.
-
-
Drying: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for subsequent analysis by methods such as HPLC or GC-MS.
Data Presentation: Comparison of Hydrolysis Conditions
The efficiency of acid hydrolysis can vary significantly based on the chosen conditions. The following table summarizes different conditions reported in the literature for the acid hydrolysis of saponins, which can be adapted for this compound glycosides.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Microwave-Assisted) |
| Acid Type | Concentrated Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) |
| Acid Concentration | Not specified (used concentrated)[4] | 1.2 N[6] | 2 M[8] |
| Temperature | 85°C[4] | 80°C (initial), then 78°C (reflux)[6] | 100 - 150°C[8] |
| Time | 2 hours[4] | 45 minutes (initial), then 1.5 hours (reflux)[6] | 10 - 40 minutes[8] |
| Solvent/Matrix | Aqueous plant extract[4] | 95% Ethanol[6] | Aqueous solution[8] |
| Notes | Followed by SPE purification on C18.[4] | Two-step process involving initial hydrolysis followed by reflux.[6] | Microwave-assisted acid hydrolysis (MAAH) offers a significant reduction in reaction time.[8] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Acid Hydrolysis of this compound Glycosides
Caption: Workflow of the acid hydrolysis protocol.
Diagram 2: Signaling Pathway of Acid Hydrolysis
Caption: Mechanism of acid-catalyzed glycoside cleavage.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Bayogenin Samples
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid saponin, is a natural compound of significant interest in pharmaceutical research due to its potential biological activities. Accurate quantification and analysis of this compound from complex matrices, such as plant extracts or biological fluids, necessitate an effective sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex samples.
These application notes provide a detailed protocol for the cleanup of this compound samples using C18 reversed-phase SPE cartridges. The methodology is based on established principles for the extraction of triterpenoid saponins and is intended to serve as a robust starting point for researchers developing and validating their own methods.
Data Presentation
The following table summarizes the expected quantitative performance of the described SPE protocol for this compound cleanup. The data is compiled from studies on the SPE of sapogenins, including this compound, from plant extracts.[1][2][3]
| Parameter | Sorbent Type | Recovery Rate (%) | Purity |
| This compound | C18 Silica | 71 - 99% | High (removal of polar and some non-polar interferences) |
Note: The wide recovery range indicates that method optimization, particularly the wash step, is critical to achieve high and consistent recoveries. Purity is enhanced by the selective retention of the moderately non-polar this compound on the C18 sorbent while allowing more polar and some less retained non-polar compounds to be washed away.
Experimental Protocols
This section details the methodology for the solid-phase extraction cleanup of this compound from a liquid sample matrix (e.g., a plant extract solubilized in an appropriate solvent).
Materials and Reagents
-
SPE Device: C18 SPE Cartridges (e.g., BAKERBOND® Octadecyl, Waters Sep-Pak C18, or equivalent)
-
Solvents:
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Acetonitrile (HPLC grade, optional for elution optimization)
-
Trifluoroacetic Acid (TFA) or Formic Acid (optional, for pH adjustment)
-
-
Sample: this compound-containing extract, filtered or centrifuged to remove particulates.
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator (optional, for sample concentration)
SPE Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements.
1. Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase.[1]
-
Do not allow the cartridge to go dry.
-
Follow with 5 mL of HPLC-grade water to equilibrate the sorbent to an aqueous environment.[1] Ensure the pH of the equilibration solution is similar to the sample solution for optimal retention.
2. Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
A slow flow rate ensures sufficient interaction time between this compound and the C18 sorbent, maximizing retention.
3. Washing (Interference Elution):
-
The wash step is critical for removing impurities while retaining the analyte of interest. The following is a recommended starting point for optimization:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v). This will remove highly polar, water-soluble impurities.
-
Optimization Note: To improve the removal of less polar interferences, the percentage of methanol in the wash solution can be gradually increased (e.g., to 20% or 30%). It is crucial to analyze the wash eluate during method development to ensure that no this compound is being prematurely eluted.
4. Elution (Analyte Collection):
-
Elute the retained this compound from the cartridge using 3-5 mL of methanol.[1]
-
Collect the eluate in a clean collection tube.
-
Optimization Note: If this compound recovery is low, a stronger elution solvent such as acetonitrile or a mixture of methanol and acetonitrile can be tested. Acidifying the elution solvent with a small amount of TFA or formic acid (e.g., 0.1%) can also improve the recovery of some analytes.
5. Post-Elution Processing:
-
The collected eluate containing the purified this compound can be directly analyzed or concentrated for increased sensitivity.
-
To concentrate, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for this compound sample cleanup using C18 SPE.
References
Bayogenin: Application Notes and Protocols for Natural Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid saponin, has garnered attention as a potential lead compound in the development of natural pesticides. As a secondary metabolite found in various plants, including species of Medicago, it is implicated in the plant's natural defense mechanisms. Saponins, as a class of compounds, are known for their diverse biological activities, including insecticidal and nematicidal properties. These application notes provide a summary of the current understanding of this compound's potential as a biopesticide, detailed protocols for its evaluation, and insights into its likely mode of action. While research specifically isolating the effects of this compound is ongoing, studies on saponin mixtures rich in this compound provide valuable preliminary data.
Quantitative Data on Nematicidal Activity
Saponin extracts from various Medicago species, containing significant amounts of this compound, have demonstrated notable nematicidal activity. The following table summarizes the efficacy of these extracts against the root-knot nematode Meloidogyne incognita. It is important to note that these extracts contain a mixture of saponins, and the activity is not solely attributable to this compound.
| Medicago Species | This compound Content in Sapogenin Mixture (%) | Concentration (µg/mL) | Exposure Time (h) | J2 Mortality (%) |
| M. heyniana | 39.4 ± 0.8 | 500 | 16 | >90 |
| M. murex | 36.9 ± 2.1 | 500 | 16 | >90 |
| M. hybrida | 19.0 ± 0.8 | 500 | 16 | >90 |
Data adapted from "Activity of Saponins from Medicago Species against Phytoparasitic Nematodes"[1][2]
Experimental Protocols
Protocol 1: Extraction and Isolation of Saponin Mixtures Rich in this compound
This protocol describes a general method for obtaining saponin-rich extracts from plant material, which can then be analyzed for this compound content.
Materials:
-
Dried and powdered plant material (e.g., leaves of Medicago spp.)
-
Methanol
-
n-butanol
-
Distilled water
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Macerate 100 g of dried plant powder in 500 mL of 80% methanol for 24 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Suspend the concentrated extract in 200 mL of distilled water and partition it three times with an equal volume of n-butanol.
-
Combine the n-butanol fractions and evaporate to dryness under reduced pressure.
-
Freeze-dry the resulting residue to obtain the crude saponin mixture.
-
Analyze the sapogenin composition, including the percentage of this compound, using techniques such as gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis of the saponin extract.
Protocol 2: In Vitro Nematicidal Bioassay
This protocol details a method to assess the direct toxicity of this compound-containing extracts to plant-parasitic nematodes.
Materials:
-
Crude saponin extract
-
Sterile distilled water
-
96-well microtiter plates
-
Synchronized second-stage juveniles (J2) of Meloidogyne incognita
-
Inverted microscope
Procedure:
-
Prepare a stock solution of the saponin extract in sterile distilled water.
-
Create a dilution series of the extract (e.g., 125, 250, 500 µg/mL) in the wells of a 96-well plate.
-
Add approximately 50-100 synchronized J2 nematodes to each well.
-
Include a negative control (distilled water) and a positive control (a commercial nematicide).
-
Incubate the plates at 25 ± 2 °C.
-
Observe nematode mortality under an inverted microscope at various time points (e.g., 16, 24, 48 hours). Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage of mortality for each concentration and time point.
Protocol 3: Insect Contact and Stomach Toxicity Bioassay
This protocol is designed to evaluate the insecticidal activity of this compound through both direct contact and ingestion.
Materials:
-
Saponin extract containing this compound
-
Acetone or ethanol (as a solvent)
-
Distilled water with a surfactant (e.g., 0.1% Tween 80)
-
Leaf discs (e.g., cabbage or lettuce)
-
Third-instar larvae of a model insect (e.g., Spodoptera litura)
-
Petri dishes
-
Micropipette
Procedure:
Contact Toxicity:
-
Dissolve the saponin extract in the chosen solvent to create a stock solution.
-
Prepare serial dilutions of the extract.
-
Apply a small, fixed volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of the insect larvae.
-
The control group should be treated with the solvent only.
-
Place the treated larvae in Petri dishes with a fresh leaf disc for food.
-
Record mortality at 24, 48, and 72 hours post-application.
Stomach Toxicity:
-
Prepare aqueous dilutions of the saponin extract containing a surfactant.
-
Dip leaf discs into each dilution for 10-15 seconds and allow them to air dry.
-
Control leaf discs should be dipped in the surfactant solution only.
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-starved (for 2-3 hours) insect larva into each Petri dish.
-
Record larval mortality and the area of the leaf disc consumed at 24, 48, and 72 hours.
Mode of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound in pests are not yet fully elucidated. However, based on studies of other saponins, a multi-pronged mode of action is likely.
Diagram of Proposed Saponin Mode of Action in Insects
Caption: Proposed mode of action of this compound on insect pests.
Experimental Workflow for Evaluating this compound as a Natural Pesticide
Caption: Workflow for natural pesticide development from this compound.
Hypothesized Signaling Pathway Disruption
While direct evidence is lacking for this compound, many natural compounds that disrupt the insect midgut can trigger broader physiological stress responses. A plausible hypothesis is that the cellular damage caused by this compound could activate stress-related signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), which are known to be involved in insect immune and stress responses. Further research is required to investigate this hypothesis.
Diagram of Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling cascade triggered by this compound.
Conclusion
This compound, as a key component of saponin mixtures from Medicago species, shows significant promise for the development of natural pesticides, particularly nematicides. The provided protocols offer a framework for the systematic evaluation of its efficacy and mode of action. Future research should focus on isolating pure this compound to determine its specific activity, and on elucidating the precise molecular targets and signaling pathways it disrupts in target pests. This will be crucial for optimizing its use in sustainable agriculture and pest management programs.
References
Formulation of Bayogenin for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Bayogenin for in-vivo animal studies. The information is intended to guide researchers in preparing stable and effective formulations for various administration routes to achieve reliable and reproducible results in preclinical research.
Overview and Physicochemical Properties
This compound is a triterpenoid saponin that has garnered interest for its potential therapeutic properties. However, its poor aqueous solubility presents a significant challenge for in-vivo studies. Proper formulation is therefore critical to ensure adequate bioavailability and exposure in animal models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical saponins |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [2] |
Formulation Strategies for In Vivo Administration
Due to its hydrophobic nature, this compound requires a suitable vehicle for effective delivery in animal studies. The choice of vehicle depends on the intended route of administration and the desired pharmacokinetic profile.
Oral Administration (PO)
For oral gavage, this compound is typically formulated as a suspension. A common and effective vehicle is an aqueous solution of Carboxymethyl Cellulose (CMC).
Table 2: Recommended Formulation for Oral Administration
| Component | Concentration | Purpose |
| This compound | 1 - 50 mg/mL | Active Pharmaceutical Ingredient |
| Carboxymethyl Cellulose (CMC) | 0.5% - 1% (w/v) | Suspending agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Intraperitoneal Injection (IP)
For intraperitoneal administration, a co-solvent system is often employed to solubilize this compound. A mixture of Dimethyl Sulfoxide (DMSO) and saline is a common choice.
Table 3: Recommended Formulation for Intraperitoneal Injection
| Component | Concentration | Purpose |
| This compound | 1 - 20 mg/mL | Active Pharmaceutical Ingredient |
| Dimethyl Sulfoxide (DMSO) | 10% - 20% (v/v) | Solubilizing agent |
| Sterile Saline (0.9% NaCl) | q.s. to final volume | Vehicle |
Intravenous Injection (IV)
Intravenous administration requires a clear, sterile, and particle-free solution to prevent embolism. A co-solvent system with polyethylene glycol (PEG) is often suitable.
Table 4: Recommended Formulation for Intravenous Injection
| Component | Concentration | Purpose |
| This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| Polyethylene Glycol 400 (PEG400) | 20% - 40% (v/v) | Solubilizing agent |
| Sterile Saline (0.9% NaCl) | q.s. to final volume | Vehicle |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations and their administration to rodents. All procedures should be performed in a sterile environment and in accordance with approved animal care and use guidelines.
Preparation of this compound Suspension for Oral Administration (0.5% CMC)
Materials:
-
This compound powder
-
Carboxymethyl Cellulose (CMC), low viscosity
-
Sterile Water for Injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Spatula
Protocol:
-
Weigh the required amount of CMC powder to prepare a 0.5% (w/v) solution (e.g., 50 mg of CMC for 10 mL of final solution).
-
In a sterile beaker, slowly add the CMC powder to the required volume of sterile water while continuously stirring with a magnetic stir bar to prevent clumping.
-
Stir the solution until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
Weigh the desired amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC solution while stirring continuously.
-
Continue stirring for at least 15-30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before administration.
Experimental workflow for preparing an oral suspension of this compound.
Administration Protocols
Table 5: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume | Needle Gauge |
| Mouse | PO | 10 mL/kg | 20-22 G (gavage needle) |
| IP | 10 mL/kg | 25-27 G | |
| IV (tail vein) | 5 mL/kg | 27-30 G | |
| Rat | PO | 10 mL/kg | 18-20 G (gavage needle) |
| IP | 10 mL/kg | 23-25 G | |
| IV (tail vein) | 5 mL/kg | 25-27 G |
In Vivo Data (Reference from Structurally Similar Compounds)
While specific in-vivo data for this compound is limited in publicly available literature, data from structurally similar compounds like Baicalein and Wogonin can provide valuable insights for study design.
Table 6: Pharmacokinetic Parameters of Structurally Similar Compounds in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Baicalein | Oral | 18 | 15.3 ± 4.5 | 0.25 | 45.7 ± 13.1 | - | [3] |
| Baicalein | IV | 5 | - | - | 1340 ± 230 | 100 | [4] |
| Wogonin | IV | - | - | - | - | - | [5] |
Table 7: Acute Toxicity Data of Structurally Similar Compounds
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Wogonin | Mouse | IV | 286.15 | [5] |
Signaling Pathways
This compound, as a saponin, may influence various signaling pathways. While the specific pathways modulated by this compound are under investigation, related saponins have been shown to impact inflammatory and metabolic pathways. For instance, some saponins are known to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Stability and Storage
-
Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for several months.
-
Working Formulations: Aqueous suspensions (e.g., in CMC) should be prepared fresh daily to ensure homogeneity and prevent microbial growth. Co-solvent formulations for injection should also be prepared fresh and used within a few hours.
-
Protect all solutions from light.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should optimize formulations and procedures based on their specific experimental needs and in compliance with their institutional animal care and use committee (IACUC) regulations.
References
- 1. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Pharmacokinetics of baicalein, baicalin and wogonin after oral administration of a standardized extract of Scutellaria baicalensis, PF-2405 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of metabolic pharmacokinetics of baicalin and baicalein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Rapid Screening of Bayogenin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bayogenin, a triterpenoid sapogenin, is a compound of significant interest in pharmaceutical research due to its potential biological activities. As a key aglycone of various saponins found in medicinal plants, efficient methods for its screening and quantification are crucial for drug discovery and quality control of herbal formulations. This application note provides a detailed protocol for the rapid and effective screening of this compound using thin-layer chromatography (TLC), a simple, cost-effective, and widely accessible chromatographic technique.
The described methodology is suitable for the qualitative identification of this compound in plant extracts and other matrices. Furthermore, with appropriate validation, this method can be extended for semi-quantitative or quantitative analysis using densitometry.
Principle of the Method
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). In this protocol, a plant extract or a sample containing this compound is spotted onto a TLC plate. As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Compounds with a higher affinity for the mobile phase and lower affinity for the stationary phase will travel further up the plate, resulting in separation. The position of the separated compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates (10 x 10 cm or 20 x 20 cm)
-
This compound Standard: Analytical grade
-
Solvents (Analytical or HPLC grade):
-
Toluene
-
Methanol
-
Ethyl acetate
-
Glacial acetic acid
-
n-Butanol
-
Deionized water
-
-
Visualization Reagents:
-
Anisaldehyde-Sulfuric Acid Reagent: 0.5 mL of p-anisaldehyde mixed with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid.
-
Liebermann-Burchard Reagent: Carefully mix 5 mL of acetic anhydride with 5 mL of concentrated sulfuric acid and dilute to 50 mL with ethanol. Prepare fresh.
-
-
Glassware: TLC developing tank, capillaries or micropipettes for spotting, beakers, graduated cylinders, spraying bottle.
-
Equipment: Fume hood, heating plate or oven, UV lamp (254 nm and 366 nm).
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of finely powdered, dried plant material.
-
Add 10 mL of 80% methanol.
-
Sonication for 30 minutes or macerate for 24 hours.
-
Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
Evaporate the combined extracts to dryness under reduced pressure or in a water bath.
-
-
Acid Hydrolysis (to liberate this compound from its saponin form):
-
Dissolve the dried extract in 5 mL of 2M methanolic HCl.
-
Reflux the mixture at 80°C for 4 hours.
-
Neutralize the solution with a suitable base (e.g., 2M NaOH).
-
Partition the neutralized solution with 10 mL of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of methanol for TLC analysis.
-
Standard Solution Preparation
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
Chromatographic Development
-
Plate Preparation:
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.
-
-
Spotting:
-
Using a capillary tube or micropipette, apply 5-10 µL of the sample extract and the this compound standard solution as separate spots on the starting line.
-
Ensure the spots are small and compact.
-
-
Development:
-
Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5-1 cm.
-
Place a piece of filter paper in the tank to ensure solvent vapor saturation and close the lid for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing tank.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
-
Visualization
-
UV Detection:
-
Examine the dried plate under a UV lamp at 254 nm and 366 nm. Mark any visible spots with a pencil.
-
-
Chemical Derivatization:
-
In a fume hood, evenly spray the plate with the Anisaldehyde-Sulfuric Acid reagent or the Liebermann-Burchard reagent.
-
Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. Triterpenoids like this compound typically yield a blue-violet or reddish color with these reagents[1].
-
Circle the developed spots with a pencil.
-
Data Analysis
-
Calculate the Rf value for the this compound standard and the corresponding spot in the sample extract using the following formula:
-
Rf = Distance traveled by the spot / Distance traveled by the solvent front
-
-
A match in the Rf value and color of the spot between the sample and the standard indicates the presence of this compound.
Data Presentation
The retention factor (Rf) of this compound is dependent on the mobile phase composition. The following table provides expected Rf values in different solvent systems for the separation of sapogenins. Researchers should optimize the mobile phase to achieve the best separation for their specific sample matrix.
| Mobile Phase Composition (v/v/v) | Stationary Phase | Expected Rf of this compound * | Reference |
| Toluene : Methanol (90:10) | Silica Gel 60 F254 | ~ 0.4 - 0.6 | Based on similar sapogenins[2] |
| n-Butanol : Water : Acetic Acid (84:14:7) | Silica Gel 60 F254 | ~ 0.5 - 0.7 | For saponins, sapogenins may have higher Rf[2] |
| Ethyl Acetate : Methanol : Water : Acetic Acid (20:5:4:0.5) | Silica Gel 60 F254 | ~ 0.6 - 0.8 | Adapted from ivy saponin analysis[3] |
*These are approximate values and may vary depending on experimental conditions such as temperature, humidity, and plate quality. It is crucial to co-chromatograph with an authentic this compound standard for positive identification.
Visualizations
Caption: Experimental workflow for TLC screening of this compound.
Caption: Logical relationship for this compound identification by TLC.
Conclusion
The thin-layer chromatography method detailed in this application note provides a rapid, reliable, and cost-effective approach for the screening of this compound in various samples, particularly in plant extracts. The protocol is straightforward and can be easily implemented in most laboratory settings. For quantitative analysis, the development and validation of an HPTLC-densitometry method are recommended. This TLC protocol serves as an excellent preliminary analytical tool in the fields of natural product chemistry, phytochemistry, and drug development.
References
- 1. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bayogenin Solubility and Formulation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bayogenin for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a triterpenoid saponin with limited solubility in aqueous solutions.[1] While precise quantitative solubility data in a range of solvents is not extensively published, the available information indicates the following:
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [2][3] |
| Pyridine | Slightly Soluble (sonication may improve) | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Water | Poorly soluble | [4] |
Note: "Slightly soluble" suggests that achieving high concentrations may be difficult, and the compound may require assistance like sonication to dissolve.[2] Researchers should experimentally determine the precise solubility in their specific assay buffer or solvent system.
Q2: How should I prepare a stock solution of this compound for in-vitro cell culture assays?
A2: Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). A molarity calculator can be a useful tool for this step.[1][5]
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution vigorously. If the this compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear.[3]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
-
Important Considerations for Cell Culture:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.
-
It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution to the medium while gently vortexing to prevent precipitation.
-
Troubleshooting Guide
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS). What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the buffer. Instead, perform serial dilutions in your buffer to gradually decrease the DMSO concentration.
-
Use of Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the final solution can improve solubility.[6]
-
Solubility Enhancement Techniques: If precipitation remains an issue, consider using more advanced formulation strategies to improve the aqueous solubility of this compound. The two most common methods are cyclodextrin inclusion complexation and the preparation of solid dispersions.
Advanced Solubility Enhancement Protocols
For researchers facing significant solubility challenges with this compound, the following detailed protocols for creating cyclodextrin inclusion complexes and solid dispersions can be adapted.
Cyclodextrin Inclusion Complexation
This technique involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide, which has a hydrophilic exterior, thereby improving its water solubility.[7]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
-
-
Procedure:
-
Determine the stoichiometric ratio for complexation (commonly 1:1 molar ratio).[7]
-
Dissolve the calculated amount of cyclodextrin (e.g., HP-β-CD) in distilled water with stirring.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution drop-wise to the stirring cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.[8]
-
The resulting powder can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC) to confirm complex formation.[7]
-
Table 2: Example Formulation for this compound-Cyclodextrin Complex
| Component | Molar Ratio | Example Weight (for 1:1) |
| This compound | 1 | 488.7 mg |
| HP-β-CD | 1 | ~1375 mg (avg. MW) |
| Solvent System | - | Ethanol (for this compound), Water (for HP-β-CD) |
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid-state.[4] This can enhance the dissolution rate by reducing particle size and improving wettability.[4]
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
Procedure:
-
Select a drug-to-polymer ratio to be tested (e.g., 1:5).
-
Dissolve both the this compound and the chosen polymer (e.g., PEG 6000) in the organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent under vacuum using a rotary evaporator.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be ground and sieved to obtain a uniform powder.
-
Characterization of the solid dispersion can be performed using XRD and DSC to confirm the amorphous state of this compound within the polymer matrix.[11]
-
Table 3: Example Formulation for this compound Solid Dispersion
| Component | Weight Ratio | Example Weight |
| This compound | 1 | 100 mg |
| PEG 6000 | 5 | 500 mg |
| Solvent | - | Methanol |
Potential Signaling Pathways and Experimental Workflow
While direct evidence for this compound is still emerging, related compounds such as other saponins and flavonoids have been shown to modulate key cellular signaling pathways like PI3K/Akt and MAPK.[12][13][14][15] These pathways are critical in regulating cellular processes such as proliferation, inflammation, and apoptosis.[16][17] Therefore, investigating the effect of this compound on these pathways could be a valuable area of research.
Caption: A logical workflow for selecting a suitable method to improve this compound's solubility for biological assays.
Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound, based on related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 6989-24-8 [m.chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical characterization and dissolution study of solid dispersions of diacerein with polyethylene glycol 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Wogonin inhibits H2O2-induced angiogenesis via suppressing PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
Technical Support Center: Optimizing Bayogenin Extraction from Medicago sativa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bayogenin from Medicago sativa (alfalfa).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Extraction Process
Question: Why is my this compound (or total saponin) yield consistently low?
Answer:
Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Plant Material:
-
Plant Part: The concentration of sapogenins, including this compound, is highest in the roots of Medicago sativa, followed by sprouts and then leaves. Ensure you are using the most appropriate plant part for maximal yield.
-
Harvest Time: The total saponin content in Medicago sativa can vary with the season, with studies showing an increase from spring to a peak in early summer. Harvesting during the peak season can significantly improve yields.
-
Drying and Grinding: Improperly dried plant material can lead to degradation of saponins. Ensure the material is thoroughly dried at a controlled temperature (e.g., 40-60°C) to a low moisture content. The particle size of the ground material is also crucial; a fine powder increases the surface area for solvent penetration.
-
-
Extraction Method and Parameters:
-
Choice of Method: Conventional methods like maceration can be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), or Supercritical Fluid Extraction (SFE). UAE, for instance, has been shown to be more efficient than conventional heat-reflux methods for extracting saponins from alfalfa.
-
Solvent Selection: The choice of solvent and its concentration is critical. Aqueous ethanol (e.g., 70-80%) is a commonly used and effective solvent for saponin extraction. Methanol can also be used and may be more efficient for certain sapogenins.
-
Optimization of Parameters: Each extraction method has critical parameters that need to be optimized. For UAE, these include extraction time, temperature, solvent-to-solid ratio, and ultrasound power. For SFE, pressure and temperature are key variables.
-
Question: The color of my extract is very dark and seems to contain many impurities. How can I obtain a cleaner initial extract?
Answer:
A dark-colored extract often indicates the co-extraction of pigments (like chlorophyll) and other non-saponin compounds. Here are some strategies to obtain a cleaner extract:
-
Defatting Step: Before the main extraction, perform a pre-extraction with a non-polar solvent like hexane. This will remove lipids and some pigments, resulting in a cleaner final saponin extract.
-
Solvent Polarity: Using a moderately polar solvent system can help to selectively extract saponins while leaving behind some of the more polar or non-polar impurities.
-
Solid-Phase Extraction (SPE): After the initial extraction, the crude extract can be passed through a C18 SPE cartridge to remove impurities. Saponins can be selectively eluted with methanol-water solutions.
Question: I am observing the formation of an emulsion during liquid-liquid extraction for purification. How can I resolve this?
Answer:
Emulsion formation is a common issue when partitioning aqueous plant extracts with an organic solvent. Here’s how to address it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the formation of a stable emulsion.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.
Analysis (Post-Hydrolysis)
Question: After acid hydrolysis of the saponin extract, I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Answer:
The appearance of unexpected peaks after acid hydrolysis can be due to the formation of artifacts.
-
Harsh Hydrolysis Conditions: Strong acids, high temperatures, and prolonged hydrolysis times can lead to the degradation of sapogenins and the formation of artifact compounds. It is crucial to optimize the hydrolysis conditions (acid concentration, temperature, and time) to maximize the yield of the desired sapogenin (this compound) while minimizing degradation.
-
Incomplete Hydrolysis: If the hydrolysis is incomplete, you will see peaks corresponding to partially hydrolyzed saponins (prosapogenins). Ensure the hydrolysis conditions are sufficient to completely cleave the sugar moieties.
-
Sample Matrix Effects: The presence of other compounds in the extract can interfere with the analysis. Proper cleanup of the extract before hydrolysis, for example by using SPE, can minimize these interferences.
Question: I am having trouble with peak shape and resolution in my HPLC analysis of this compound. What should I check?
Answer:
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy of your quantification. Here are some common causes and solutions:
-
Mobile Phase:
-
pH: The pH of the mobile phase can affect the ionization state of the analytes and silanol groups on the column, influencing peak shape. Adjusting the pH might improve peak symmetry.
-
Composition: Ensure the mobile phase components are correctly proportioned and thoroughly mixed. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape.
-
-
Column Issues:
-
Contamination: A contaminated guard or analytical column can lead to peak distortion. Flush the column with a strong solvent or replace the guard column.
-
Column Overload: Injecting too concentrated a sample can cause peak fronting or broadening. Dilute your sample and re-inject.
-
Column Void: A void at the head of the column can cause split or broad peaks. This usually requires column replacement.
-
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Medicago sativa?
A1: While several methods can be used, Ultrasound-Assisted Extraction (UAE) is often considered a highly efficient method for extracting saponins from Medicago sativa. It offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods like maceration. However, the optimal method may depend on the available equipment and the scale of the extraction. Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) are also effective modern techniques.
Q2: Which part of the Medicago sativa plant should I use for the highest this compound yield?
A2: The roots of Medicago sativa have been reported to contain the highest concentration of sapogenins, which includes this compound. Therefore, for maximizing the yield of this compound, using the roots is recommended.
Q3: What is the purpose of the hydrolysis step, and is it always necessary?
A3: this compound exists in the plant as glycosides (saponins), where it is attached to one or more sugar chains. The hydrolysis step, typically using an acid, is necessary to cleave these sugar moieties and release the free sapogenin (aglycone), which is this compound in this case. For the quantification of this compound itself, hydrolysis is a required step.
Q4: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of saponins from Medicago sativa?
A4: Based on optimization studies, the following conditions have been found to be effective for the UAE of total saponins from alfalfa leaves: a solvent-to-raw material ratio of approximately 11.4 mL/g, an extraction time of around 2.84 hours, an extraction temperature of about 76.8°C, an ultrasound power of 112.0 W, and an ethanol concentration of 78.2%. It is important to note that these are starting points, and further optimization for maximizing this compound yield specifically may be required.
Q5: How can I quantify the amount of this compound in my extract?
A5: After acid hydrolysis to release the free this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is the most common and accurate method for quantification. A certified reference standard of this compound is required for creating a calibration curve to determine the concentration in your samples.
Data Presentation
The following tables summarize quantitative data on the extraction of saponins and sapogenins from Medicago sativa. Note that specific yield data for this compound is limited in the literature; therefore, data for total saponins or total sapogenins are presented as a proxy.
Table 1: Comparison of Extraction Methods on Total Saponin/Sapogenin Yield from Medicago sativa
| Extraction Method | Plant Part | Solvent | Yield (mg/g Dry Matter) | Reference |
| Accelerated Solvent Extraction (ASE) | Flowers | 70% Ethanol | - | |
| Supercritical Fluid Extraction (SFE) | Leaves | CO2 with co-solvent | 622.2 ± 30.3 (Oleanolic acid equivalents) | |
| Maceration | Stems | - | 54.6 ± 27.0 (Oleanolic acid equivalents) | |
| Ultrasound-Assisted Extraction (UAE) | Leaves | 78.2% Ethanol | 16.1 (Total Saponins) |
Table 2: Influence of Plant Part on Sapogenin Content in Medicago sativa
| Plant Part | Main Sapogenins Detected | Relative Sapogenin Content | Reference |
| Roots | Medicagenic acid, this compound, Hederagenin, Soyasapogenol B | Highest | |
| Sprouts | Medicagenic acid, this compound, Hederagenin | Medium | |
| Leaves | Medicagenic acid, this compound, Soyasapogenol B | Lowest |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol is based on optimized conditions for the extraction of total saponins from Medicago sativa leaves.
-
Sample Preparation:
-
Dry the Medicago sativa leaves at 60°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL flask.
-
Add 114 mL of 78.2% ethanol to achieve a solvent-to-solid ratio of 11.4 mL/g.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 76.8°C and the ultrasound power to 112 W.
-
Extract for 2.84 hours.
-
-
Post-Extraction:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude saponin extract.
-
Store the extract at 4°C for further analysis.
-
Protocol 2: Acid Hydrolysis for this compound Quantification
This protocol describes the acid hydrolysis of the crude saponin extract to yield free sapogenins for analysis.
-
Hydrolysis:
-
Dissolve a known amount of the crude saponin extract in 50% aqueous methanol.
-
Add concentrated hydrochloric acid to a final concentration of 2N HCl.
-
Reflux the mixture for 4-8 hours. The optimal time should be determined experimentally to maximize this compound release without degradation.
-
-
Extraction of Sapogenins:
-
After cooling, remove the methanol from the reaction mixture under reduced pressure.
-
Add an equal volume of water to the remaining aqueous solution.
-
Extract the sapogenins with an organic solvent such as ethyl acetate or diethyl ether three times.
-
Combine the organic layers.
-
-
Purification and Analysis:
-
Wash the combined organic layers with water to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to obtain the crude sapogenin mixture.
-
Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Visualizations
Troubleshooting peak tailing of Bayogenin in reverse-phase HPLC.
Welcome to the technical support center for the chromatographic analysis of Bayogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, encountered during reverse-phase High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?
Peak tailing for this compound, an acidic triterpenoid saponin, is a common issue in reverse-phase HPLC and can stem from several factors. The most frequent causes involve secondary chemical interactions with the stationary phase or non-optimal mobile phase conditions.[1][2] It can also be caused by issues with the column, the HPLC system, or the sample itself.
Here is a logical workflow to diagnose the potential cause of peak tailing:
Q2: How does mobile phase pH affect this compound peak shape?
Mobile phase pH is a critical factor for ionizable compounds like this compound, which contains a carboxylic acid group.[3][4] The pH of the mobile phase relative to this compound's pKa determines its degree of ionization.[5]
-
At pH near pKa: this compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broadened or tailing peak.
-
At high pH (pH > pKa): this compound will be fully deprotonated (anionic). This increases its polarity, leading to shorter retention times, but the ionized form can still interact with the stationary phase, potentially causing tailing.[6]
-
At low pH (pH < pKa): this compound will be in its protonated (neutral) form. This "ion suppression" makes the molecule more hydrophobic, increasing its retention on a reverse-phase column and minimizing secondary ionic interactions, resulting in a sharper, more symmetrical peak.[7]
For acidic compounds, it is generally recommended to set the mobile phase pH at least 2 units below the analyte's pKa to ensure complete ion suppression.[8][9]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. veeprho.com [veeprho.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Bayogenin stability and degradation in common laboratory solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bayogenin in common laboratory solvents.
Disclaimer
Currently, there is a limited amount of publicly available data specifically detailing the quantitative stability and degradation kinetics of this compound under various experimental conditions. The information provided herein is based on the known chemical properties of this compound as an oleanane-type triterpenoid saponin, as well as published data on structurally similar compounds, such as oleanolic acid and its derivatives. It is strongly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, solid this compound should be stored in a well-sealed container, protected from light, and kept in a refrigerator or freezer. Stock solutions, whenever possible, should be prepared fresh on the day of use. If advance preparation is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation.[1] Frequent freeze-thaw cycles should be avoided.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and pyridine.[2] Its solubility in alcohols like ethanol and methanol is not extensively documented but is expected to be limited. Due to its triterpenoid structure, it is practically insoluble in water.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound, like other triterpenoid saponins, can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of ester or glycosidic bonds if present, although some triterpenoids exhibit stability over a range of pH values.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Solvent Type: The choice of solvent is critical. Protic solvents like methanol and ethanol can react with carboxylic acid groups present in some saponins to form methyl or ethyl esters, respectively, especially upon heating or prolonged storage.[3]
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in the literature. However, based on its structure as an oleanane-type triterpenoid containing carboxylic acid and hydroxyl groups, potential degradation pathways could include:
-
Esterification: In alcoholic solvents, the carboxylic acid group can undergo esterification.
-
Oxidation: The hydroxyl groups and the double bond in the oleanane skeleton are susceptible to oxidation.
-
Decarboxylation: Under certain conditions, the carboxylic acid group may be lost.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Artifacts | This compound has a carboxylic acid group which can react with alcoholic solvents (methanol, ethanol) to form corresponding esters, especially under heating or prolonged storage.[3] These esters will appear as new peaks in the chromatogram. Solution: Prepare fresh solutions of this compound before use. If alcoholic solvents are necessary, avoid heating and analyze the sample as quickly as possible. To confirm ester formation, analyze the sample by LC-MS and look for a mass increase corresponding to the addition of a methyl (+14 Da) or ethyl (+28 Da) group. |
| Degradation Due to pH | The pH of the solution or mobile phase may be causing hydrolysis or other degradation. Solution: Analyze the pH of your sample and mobile phase. If possible, adjust the pH to a neutral range (around 6-7.5) and re-analyze. Perform a mini-stability study by incubating this compound solutions at different pH values and analyzing the samples at various time points. |
| Oxidative Degradation | Exposure to air (oxygen) can lead to the formation of oxidation products. Solution: Degas solvents before use. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon). Store stock solutions under an inert gas overlay. |
| Photodegradation | Exposure to light, especially UV, can cause degradation. Solution: Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Minimize the exposure of the sample to light during preparation and analysis. |
Issue 2: Loss of Biological Activity of this compound in Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | The this compound in your stock or working solution may have degraded over time. Solution: Always use freshly prepared solutions when possible. If using a stored stock solution, perform an analytical check (e.g., by HPLC) to confirm the integrity and concentration of this compound before use. Refer to the troubleshooting guide for unexpected peaks to identify potential degradation. |
| Precipitation | This compound has low aqueous solubility. Adding a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate, reducing the effective concentration. Solution: Visually inspect your experimental media for any signs of precipitation. Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while ensuring it does not exceed the tolerance level for your assay). Use a carrier like β-cyclodextrin to improve solubility.[3] |
Quantitative Stability Data (Illustrative Example with Oleanolic Acid)
As specific quantitative stability data for this compound is limited, the following table provides data for oleanolic acid, a structurally similar oleanane-type triterpenoid, to illustrate potential stability characteristics. This data should be used for guidance only.
Table 1: Stability of Oleanolic Acid Nanoemulsion at Different Temperatures
| Storage Temperature | Duration | Physical Stability |
| 4°C | 1 month | Stable |
| 25°C | 1 month | Stable |
| 40°C | 1 month | Stable |
| Data derived from a study on oleanolic acid nanoemulsions, indicating good physical stability for at least one month.[2] |
Table 2: Effect of pH on Oleanolic Acid Solubility Enhancement
| Additive | Fold Increase in Water Solubility |
| β-cyclodextrin | 3.4x |
| NaOH (salt formation) | 107x |
| Data from a study on oleanolic acid, demonstrating that solubility can be significantly influenced by formulation and pH.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is most stable, such as DMSO, at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a suitable analytical method, such as HPLC-PDA or LC-MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Use LC-MS to obtain mass information on the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC-PDA Method for Triterpenoids (Adapted for this compound)
This method is based on a validated HPLC-PDA method for the quantification of triterpenoids, including oleanolic acid, and can be used as a starting point for developing a method for this compound.[1]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Start with a higher aqueous percentage and gradually increase the acetonitrile concentration. A typical gradient might be: 0-5 min, 60% ACN; 5-20 min, 60-90% ACN; 20-25 min, 90% ACN; 25-30 min, 90-60% ACN. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | PDA detector, scan from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm) for quantification. |
| Injection Volume | 10 µL |
Method Validation Parameters to Consider:
-
Specificity (peak purity analysis of the this compound peak in the presence of degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Visualizations
Caption: Workflow for investigating this compound stability.
Caption: Potential esterification of this compound in alcohol.
Caption: General workflow for a stability study.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Quantification of Bayogenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of Bayogenin.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS analysis, particularly with electrospray ionization (ESI), and can be caused by co-eluting endogenous components from the biological matrix like phospholipids and salts.[1][2] For a triterpenoid saponin like this compound, several strategies can be employed to minimize ion suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components and may lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids. A common approach for similar compounds involves extraction with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.[4][5]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts. For saponins, reversed-phase (C18) or mixed-mode cartridges can be effective. A study on saponins from Solidago gigantea utilized C18 SPE for purification.[6]
-
-
Chromatographic Separation: Improving the separation of this compound from matrix components is crucial.
-
Gradient Optimization: Extend the gradient elution to better separate this compound from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Chemistry: Consider using a different column chemistry if co-elution persists. While C18 columns are common, a phenyl-hexyl or biphenyl column might offer different selectivity.
-
-
Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[7]
Q2: My recovery of this compound is low and inconsistent. What steps can I take to improve it?
A2: Low and variable recovery can be due to several factors in your sample preparation and analytical workflow.
-
Extraction Solvent and pH: For LLE, ensure the pH of the aqueous sample is adjusted to ensure this compound is in a neutral form, which will improve its partitioning into the organic solvent. The choice of organic solvent is also critical; for saponin-like compounds, ethyl acetate is often a good starting point.[4]
-
SPE Method Optimization: For SPE, ensure the cartridge is properly conditioned and equilibrated. The wash steps are critical to remove interferences without eluting the analyte. The choice and volume of the elution solvent must be optimized to ensure complete elution of this compound. A study on various sapogenins, including this compound, showed that recovery from C18 SPE can range from 22% to 99%, highlighting the importance of method optimization.[5]
-
Adsorption: this compound, being a saponin, may adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can help minimize this.
-
Internal Standard: The use of a suitable internal standard (IS) is critical to compensate for variability in recovery.[8] Ideally, a stable isotope-labeled (SIL) this compound would be the best choice. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties should be used.[7][9] For the related saponin α-hederin, euscaphic acid has been used as an internal standard.[4][10]
Q3: I am seeing poor peak shape (e.g., fronting, tailing, or splitting) for this compound. What could be the cause?
A3: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion, particularly peak splitting.[11] It is recommended to reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[11]
-
Column Overload: Injecting too much sample mass onto the column can cause peak fronting. Try reducing the injection volume or diluting the sample.
-
Column Contamination and Degradation: Accumulation of matrix components on the column can lead to peak tailing and broadening. Regular column flushing and the use of a guard column can help. If the problem persists, the column may need to be replaced.[12]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase is buffered and the pH is consistent. For saponins, mobile phases containing 0.1% formic acid are common.[13]
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The choice of internal standard is critical for accurate and precise quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.[8][14]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard". A SIL-IS of this compound will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same matrix effects as the analyte.[9]
-
Structural Analog: If a SIL-IS is not available, a structural analog can be used. For this compound, other triterpenoid saponins or sapogenins that are not present in the sample could be considered. For example, in the analysis of α-hederin, euscaphic acid was used as an internal standard.[4] When using a structural analog, it is crucial to demonstrate that it behaves similarly to this compound during extraction and ionization.
Q5: What are the key validation parameters I need to assess for a bioanalytical method for this compound according to regulatory guidelines?
A5: According to guidelines from regulatory bodies like the FDA and EMA, a bioanalytical method validation should include the assessment of the following parameters[14][15][16]:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for this compound and related triterpenoid saponins from published literature. This data can serve as a benchmark for method development.
| Analyte/Compound Class | Matrix/Sample Type | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Plant Hydrolysate | SPE (C18) | 22 - 99 | Not Reported | [5] |
| Hederagenin | Rat Plasma | Protein Precipitation & LLE | >70 | Within ±15 | [6] |
| α-Hederin | Rat Plasma | LLE | 85.3 - 92.1 | 91.2 - 98.7 | [4] |
| Oleanolic Acid | Human Plasma | Supported Liquid Extraction | >90 | Not Reported | [13] |
| Nine Steroidal Saponins | Rat Plasma | Protein Precipitation | 83.8 - 109.4 | 87.4 - 105.4 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the quantification of this compound based on methods for structurally similar compounds.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for the quantification of hederagenin in rat plasma.[6]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., hederagenin or a suitable structural analog in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is based on a method for the purification of saponins from Solidago gigantea.[6]
-
Sample Pre-treatment:
-
Extract the ground plant material with 80% methanol.
-
Evaporate the solvent to obtain a crude extract.
-
-
SPE Procedure:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of water.
-
Dissolve a portion of the crude extract in a minimal amount of methanol-water (e.g., 40:60 v/v) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of methanol-water (40:60 v/v) to remove polar impurities.
-
Elute the this compound-containing fraction with 10 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under vacuum or a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Suggested LC-MS/MS Parameters for this compound Quantification
These parameters are suggested based on typical conditions for similar triterpenoid saponins.[6][13]
-
Liquid Chromatography:
-
Column: C18, e.g., 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20-30%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group, but positive mode should also be evaluated.
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A potential precursor ion in negative mode would be [M-H]⁻ at m/z 487.7. Product ions would be determined by fragmentation experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
The following diagrams illustrate key workflows and concepts for overcoming matrix effects in this compound quantification.
Caption: Workflow for troubleshooting matrix effects in this compound LC-MS quantification.
Caption: Comparison of common sample preparation techniques for this compound analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Determination of α-hederin in rat plasma using liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative determination of hederagenin in rat plasma and cerebrospinal fluid by ultra fast liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standard - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrpub.org [hrpub.org]
- 12. mdpi.com [mdpi.com]
- 13. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
How to improve the resolution between Bayogenin and hederagenin peaks.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Bayogenin and Hederagenin.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution between this compound and Hederagenin is a common challenge in their chromatographic analysis. This guide provides a systematic approach to troubleshoot and improve their separation.
dot
Technical Support Center: Bayogenin Production via Saponin Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent artifact formation and optimize the yield of Bayogenin from saponin hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a triterpenoid sapogenin, the aglycone core of various saponins found in plants like Medicago sativa (alfalfa).[1][2] Its purity is crucial for accurate pharmacological studies and for the development of therapeutic agents, as impurities and artifacts can lead to misleading biological activity data and potential toxicity.
Q2: Are this compound glycosides prone to artifact formation during acid hydrolysis?
Compared to other saponins, such as those derived from soyasapogenol B or zanhic acid, this compound glycosides are relatively stable under acidic hydrolysis conditions.[3] Studies have shown that they generate a negligible amount of artifacts, making the purification process more straightforward.[3]
Q3: What are the main factors that can influence the yield and purity of this compound during hydrolysis?
The primary factors include the type and concentration of acid, reaction temperature, hydrolysis time, and the composition of the solvent.[4] Prolonged exposure to harsh acidic conditions and high temperatures can potentially lead to the degradation of the target sapogenin, even for relatively stable compounds like this compound.[5][6]
Q4: What are the different methods available for hydrolyzing saponins to obtain this compound?
The most common methods are:
-
Conventional Acid Hydrolysis: Utilizes strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with heating.[1][7][8]
-
Microwave-Assisted Acid Hydrolysis (MAAH): Employs microwave energy to accelerate the hydrolysis process, often resulting in shorter reaction times and potentially higher yields.[4][9][10]
-
Enzymatic Hydrolysis: Uses specific enzymes, such as β-glucosidase, to cleave the sugar moieties from the saponin backbone under milder conditions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrolysis. 2. Degradation of this compound due to harsh conditions. 3. Inefficient extraction of the hydrolyzed product. 4. Low saponin content in the starting material. | 1. Optimize hydrolysis time and temperature. For acid hydrolysis, a 2-hour incubation at 85°C is a good starting point.[7] 2. Avoid prolonged heating. Consider using Microwave-Assisted Acid Hydrolysis (MAAH) for shorter reaction times.[4] For conventional heating, do not exceed the optimal hydrolysis time, as this can lead to degradation.[5][6] 3. Use an appropriate organic solvent (e.g., ethyl acetate, chloroform) for extraction and ensure thorough mixing. 4. Quantify the saponin content of your raw material before hydrolysis. |
| Presence of Unexpected Peaks in Chromatogram (Potential Artifacts) | 1. Although rare for this compound, artifacts can arise from other saponins present in the extract. 2. Contamination from the starting material or solvents. 3. Formation of esters if alcoholic solvents are used for extraction and stored for extended periods. | 1. Purify the crude saponin extract before hydrolysis. 2. Use high-purity solvents and reagents. 3. If using alcoholic solvents for extraction, minimize storage time before proceeding with hydrolysis. |
| Difficulty in Purifying this compound | 1. Presence of other sapogenins with similar polarities. 2. Incomplete removal of fatty acids and other lipophilic compounds. | 1. Employ solid-phase extraction (SPE) with a C18 cartridge for purification. This method has shown high recovery rates for this compound (71-99%).[7][8] 2. Perform a defatting step on the initial plant material or crude saponin extract using a non-polar solvent like hexane. |
| Inconsistent Results Between Batches | 1. Variation in the saponin composition of the plant material. 2. Inconsistent hydrolysis conditions (temperature, time, acid concentration). | 1. Standardize the source and pre-processing of the plant material. 2. Carefully control all hydrolysis parameters. Use a temperature-controlled heating block or microwave reactor for consistency. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound recovery and hydrolysis conditions from various studies.
Table 1: Recovery of this compound using Acid Hydrolysis and SPE Purification
| Sapogenin | Purification Method | Recovery Rate (%) | Standard Deviation |
| This compound | Solid-Phase Extraction (C18) | 71 - 99 | 2 - 8 |
Data sourced from a study on sapogenins from Medicago sativa.[7][8]
Table 2: Comparison of Hydrolysis Methods for Saponins (General)
| Hydrolysis Method | Typical Temperature (°C) | Typical Duration | Key Advantages |
| Conventional Acid Hydrolysis | 80 - 100 | 1 - 6 hours | Well-established, simple setup.[5][6] |
| Microwave-Assisted Acid Hydrolysis (MAAH) | 100 - 140 | 10 - 30 minutes | Faster reaction, potentially higher yields.[4][9] |
| Enzymatic Hydrolysis | 30 - 50 | 12 - 48 hours | Mild conditions, high specificity.[12] |
Experimental Protocols
Protocol 1: Conventional Acid Hydrolysis of Saponins from Medicago sativa
This protocol is adapted from established methods for the hydrolysis of saponins to obtain this compound.[7]
-
Sample Preparation: Dissolve the crude saponin extract in methanol.
-
Hydrolysis Mixture: In a sealed reaction vial, combine:
-
300 µL of the methanolic saponin extract
-
200 µL of distilled water
-
100 µL of concentrated hydrochloric acid (HCl)
-
-
Incubation: Seal the vial tightly and incubate at 85°C for 2 hours in a heating block or water bath.
-
Extraction: After cooling to room temperature, extract the sapogenins by adding an equal volume of ethyl acetate or chloroform. Vortex thoroughly and centrifuge to separate the layers.
-
Isolation: Carefully collect the organic layer containing the sapogenins.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Purification (Optional but Recommended): Re-dissolve the dried extract in a suitable solvent and purify using Solid-Phase Extraction (SPE) with a C18 cartridge to isolate this compound.
Protocol 2: Microwave-Assisted Acid Hydrolysis (MAAH) - General Protocol
This is a general protocol that can be optimized for this compound production.
-
Sample Preparation: Solubilize the saponin-rich extract in 2M HCl at a ratio of 1:50 (w/v).[10]
-
Microwave Reaction: Place the mixture in a high-pressure microwave vessel.
-
Irradiation: Irradiate the sample in a microwave reactor. Optimization of power and time is crucial. A starting point could be 140°C for 30 minutes.[4][9]
-
Cooling: After irradiation, cool the vessel in an ice bath for 20 minutes.[10]
-
Extraction and Isolation: Follow steps 4-7 from the Conventional Acid Hydrolysis protocol.
Protocol 3: Enzymatic Hydrolysis using β-Glucosidase - General Protocol
This protocol provides a framework for the enzymatic hydrolysis of saponins.
-
Enzyme Solution: Prepare a solution of β-glucosidase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).[12]
-
Reaction Mixture: Dissolve the saponin extract in the buffer and add the β-glucosidase solution. The enzyme-to-substrate ratio needs to be optimized.
-
Incubation: Incubate the mixture at a temperature optimal for the enzyme's activity (e.g., 30-50°C) for 12-48 hours.[12] Monitor the reaction progress using TLC or HPLC.
-
Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 5 minutes) to denature the enzyme.
-
Extraction and Isolation: Follow steps 4-7 from the Conventional Acid Hydrolysis protocol.
Visualizations
Caption: Experimental workflow for the production of this compound from saponin extract.
References
- 1. Isolation and determination of saponin hydrolysis products from Medicago sativa using supercritical fluid extraction, solid-phase extraction and liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Saponins from Medicago Species against Phytoparasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipv.it [iris.unipv.it]
- 4. mdpi.com [mdpi.com]
- 5. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 6. Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield sapogenin-rich extracts and other bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bayogenin Purification by Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Bayogenin purification through crystallization. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
The primary goal is to achieve high purity of this compound by separating it from other structurally similar sapogenins and impurities that are often co-extracted from natural sources. Crystallization, as a purification technique, is highly selective and can yield a product with superior purity.[1]
Q2: What are the typical steps involved in obtaining crude this compound before crystallization?
Crude this compound is typically obtained through the hydrolysis of saponin extracts from plant materials like Medicago sativa. This is often followed by a preliminary purification step, such as solid-phase extraction (SPE), to remove a significant portion of impurities.
Q3: What solvent systems are suitable for this compound crystallization?
While specific data for this compound is limited, methanol-water mixtures have proven effective for crystallizing other triterpenoid saponins, such as asiaticoside.[2] Ethanol is also a common solvent for the crystallization of natural products.[3][4] Experimentation with different solvent ratios is crucial to determine the optimal conditions for this compound.
Q4: What kind of purity and yield can be expected from the crystallization of this compound?
For analogous compounds like asiaticoside, a purity of up to 91% with a 76% yield has been achieved after recrystallization.[2] While these figures provide a benchmark, the actual yield and purity for this compound will depend on the initial purity of the crude extract and the optimization of the crystallization process.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No crystal formation | - Solvent is too good: this compound is too soluble in the chosen solvent system. - Supersaturation not reached: The concentration of this compound is too low. | - For a single solvent system: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble) to induce precipitation. - For a mixed solvent system: Gradually increase the proportion of the anti-solvent. - Concentrate the solution: Evaporate some of the solvent to increase the this compound concentration. |
| Rapid formation of fine powder or amorphous solid | - Solution is too supersaturated: This leads to rapid nucleation and poor crystal growth.[5] - Cooling rate is too fast. | - Re-dissolve the solid: Gently heat the solution to re-dissolve the precipitate. - Add more of the "good" solvent: This will slightly decrease the supersaturation.[5] - Slow down the cooling process: Insulate the crystallization vessel to allow for gradual cooling. |
| Low crystal yield | - Too much solvent used: A significant amount of this compound remains dissolved in the mother liquor.[5] - Incomplete precipitation. | - Reduce the amount of solvent: Use the minimum amount of hot solvent required to dissolve the crude this compound. - Cool to a lower temperature: This will decrease the solubility of this compound and promote further crystallization. - Recover from mother liquor: Concentrate the mother liquor to see if more crystals can be obtained. |
| Crystals are discolored or contain visible impurities | - Presence of colored impurities in the crude extract. - Co-crystallization of impurities. | - Charcoal treatment: Add activated charcoal to the hot solution to adsorb colored impurities before filtration and crystallization.[5] - Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize. This process may need to be repeated for higher purity. |
| Oiling out (formation of a liquid phase instead of solid crystals) | - The solution is becoming supersaturated at a temperature above the melting point of the solid in that solvent. - High concentration of impurities. | - Add more solvent: This will keep the compound in solution at a lower temperature.[5] - Change the solvent system: Experiment with different solvents or solvent mixtures. - Purify the crude extract further before crystallization. |
Data Presentation
Table 1: Solvent Systems for Triterpenoid Saponin Crystallization
| Compound | Solvent System | Achieved Purity | Achieved Yield | Reference |
| Asiaticoside | Methanol + Water | 91% (after recrystallization) | 76% (after recrystallization) | [2] |
| Saponin-containing complex | Methanol + Water + Fat Solvent | Crystalline Complex Formed | Not specified | [6] |
| Glycine | Water + Methanol/Ethanol | Metastable β form induced | Not specified | [7][8] |
| Fidaxomicin | Ethanol + Water | Crystalline form obtained | Not specified | [9] |
Table 2: General Parameters for Crystallization
| Parameter | General Range/Condition | Rationale |
| Temperature | Room temperature (approx. 20-30°C) is a good starting point.[6] | Lower temperatures generally decrease solubility and promote crystallization. |
| Time | 1 to 200 days, depending on the method and scale.[6] | Slow crystal growth often leads to higher purity. |
| Pressure | Atmospheric pressure is typically sufficient.[6] | |
| Evaporation | Slow evaporation of the solvent can be used to increase concentration. | Controlled evaporation helps in achieving a supersaturated state gradually. |
Experimental Protocols
Protocol 1: General Crystallization Procedure for this compound (based on analogous compounds)
-
Dissolution: In a suitable flask, dissolve the crude this compound extract in a minimal amount of a "good" solvent (e.g., methanol or ethanol) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal, stir for a few minutes, and then perform the hot filtration.
-
Induce Crystallization:
-
Single Solvent Method: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to induce further crystallization.
-
Solvent/Anti-Solvent Method: While the solution is still warm, slowly add an "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Crystal Growth: Cover the flask and allow it to stand undisturbed for a period ranging from several hours to days to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Recrystallization for Enhanced Purity
-
Redissolve: Dissolve the crystals obtained from the initial crystallization in a minimal amount of the hot solvent system.
-
Repeat Crystallization: Follow steps 3-7 from Protocol 1. This process helps to remove impurities that may have been trapped in the initial crystal lattice.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5017562A - Crystalline saponin-containing complex - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bayogenin In Vitro Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with bayogenin's cell permeability in in vitro models. As a triterpenoid saponin, this compound presents unique challenges in cell-based assays due to its physicochemical properties.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a pentacyclic triterpenoid and a type of saponin.[4] Like many saponins, it has a complex structure and poor aqueous solubility, which can significantly limit its ability to cross cell membranes in in vitro experiments. This poor permeability can lead to underestimation of its biological activity and inconsistent experimental results.
Q2: What are the typical apparent permeability (Papp) values for saponins in Caco-2 cell models?
Q3: Can active transport be involved in the cellular uptake of this compound?
A3: It is possible. Studies on other saponins suggest that while the aglycones (like this compound) may primarily cross membranes via passive diffusion, glycosylated saponins can be substrates for active transport mechanisms, such as sugar transporters.[5][6][8] If you are working with a glycosylated form of this compound, investigating the involvement of active transport and efflux pumps is recommended.
Q4: What is the known mechanism of action for this compound?
A4: this compound is known to be an inhibitor of glycogen phosphorylase, a key enzyme in the glycogenolysis pathway.[1][2][3][9] This inhibition can affect cellular energy metabolism.
Troubleshooting Guides
Low Apparent Permeability in PAMPA and Caco-2 Assays
Issues with low apparent permeability are common for poorly soluble compounds like this compound. The following tables provide potential causes and troubleshooting strategies for both PAMPA and Caco-2 assays.
Table 1: Troubleshooting Low Permeability in PAMPA Assays
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility of this compound | Use co-solvents such as DMSO (up to 1-2%) or ethanol in the donor buffer.[10] | Increased concentration of this compound in the donor well, leading to a more accurate permeability assessment. |
| Employ solubilizing agents like Brij 35, Cremophor EL, or Tween 80 at low concentrations (e.g., 0.1-2%).[11][12] | Enhanced solubility of this compound without compromising the integrity of the artificial membrane. | |
| Compound precipitation in the donor well | Visually inspect wells for precipitation. Prepare dosing solutions immediately before use. | Prevention of inaccurate Papp measurements due to a lower effective concentration of the compound. |
| Non-specific binding to assay plates | Use low-binding plates. Include a recovery assessment by quantifying the compound in both donor and acceptor wells at the end of the assay. | Improved mass balance and more reliable permeability data. |
| Incorrect pH of the buffer | Ensure the pH of the donor and acceptor buffers is appropriate for the assay (e.g., pH 7.4 for general PAMPA, or a pH gradient for GIT models). | Optimized conditions for passive diffusion based on the ionization state of this compound. |
Table 2: Troubleshooting Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility | Use up to 1-2% DMSO in the transport buffer. For highly lipophilic compounds, the inclusion of bovine serum albumin (BSA) (e.g., 1-4%) in the basolateral chamber can act as a sink.[13] | Improved solubility and prevention of compound precipitation, leading to a more accurate assessment of permeability. |
| Low compound recovery | Pre-treat collection plates with an organic solvent to reduce non-specific binding.[14] Use low-binding plates and pipette tips. | Increased compound recovery, leading to more accurate and reliable Papp values. |
| Assess compound stability in the assay medium and cell homogenates. | Identification of potential metabolic degradation of this compound by Caco-2 cells. | |
| Efflux by P-gp or other transporters | Perform a bi-directional permeability assay (apical to basolateral and basolateral to apical) to determine the efflux ratio.[14] | An efflux ratio greater than 2 suggests active efflux, which can explain low absorptive transport. |
| Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp). | An increase in apical to basolateral transport in the presence of an inhibitor confirms the involvement of that efflux pump. | |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT or LDH release) at the tested concentrations. | Ensures that the observed low permeability is not a result of compromised cell monolayer integrity due to toxicity. |
| Compromised Caco-2 monolayer integrity | Regularly measure transepithelial electrical resistance (TEER) to ensure it is within the acceptable range (typically >250 Ω·cm²).[15] | Confirmation that the cell monolayer is intact and that transport is not occurring through paracellular leakage. |
| Perform a Lucifer yellow rejection assay; high passage of this marker indicates a leaky monolayer.[15] | Validation of the integrity of the tight junctions between Caco-2 cells. |
Experimental Protocols
PAMPA Permeability Assay Protocol
This protocol is a general guideline for assessing the passive permeability of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the donor solution by diluting the stock solution in the appropriate buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should typically not exceed 1%.
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
-
Membrane Coating:
-
Coat the filter of the donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the acceptor buffer to the acceptor plate.
-
Carefully place the lipid-coated donor plate onto the acceptor plate, avoiding air bubbles.
-
Add the donor solution containing this compound to the donor wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for evaluating the transport of this compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the monolayers before the experiment. Only use monolayers with TEER values within the established range for your laboratory.
-
Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Add the transport buffer containing this compound (with a final DMSO concentration typically ≤1%) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where: dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Experimental Workflow for Assessing this compound Permeability
Caption: Workflow for PAMPA and Caco-2 permeability assays.
This compound's Mechanism of Action: Inhibition of Glycogenolysis
This compound inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate.[1][2][3][9] This diagram illustrates the signaling pathway leading to glycogenolysis and the point of inhibition by this compound.
Caption: this compound inhibits the glycogenolysis signaling pathway.
References
- 1. Glycogenolysis Pathway: Control and Regulation [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. proteopedia.org [proteopedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Total Chemical Synthesis of Bayogenin
For researchers, scientists, and drug development professionals engaged in the complex total chemical synthesis of Bayogenin, this technical support center provides essential guidance. This compound, a pentacyclic triterpenoid, presents significant synthetic challenges. This resource offers troubleshooting advice and frequently asked questions (FAQs) to navigate potential experimental hurdles, alongside detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total chemical synthesis of this compound?
A1: The most cited method for this compound synthesis is a semi-synthetic approach starting from the readily available natural product, oleanolic acid. A known 14-step semi-synthesis of this compound from oleanolic acid achieves an overall yield of approximately 12%.[1] This pathway involves a series of oxidations, reductions, and stereocontrolled functional group manipulations to introduce the required hydroxyl groups at the C-2, C-3, and C-23 positions.
Q2: What are the most critical and challenging steps in the synthesis of this compound from oleanolic acid?
A2: Key challenges in the synthesis include:
-
Stereoselective dihydroxylation of the A-ring: Introducing the cis-diol at the C-2 and C-3 positions with the correct stereochemistry is a pivotal and often difficult step.
-
Allylic oxidation at C-23: The selective introduction of a hydroxyl group at the C-23 methyl group, which is an allylic position to the C12-C13 double bond, can be problematic and may result in a mixture of products.
-
Oxidation state and protecting group management: The synthesis involves multiple steps of oxidation and reduction, requiring a careful strategy for protecting and deprotecting functional groups to avoid unwanted side reactions.
Q3: Where can I find the detailed experimental protocol for the 14-step synthesis?
A3: The detailed protocol is described in the publication "Synthesis and Biological Evaluation of Arjunolic Acid, this compound, Hederagonic Acid and 4-Epi-hederagonic Acid as Glycogen Phosphorylase Inhibitors" by Wen, X.-A., et al., published in the Chinese Journal of Natural Medicines in 2010.[1] Accessing the full text of this article is recommended for the complete experimental procedures.
Q4: What are the expected spectroscopic data for this compound?
A4: Characterization of this compound is typically performed using NMR spectroscopy. While a complete, readily available public spectrum can be difficult to locate, published data for similar oleanane-type triterpenoids can provide a reference for the expected chemical shifts. The PubChem entry for this compound provides some 13C NMR data.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the semi-synthesis of this compound from oleanolic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial oxidation of oleanolic acid (Step 1) | - Incomplete reaction.- Over-oxidation to undesired products.- Difficult purification. | - Monitor the reaction closely using TLC.- Use a milder oxidizing agent or optimize reaction time and temperature.- Employ careful column chromatography for purification, as the product and starting material may have similar polarities. |
| Poor stereoselectivity in the reduction of the 3-oxo intermediate | - Inappropriate reducing agent.- Steric hindrance from the substrate. | - Screen different reducing agents (e.g., NaBH₄, L-selectride) to find the optimal one for the desired stereoisomer.- Adjust the reaction temperature; lower temperatures often favor higher stereoselectivity. |
| Formation of multiple products during allylic oxidation | - Non-selective oxidizing agent.- Radical side reactions. | - Utilize a more selective reagent for allylic oxidation, such as selenium dioxide (SeO₂).- Optimize reaction conditions (solvent, temperature, stoichiometry) to minimize side products.- Consider using a directing group to guide the oxidation to the desired position. |
| Difficulty in purifying intermediates | - Similar polarity of products and byproducts.- Amorphous or oily nature of the compound. | - Use high-performance liquid chromatography (HPLC) for difficult separations.- Attempt to crystallize the product from different solvent systems.- Consider derivatization to a more crystalline compound for purification, followed by deprotection. |
| Inconsistent yields in multi-step sequences | - Accumulation of impurities.- Degradation of sensitive intermediates. | - Ensure high purity of intermediates at each step before proceeding to the next.- Store sensitive compounds under an inert atmosphere and at low temperatures.- Re-evaluate the overall synthetic strategy to see if a more convergent approach could improve efficiency. |
Key Experimental Protocols
While the full 14-step protocol requires access to the primary literature, this section outlines the general methodologies for key transformations in the synthesis of this compound, based on common practices in triterpenoid chemistry.
Oxidation of Oleanolic Acid to Oleanonic Acid
-
Objective: To oxidize the C-3 hydroxyl group of oleanolic acid to a ketone.
-
Reagents & Solvents: Oleanolic acid, Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Procedure (General):
-
Dissolve oleanolic acid in a suitable solvent (e.g., acetone for Jones reagent, DCM for PCC).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction (e.g., with isopropanol for Jones reagent).
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stereoselective Reduction of 3-Oxo Intermediates
-
Objective: To reduce the C-3 ketone to a hydroxyl group with a specific stereochemistry.
-
Reagents & Solvents: 3-oxo-oleanolic acid derivative, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent like methanol, ethanol, or tetrahydrofuran (THF).
-
Procedure (General):
-
Dissolve the 3-oxo intermediate in an appropriate solvent.
-
Cool the solution to 0 °C or a lower temperature.
-
Add the reducing agent portion-wise while monitoring the temperature.
-
Stir the reaction until completion as indicated by TLC.
-
Carefully quench the reaction with water or a dilute acid.
-
Perform an aqueous workup and extract the product.
-
Dry the organic phase, concentrate, and purify by chromatography or recrystallization.
-
Allylic Hydroxylation of the Olean-12-ene Skeleton
-
Objective: To introduce a hydroxyl group at an allylic position, such as C-23.
-
Reagents & Solvents: Oleanane intermediate, selenium dioxide (SeO₂), in a solvent system like dioxane/water or tert-butanol.
-
Procedure (General):
-
Dissolve the oleanane substrate in the chosen solvent.
-
Add a catalytic or stoichiometric amount of SeO₂.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and filter to remove selenium byproducts.
-
Perform an aqueous workup, extract the product, and dry the organic layer.
-
Purify the product by column chromatography.
-
Visualizing the Synthetic Pathway and Logic
To aid in understanding the synthetic workflow and troubleshooting logic, the following diagrams are provided.
Caption: High-level workflow for the semi-synthesis of this compound from oleanolic acid.
Caption: A logical decision tree for troubleshooting common issues in organic synthesis.
References
Technical Support Center: Managing Low Yields in the Semi-synthesis of Bayogenin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing low yields during the semi-synthesis of Bayogenin analogs.
Troubleshooting Guides
Low yields in the semi-synthesis of this compound analogs can arise from various factors, from the quality of the starting material to the intricacies of the glycosylation reaction and purification processes. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Yield After Glycosylation Reaction
Question: My glycosylation reaction of this compound is resulting in a very low yield of the desired analog. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in glycosylation reactions are a common challenge. The issue can often be traced back to several key factors in your experimental setup. A systematic evaluation of your reaction components and conditions is the most effective approach.
Troubleshooting Workflow:
Troubleshooting low signal intensity for Bayogenin in ESI-MS.
Welcome to the technical support center for the analysis of Bayogenin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal for this compound in my ESI-MS analysis. What are the common causes?
Low signal intensity for this compound is a frequent issue and can stem from several factors. The most common culprits include:
-
Suboptimal Ionization Mode: this compound, like many saponins, may ionize more efficiently in one mode over the other.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[1] This is a significant issue in the analysis of plant extracts.[1]
-
In-source Fragmentation: The this compound molecule might be fragmenting within the ion source before detection, leading to a diminished precursor ion signal.[2][3]
-
Adduct Formation: this compound may form various adducts (e.g., with sodium, potassium), splitting the signal across multiple m/z values.[4][5]
-
Incorrect ESI Source Parameters: Non-optimized parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature can significantly impact signal intensity.[6][7]
-
Sample Preparation Issues: Inefficient extraction or the presence of contaminants can lead to poor signal.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
For saponins like this compound, the negative ion mode is often preferred.[1][8] This is because the acidic protons on the carboxylic acid and hydroxyl groups are readily lost, forming a stable [M-H]⁻ ion. While analysis in positive ion mode is possible, it often results in the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), which can complicate the spectra and reduce the intensity of the primary protonated molecule [M+H]⁺.[9]
Q3: My mass spectrum for this compound shows multiple peaks instead of a single one. What could be the reason?
The presence of multiple peaks for a single analyte is typically due to the formation of adducts. Common adducts in ESI-MS include:
-
Positive Ion Mode: [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺[9]
-
Negative Ion Mode: [M-H]⁻, [M+Cl]⁻, [M+HCOO]⁻, [M+CH₃COO]⁻[1][9]
Sodium adducts ([M+Na]⁺) are particularly common and can arise from glassware, solvents, or the sample matrix itself.[10] To confirm adducts, look for mass differences corresponding to the adduct ion (e.g., a difference of 22.9898 Da for Na⁺ relative to H⁺).
Q4: How can I minimize matrix effects when analyzing this compound from a plant extract?
Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a major challenge in plant analysis.[1] To mitigate these effects, consider the following strategies:
-
Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[11][12][13]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering compounds to a level where they no longer suppress the signal.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will be affected by the matrix in the same way as the analyte, allowing for more accurate quantification.
Troubleshooting Guide for Low this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues for this compound in ESI-MS.
Step 1: Verify Instrument Performance
Question: Is the mass spectrometer performing optimally?
Action:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy and sensitivity.[14]
-
Run a System Suitability Test: Analyze a known standard compound to confirm that the instrument is functioning correctly and meeting expected sensitivity levels.
Step 2: Optimize Ionization Mode and Source Parameters
Question: Are the ESI source settings optimized for this compound?
Action:
-
Select the Correct Ionization Mode: As a starting point, use the negative ion mode for this compound.
-
Optimize Source Parameters: Systematically adjust the following parameters while infusing a pure standard of this compound to find the optimal settings for your instrument.
| Parameter | Starting Value (Negative Mode) | Troubleshooting Action |
| Capillary Voltage | -3.0 kV | Adjust in 0.5 kV increments. Too low can result in poor ionization; too high may cause in-source fragmentation.[6] |
| Nebulizer Gas (N₂) Pressure | 35 psi | Optimize to ensure a stable spray. Incorrect pressure can lead to large droplets and poor ionization.[6] |
| Drying Gas (N₂) Flow | 10 L/min | Adjust to facilitate efficient desolvation. Insufficient flow can lead to solvent clusters, while excessive flow may cool the ESI plume. |
| Drying Gas Temperature | 300 °C | Increase temperature to improve desolvation of the analyte. Be cautious, as excessive heat can cause thermal degradation. |
| Fragmentor/Skimmer Voltage | 100 V | Lower this voltage to reduce the potential for in-source fragmentation.[15] |
Step 3: Address Potential Adduct Formation and In-Source Fragmentation
Question: Is the this compound signal being split or lost due to adducts or fragmentation?
Action:
-
Analyze the Full Mass Spectrum: Look for common adducts (e.g., [M+Na]⁺, [M+Cl]⁻) and potential fragment ions. The fragmentation of saponins often involves the sequential loss of sugar moieties.[1]
-
Modify the Mobile Phase:
-
To promote the formation of [M-H]⁻ in negative mode, add a small amount of a weak base like ammonium hydroxide or ammonium acetate to the mobile phase.
-
To enhance [M+H]⁺ in positive mode and reduce sodium adducts, add a small amount of formic acid or acetic acid.[10]
-
-
Reduce In-Source Fragmentation: Lower the fragmentor or skimmer voltage to decrease the energy in the ion source, which can minimize unwanted fragmentation.[15]
Step 4: Evaluate and Improve Sample Preparation
Question: Is the sample matrix or preparation method the source of the problem?
Action:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Enhance Sample Cleanup: If significant matrix effects are observed, implement a more rigorous sample preparation protocol.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a this compound Standard: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Infuse the Standard: Using a syringe pump, infuse the this compound standard directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Parameter Adjustment:
-
Set the mass spectrometer to scan a mass range that includes the expected m/z of this compound (e.g., m/z 100-1000).
-
Begin with the recommended starting parameters from the table above.
-
Adjust one parameter at a time, monitoring the signal intensity of the [M-H]⁻ ion (or other ions of interest).
-
Record the signal intensity for each parameter setting.
-
Plot the signal intensity against the parameter value to determine the optimal setting.
-
-
Finalize the Method: Once all parameters are optimized, save the method for your sample analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup from Plant Matrix
-
Sample Extraction: Extract the dried and powdered plant material with methanol or a methanol/water mixture.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other saponins with a higher concentration of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity in ESI-MS.
References
- 1. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium adduct formation efficiency in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium adduct formation efficiency in ESI source. | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Optimization of Hydrolysis for Complete Bayogenin Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of saponins to release the aglycone Bayogenin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acid and enzymatic hydrolysis of this compound-containing saponins.
Q1: What are the primary methods for releasing this compound from its glycosides?
A1: The two primary methods for hydrolyzing saponins to yield this compound are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis is a common and often robust method that uses strong acids like hydrochloric acid (HCl) to cleave the sugar moieties.[1][2] Enzymatic hydrolysis utilizes specific enzymes, such as β-glucosidases or complex enzyme mixtures like snailase, to achieve a more targeted release of the aglycone under milder conditions.
Q2: My this compound yield is consistently low after acid hydrolysis. What are the potential causes and solutions?
A2: Low yields of this compound following acid hydrolysis can be attributed to several factors:
-
Incomplete Hydrolysis: The hydrolysis conditions (acid concentration, temperature, and time) may be insufficient for complete cleavage of all sugar residues. It is crucial to optimize these parameters. For instance, studies on saponins from Medicago sativa, a known source of this compound, have utilized concentrated hydrochloric acid at 85°C for 2 hours.[2]
-
Aglycone Degradation: While this compound is reported to be relatively stable under acidic conditions with negligible artifact formation compared to other sapogenins, prolonged exposure to harsh acidic conditions (high temperatures and long durations) can still lead to degradation.[3] It is advisable to perform a time-course study to determine the optimal hydrolysis time that maximizes this compound release before significant degradation occurs.
-
Sub-optimal Extraction of Saponins: The initial extraction of saponins from the plant material might be inefficient. Ensure that the chosen solvent and extraction method are suitable for triterpenoid saponins.
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Increase acid concentration, temperature, or hydrolysis time incrementally. Monitor the reaction progress at different time points to identify the optimal duration. |
| This compound Degradation | Decrease the hydrolysis time or temperature. A time-course experiment is highly recommended to find the peak yield. |
| Poor Saponin Extraction | Re-evaluate the initial saponin extraction protocol. Consider using different solvents or extraction techniques like ultrasound-assisted extraction. |
| Inaccurate Quantification | Verify the accuracy of your analytical method (e.g., HPLC). Ensure proper calibration and sample preparation. |
Q3: I am observing unexpected peaks in my chromatogram after acid hydrolysis. Are these artifacts of this compound?
A3: While this compound itself is known to generate a negligible amount of artifacts during acid hydrolysis, the crude extract contains other saponins that might be more susceptible to acid-induced rearrangements.[3] For example, soyasapogenol glycosides, if present, can form various artifacts. It is also possible that other compounds in the extract are degrading or reacting under the harsh hydrolysis conditions.
To identify the source of unexpected peaks:
-
Analyze a this compound standard: Subject a pure this compound standard to the same hydrolysis conditions to see if any degradation products are formed.
-
Use a milder hydrolysis method: Compare the chromatograms from acid hydrolysis with those from enzymatic hydrolysis, as the latter is less likely to produce artifacts.
-
Employ Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the molecular weights of the unknown peaks, which can help in their identification.
Q4: Can I use enzymatic hydrolysis for the complete release of this compound? Which enzymes are suitable?
A4: Yes, enzymatic hydrolysis is a viable and often preferred method due to its specificity and milder reaction conditions, which minimizes the risk of artifact formation. The choice of enzyme is critical and depends on the specific sugar linkages in the this compound glycosides.
-
Broad-spectrum enzymes: Enzyme mixtures like snailase , which contains a variety of glycosidases (e.g., cellulases, pectinases, β-glucosidases), have been successfully used for the hydrolysis of various flavonoid and triterpenoid glycosides.
-
Specific enzymes: If the sugar composition of the this compound glycosides is known, more specific enzymes like β-glucosidase can be used.
It is important to note that the efficiency of enzymatic hydrolysis is highly dependent on factors such as pH, temperature, enzyme concentration, and incubation time. These parameters must be optimized for your specific substrate.
Q5: My enzymatic hydrolysis is incomplete. How can I improve the reaction efficiency?
A5: Incomplete enzymatic hydrolysis can be due to several factors:
-
Incorrect Enzyme Selection: The enzyme(s) you are using may not be effective against all the glycosidic bonds present in your saponin extract.
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.
-
Enzyme Inhibition: Components in your crude extract may be inhibiting the enzyme.
-
Insufficient Enzyme Concentration or Incubation Time: The amount of enzyme or the reaction time may be insufficient for complete hydrolysis.
Troubleshooting Steps for Incomplete Enzymatic Hydrolysis:
| Potential Cause | Recommended Solution |
| Incorrect Enzyme | Screen a panel of different glycosidases or use a broad-spectrum enzyme cocktail like snailase. |
| Suboptimal Conditions | Optimize the pH, temperature, and buffer system based on the enzyme manufacturer's recommendations or through experimental design (e.g., response surface methodology). |
| Enzyme Inhibition | Consider a partial purification of the saponin extract before hydrolysis to remove potential inhibitors. |
| Insufficient Enzyme/Time | Increase the enzyme concentration or extend the incubation time. Monitor the reaction over time to determine the point of maximum release. |
Data Presentation: Optimizing Hydrolysis Conditions
Since the optimal conditions are highly dependent on the starting material and specific glycoside structures, the following tables are provided as templates for your experimental design and data recording.
Table 1: Optimization of Acid Hydrolysis Parameters for this compound Release
| Experiment ID | Acid (HCl) Conc. (M) | Temperature (°C) | Time (hours) | This compound Yield (mg/g extract) | Observations (e.g., degradation peaks) |
| A-1 | 1 | 80 | 1 | ||
| A-2 | 1 | 80 | 2 | ||
| A-3 | 1 | 100 | 1 | ||
| A-4 | 1 | 100 | 2 | ||
| A-5 | 2 | 80 | 1 | ||
| A-6 | 2 | 80 | 2 | ||
| A-7 | 2 | 100 | 1 | ||
| A-8 | 2 | 100 | 2 |
Table 2: Optimization of Enzymatic Hydrolysis Parameters for this compound Release
| Experiment ID | Enzyme (e.g., Snailase) | Enzyme Conc. (U/mL) | pH | Temperature (°C) | Time (hours) | This compound Yield (mg/g extract) |
| E-1 | Snailase | 10 | 4.5 | 45 | 12 | |
| E-2 | Snailase | 10 | 4.5 | 55 | 24 | |
| E-3 | Snailase | 20 | 5.5 | 45 | 12 | |
| E-4 | Snailase | 20 | 5.5 | 55 | 24 | |
| E-5 | β-glucosidase | 10 | 5.0 | 50 | 12 | |
| E-6 | β-glucosidase | 10 | 5.0 | 60 | 24 | |
| E-7 | β-glucosidase | 20 | 6.0 | 50 | 12 | |
| E-8 | β-glucosidase | 20 | 6.0 | 60 | 24 |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Saponin Extract for this compound Release
This protocol is a starting point based on methods used for saponins from Medicago sativa.[2]
-
Preparation: Dissolve a known amount of the crude saponin extract in methanol.
-
Acidification: To the methanolic extract, add distilled water and concentrated hydrochloric acid. A suggested ratio is 300 µL of extract, 200 µL of distilled water, and 100 µL of concentrated HCl.
-
Hydrolysis: Tightly cap the reaction vessel and incubate at 85°C for 2 hours in a heating block or water bath.
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaOH solution). Extract the liberated this compound using an appropriate organic solvent (e.g., ethyl acetate or chloroform) three times.
-
Drying and Reconstitution: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
Protocol 2: General Enzymatic Hydrolysis for this compound Release
This is a general protocol that requires optimization for the specific enzyme and substrate.
-
Substrate Preparation: Dissolve the saponin extract in a suitable buffer. The choice of buffer and pH will depend on the enzyme being used (e.g., acetate buffer for pH 4.5-5.5).
-
Enzyme Addition: Add the selected enzyme (e.g., snailase or β-glucosidase) to the substrate solution. The optimal enzyme concentration needs to be determined experimentally.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 45-55°C) for a predetermined period (e.g., 12-48 hours) with gentle agitation.
-
Reaction Termination: Stop the reaction by heating the mixture (e.g., to 90-100°C for 10 minutes) to denature the enzyme.
-
Extraction: Extract the this compound from the reaction mixture using an appropriate organic solvent as described in the acid hydrolysis protocol.
-
Analysis: Prepare the extracted sample for analysis by methods such as HPLC.
Visualizations
Caption: Workflow for Acid Hydrolysis of this compound Glycosides.
Caption: General Workflow for Enzymatic Hydrolysis of this compound Glycosides.
References
- 1. Isolation and determination of saponin hydrolysis products from Medicago sativa using supercritical fluid extraction, solid-phase extraction and liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Epimerization of Bayogenin During Chemical Modification
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize epimerization of Bayogenin during chemical modification. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern when modifying this compound?
Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. This compound, a pentacyclic triterpenoid, has several chiral centers, and modification of its functional groups (hydroxyl and carboxylic acid) can inadvertently lead to epimerization at adjacent stereocenters.[1] This is a significant concern because epimers are diastereomers with different three-dimensional structures, which can result in altered biological activity, pharmacological properties, and difficulty in purification.
Q2: Which chiral centers in this compound are most susceptible to epimerization?
The chiral centers at C-2 and C-3, which bear hydroxyl groups, are particularly susceptible to epimerization, especially during reactions involving these functional groups. The proximity of the carboxylic acid group at C-17 can also influence the reactivity and stability of other stereocenters under certain conditions. Epimerization at the C-3 hydroxyl group has been observed in related triterpene series, often proceeding through an oxidation-reduction mechanism involving a 3-keto intermediate.
Q3: What general reaction conditions are known to promote epimerization?
Both acidic and basic conditions can promote epimerization.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl groups or the alpha-proton to a carbonyl group (if formed), leading to an enolate intermediate that can be protonated from either face, resulting in a mixture of epimers.
-
Acidic Conditions: Acid catalysis can facilitate enolization or other rearrangement reactions that may lead to changes in stereochemistry.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for epimerization, leading to a higher proportion of the epimeric product.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Unexpected formation of a diastereomer after reaction. | Epimerization at a chiral center. | 1. Reaction Condition Optimization: * Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. * pH Control: Use buffered solutions or non-basic/non-acidic reagents where possible. If a base is required, use a milder, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge). * Reagent Selection: Choose reagents known for milder reaction conditions. For example, for esterification, consider using DCC/DMAP at low temperatures over harsher methods. |
| Difficulty in separating the desired product from its epimer. | Similar physicochemical properties of epimers. | 1. Chromatographic Method Development: * Chiral HPLC: Employ a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating triterpenoid diastereomers.[2] Experiment with different mobile phases (normal phase, reversed-phase, and polar organic modes). * Achiral HPLC: Optimization of the mobile phase and stationary phase on a standard silica or C18 column may achieve separation of diastereomers.[3][4][5] Gradient elution can be beneficial. * Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity for diastereomer separation compared to HPLC. |
| Low yield of the desired stereoisomer. | Reaction conditions favoring the formation of the epimer. | 1. Protecting Group Strategy: * Protect the hydroxyl groups at C-2 and C-3 with bulky protecting groups (e.g., silyl ethers like TBDMS) to sterically hinder access to the adjacent protons and prevent unwanted side reactions.[6][7][8] The choice of protecting group should be orthogonal to other planned reaction steps.2. Stereospecific Reaction Pathways: * For introducing a substituent with inversion of stereochemistry, consider the Mitsunobu reaction.[3][9] However, be aware that this reaction inherently causes epimerization at the reacting center. |
Experimental Protocols
Protocol 1: General Strategy for Minimizing Epimerization using Protecting Groups
This protocol outlines a general workflow for a chemical modification on this compound, for instance, at the C-28 carboxylic acid, while minimizing epimerization at the C-2 and C-3 hydroxyl groups.
Caption: Workflow for chemical modification with hydroxyl protection.
Methodology:
-
Protection: Dissolve this compound in anhydrous DMF. Add imidazole followed by a silylating agent (e.g., TBDMSCl) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete protection of the hydroxyl groups.
-
Modification: Perform the desired chemical modification on the protected this compound. For example, for esterification of the C-28 carboxylic acid, activate the acid with a coupling agent (e.g., HBTU) and react with the desired alcohol in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Deprotection: After the modification is complete and the product is purified, remove the silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: Purify the final product using an appropriate chromatographic technique, such as reversed-phase HPLC.
Protocol 2: Analytical Method for Epimer Detection and Quantification
This protocol describes a general approach for developing an HPLC method to separate and quantify this compound and its potential epimers.
Caption: Workflow for HPLC analysis of this compound epimers.
Methodology:
-
Column Screening:
-
Chiral HPLC: Screen polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) under normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions.
-
Achiral HPLC: Screen standard C18 and silica columns with various mobile phase compositions.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline resolution between the epimers.
-
Detection: Use a suitable detector, such as a UV detector (if the derivatives have a chromophore) or an Evaporative Light Scattering Detector (ELSD) for underivatized saponins.
-
Quantification: Determine the relative amounts of each epimer by integrating the peak areas in the chromatogram.
-
Structure Confirmation (Optional but Recommended):
Data Summary
The following table summarizes hypothetical data for the epimerization of this compound at C-3 under different reaction conditions during an esterification reaction at C-28. This table is for illustrative purposes to demonstrate how to present quantitative data.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Epimer Ratio (Desired:Epimer) |
| 1 | DIPEA | DCM | 25 | 12 | 95:5 |
| 2 | DIPEA | DCM | 40 | 6 | 88:12 |
| 3 | Triethylamine | DCM | 25 | 12 | 90:10 |
| 4 | DBU | THF | 25 | 4 | 70:30 |
| 5 | None (DCC/DMAP) | DCM | 0 -> 25 | 18 | >98:2 |
Note: This data is illustrative. Actual results will vary depending on the specific reaction and conditions.
By carefully selecting reaction conditions, considering the use of protecting groups, and developing robust analytical methods, researchers can effectively minimize epimerization during the chemical modification of this compound and ensure the stereochemical integrity of their target compounds.
References
- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Identification of natural epimeric flavanone glycosides by NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bayogenin vs. Hederagenin: A Comparative Analysis of Nematicidal Activity
For Researchers, Scientists, and Drug Development Professionals
The search for effective and environmentally benign nematicides has led to increased interest in plant-derived compounds. Among these, triterpenoid saponins and their aglycones, such as bayogenin and hederagenin, have shown significant promise. This guide provides a comparative study of the nematicidal activity of this compound and hederagenin, supported by available experimental data, detailed methodologies, and mechanistic insights.
Quantitative Data Summary
Direct comparative studies providing LC50 or EC50 values for purified this compound and hederagenin against the same nematode species are limited in the currently available literature. However, research on saponin-rich extracts from various Medicago species, where these aglycones are prominent, allows for a qualitative and semi-quantitative comparison.
One study investigating the nematicidal properties of saponins and their derivatives from Medicago species demonstrated that purified hederagenin exhibited the highest bioactivity against the dagger nematode, Xiphinema index.[1] In this study, hederagenin showed a 38% mortality rate against X. index at a concentration of 125 µg/mL after just one hour of exposure. While specific mortality data for this compound was not singled out, the extracts in which this compound was a major component also displayed nematicidal effects, albeit less potent than those rich in hederagenin.
The nematicidal activity of saponin extracts from different Medicago species appears to correlate with the abundance of specific aglycones. For instance, extracts from M. heyniana and M. murex, which contain high percentages of both hederagenin and this compound, have demonstrated notable nematicidal properties.[2]
Table 1: Nematicidal Activity of this compound and Hederagenin (Qualitative and Semi-Quantitative Comparison)
| Compound | Nematode Species | Observed Activity | Concentration & Exposure Time | Source |
| Hederagenin | Xiphinema index | High | 38% mortality at 125 µg/mL after 1 hour | [1] |
| This compound | Xiphinema index | Active (in extracts) | Not specified for pure compound | [1][2] |
| Saponin Extracts Rich in Hederagenin & this compound | Meloidogyne incognita, Xiphinema index, Globodera rostochiensis | Active | Varied concentrations and exposure times | [2] |
Experimental Protocols
The following is a generalized experimental protocol for in vitro nematicidal assays based on methodologies cited in the literature.
In Vitro Nematicidal Bioassay
This protocol is designed to assess the direct toxicity of compounds to nematodes.
1. Nematode Culture and Extraction:
-
Plant-parasitic nematodes, such as Meloidogyne incognita (root-knot nematode) or Xiphinema index, are cultured on susceptible host plants (e.g., tomato, grapevine) in a greenhouse.
-
Second-stage juveniles (J2s) of M. incognita are hatched from egg masses collected from infected roots. Egg masses are placed in a Baermann funnel apparatus for hatching.
-
Adults or mixed life stages of X. index are extracted from soil using standard sieving and decanting techniques.
2. Preparation of Test Solutions:
-
Pure this compound and hederagenin are dissolved in a small amount of a suitable solvent (e.g., ethanol or DMSO) due to their low water solubility.
-
A stock solution is prepared and then serially diluted with distilled water or a buffer to achieve the desired test concentrations. The final solvent concentration in the test solutions should be non-toxic to the nematodes (typically ≤ 1%).
3. Bioassay Procedure:
-
The bioassay is conducted in multi-well plates or small petri dishes.
-
A suspension of a known number of nematodes (e.g., 50-100 J2s or adults) in a small volume of water is added to each well.
-
An equal volume of the test solution is added to the wells to achieve the final desired concentration.
-
Control wells contain nematodes in distilled water with the same concentration of the solvent used for the test compounds.
-
The plates are incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).
4. Data Collection and Analysis:
-
After the incubation period, nematode mortality is assessed. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Mortality rates are calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The data is subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) or EC50 (effective concentration to cause a 50% effect) values.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro nematicidal activity assessment of this compound and hederagenin.
Proposed Signaling Pathways for Nematicidal Activity
The precise signaling pathways for the nematicidal action of this compound and hederagenin are not fully elucidated but are believed to primarily involve membrane disruption, a common mechanism for saponins.[2] For hederagenin, insights from its other biological activities suggest potential secondary mechanisms.
Caption: Proposed primary and secondary (hypothesized) mechanisms of nematicidal action for hederagenin and this compound.
Conclusion
Both this compound and hederagenin demonstrate significant potential as natural nematicides. Current evidence suggests that hederagenin is the more potent of the two , particularly against Xiphinema index. The primary mechanism of action for both compounds is likely the disruption of nematode cell membranes, leading to cell lysis. Further research is warranted to elucidate the precise signaling pathways involved, especially for hederagenin, and to obtain more comprehensive quantitative data (LC50/EC50 values) for both compounds against a broader range of plant-parasitic nematodes. Such studies will be crucial for the development of effective and sustainable nematicidal formulations for agricultural applications.
References
Validating the Target Engagement of Bayogenin with Glycogen Phosphorylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bayogenin's performance as a glycogen phosphorylase inhibitor against other known alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to assist researchers in validating the target engagement of this compound.
Executive Summary
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. This compound, a triterpenoid saponin, has been identified as an inhibitor of glycogen phosphorylase. This guide delves into the experimental validation of this interaction, comparing this compound's inhibitory potency with other known GP inhibitors and providing detailed protocols for key validation assays.
Comparative Analysis of Glycogen Phosphorylase Inhibitors
The inhibitory effects of various compounds on glycogen phosphorylase have been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for comparison.
| Compound | Enzyme Source | IC50 (μM) | Ki (μM) | Notes |
| This compound | Rabbit Muscle GP a (RMGPa) | 68[1] | - | Exhibits moderate inhibitory activity. |
| CP-91149 | Human Liver GP a (HLGPa) | 0.13 (in presence of 7.5 mM glucose)[2] | - | A potent synthetic inhibitor. Its potency is enhanced by glucose. |
| Rabbit Muscle GP a | 0.58 ± 0.09[3] | - | ||
| Caffeine | Rabbit Muscle GP a | 145 ± 11[3] | - | A known allosteric inhibitor. |
| Human Liver GP a | 240 | - | ||
| Ellagic Acid | Rabbit Muscle GP a | 3.2 ± 0.5[3] | - | A natural polyphenol inhibitor. |
| Rabbit Muscle GP b | 12.1 ± 1.4 | - | ||
| Baicalein | Human Brain GP a | - | 32.54 | A flavonoid inhibitor with varying potency across isoforms. |
| Human Liver GP a | - | 8.77[4] | ||
| Rabbit Muscle GP b | - | 5.66[4] | ||
| Quercetagetin | Dephosphorylated GP (GPb) | 9.7[5] | - | A flavonoid with good inhibitory activity against GPb. |
| Luteolin | Dephosphorylated GP (GPb) | 29.7[5] | - | A flavonoid inhibitor. |
| 6-Hydroxyluteolin | Dephosphorylated GP (GPb) | 11.6[5] | - | Increased hydroxylation enhances potency. |
| Hypolaetin | Dephosphorylated GP (GPb) | 15.7[5] | - | An isomer of 6-hydroxyluteolin. |
Experimental Protocols for Target Validation
Validating the direct binding and functional inhibition of glycogen phosphorylase by this compound is crucial. The following are detailed protocols for key experimental assays.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GP by detecting the amount of inorganic phosphate produced.
Materials:
-
Glycogen Phosphorylase (e.g., from rabbit muscle)
-
This compound and other test compounds
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of glycogen phosphorylase in the assay buffer. The optimal concentration should be determined empirically but a starting point of 0.38 U/mL can be used.[3]
-
Compound Incubation: In a 96-well plate, add 50 µL of the enzyme solution to each well. Add 10 µL of the test compound (this compound or other inhibitors) at various concentrations. For the control, add 10 µL of the solvent (e.g., DMSO). Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate mix containing glycogen (final concentration ~0.25 mg/mL) and glucose-1-phosphate (final concentration ~0.25 mM) in the assay buffer.[3]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate by adding 100 µL of BIOMOL® Green reagent to each well.
-
Measurement: After a 20-30 minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding affinity and kinetics between a ligand (glycogen phosphorylase) and an analyte (this compound).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Glycogen Phosphorylase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the glycogen phosphorylase solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized glycogen phosphorylase surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing glycogen phosphorylase (e.g., HepG2)
-
This compound
-
Cell lysis buffer
-
Antibody against glycogen phosphorylase
-
Western blotting or ELISA reagents
-
PCR machine or heating block
Procedure:
-
Cell Treatment: Treat the cells with either this compound or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble glycogen phosphorylase using Western blotting or ELISA with a specific antibody.
-
Data Analysis: Plot the amount of soluble glycogen phosphorylase as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Glycogenolysis Signaling Pathway
Experimental Workflow for Target Validation
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Bayogenin Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of bayogenin analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. Due to the limited availability of extensive SAR studies on a wide range of synthetic this compound analogs, this guide leverages data from the closely related pentacyclic triterpenoid, oleanolic acid, to infer and discuss potential SAR trends for this compound.
This compound, a natural pentacyclic triterpenoid saponin, has garnered significant interest for its diverse pharmacological properties, including cytotoxic and anti-inflammatory effects. Modifications to its core structure can dramatically influence its therapeutic efficacy and selectivity. This guide synthesizes available data to provide a clear comparison of these analogs, offering insights for future drug design and development.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily evaluated through their cytotoxic effects against various cancer cell lines and their ability to inhibit inflammatory pathways. The following tables summarize the quantitative data from various studies, with a focus on IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Cytotoxic Activity of this compound and Oleanolic Acid Analogs
The following table presents the cytotoxic activity of this compound and a selection of oleanolic acid derivatives against several human cancer cell lines. Modifications at the C-3, C-17 (carboxyl group), and other positions on the triterpenoid scaffold significantly impact their anticancer potency.
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| This compound | - | Not widely reported | - |
| Oleanolic Acid (OA) | - | PC3 (Prostate) | >100 |
| OA Derivative 1 | C-3 hydroxyl group modification | PC3 (Prostate) | 0.39 |
| OA Derivative 2 | C-28 carboxyl group modification | A549 (Lung) | 0.22 |
| OA Derivative 3 | Introduction of a lactone ring | Various | Micromolar range |
| OA Derivative 4 | Dimerization at C-17 | SKBR-3, SKOV-3, PC-3, U-87 | <10 |
This table is a representative summary. For detailed structures and a comprehensive list of analogs, please refer to the cited literature.[1][2][3][4]
Key SAR Insights from Oleanolic Acid Analogs (Potentially applicable to this compound):
-
C-3 Position: Modifications at the C-3 hydroxyl group are crucial for cytotoxic activity. The introduction of hydrogen-bond donor or acceptor groups can significantly enhance potency against various cancer cell lines.[2]
-
C-28 Position: Esterification or amidation of the C-28 carboxylic acid group often leads to increased cytotoxicity.
-
A-Ring Modifications: The introduction of functional groups or heterocyclic rings to the A-ring can modulate activity and selectivity.
-
Lactonization: The formation of a lactone ring involving the C-17 carboxyl group has been shown to be a favorable modification for enhancing anticancer effects.[3]
-
Dimerization: Linking two oleanolic acid molecules through their C-17 carboxyl groups has resulted in highly potent cytotoxic agents.[4]
Anti-inflammatory Activity of this compound Analogs
This compound and its glycosides have demonstrated notable anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Modification | Assay | IC50 (µM) |
| This compound 3-O-β-D-glucopyranoside | Glycosylation at C-3 | Anti-inflammatory activity | Activity reported, but specific IC50 not consistently available |
| Oleanolic Acid (OA) | - | Inhibition of NO production | - |
| OA Oxime Derivative | Oxime formation at C-3 | NF-κB activation | Potent inhibition |
| OA-NSAID Conjugates | Conjugation with NSAIDs at C-17 | NF-κB activation | Synergistic inhibition |
Data on the specific IC50 values for the anti-inflammatory activity of a wide range of this compound analogs are limited. The table highlights the potential of glycosylation and modifications seen in oleanolic acid analogs to enhance anti-inflammatory effects.
Key SAR Insights for Anti-inflammatory Activity:
-
Glycosylation: The presence of sugar moieties at the C-3 position, as seen in many natural saponins, can be critical for anti-inflammatory activity.
-
NF-κB and STAT3 Inhibition: Oleanolic acid derivatives have been shown to inhibit key inflammatory signaling pathways, including NF-κB and STAT3.[5] Modifications that enhance this inhibition are desirable for developing potent anti-inflammatory agents.
-
Conjugation: Hybrid molecules created by conjugating oleanolic acid with known anti-inflammatory drugs (NSAIDs) have shown synergistic effects.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound or oleanolic acid analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7).
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Inhibition Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound analogs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for SAR studies and a key signaling pathway modulated by these compounds.
Experimental Workflow for SAR Studies of this compound Analogs
Caption: Experimental workflow for SAR studies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds, including triterpenoids, exert their effects by inhibiting this pathway.
References
- 1. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Bayogenin and its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of the triterpenoid sapogenin, Bayogenin, and its glycoside derivatives. While direct comparative studies are limited, this document synthesizes available data on their anticancer and anti-inflammatory properties, details relevant experimental methodologies, and visualizes implicated signaling pathways.
Introduction to this compound and its Glycosides
This compound is a pentacyclic triterpenoid sapogenin found in various medicinal plants, notably within the Medicago and Polygala genera.[1] As an aglycone, it forms the core structure for a variety of saponin glycosides, where one or more sugar moieties are attached. The nature and linkage of these sugar chains can significantly influence the molecule's solubility, bioavailability, and biological activity. This guide explores the differences in the pharmacological effects between the aglycone (this compound) and its glycosidic forms.
Comparative Bioactivity Data
Quantitative data directly comparing the bioactivity of this compound and its specific glycoside derivatives is sparse in the current literature. The following tables summarize the available data for the aglycone and its derivatives, as well as for plant extracts known to contain these compounds.
Table 1: Anticancer and Cytotoxic Activity
| Compound/Extract | Cell Line(s) | Assay | IC50 Value | Source |
| This compound | - | Glycogen Phosphorylase a | 68 µM | [2] |
| Medicago sativa ethanol extract (contains this compound glycosides) | PANC-1 (Pancreatic cancer) | MTT Assay | 68.74 µg/mL | |
| Yamogenin (a steroidal sapogenin) | HeLa (Cervical cancer) | MTT Assay | 16.5 ± 0.59 µg/mL | [3] |
| Diosgenin (a steroidal sapogenin) | HeLa (Cervical cancer) | MTT Assay | 16.3 ± 0.26 µg/mL | [3] |
Note: The data for Medicago sativa extract represents the activity of a complex mixture. The activities of Yamogenin and Diosgenin are included to provide context on the cytotoxicity of related sapogenins.
Table 2: Anti-inflammatory Activity
| Compound/Extract | Model | Assay | Effect/IC50 Value | Source |
| This compound 3-O-β-D-glucopyranoside | - | - | Reported to possess anti-inflammatory activities | [4][5][6][7] |
| Saponins from Polygala japonica | LPS-stimulated BV2 microglial cells | Nitrite and PGE2 production | IC50: 11.7 to 22.5 µM | [4] |
| Saponin 5 from Polygala japonica | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | Significant inhibition | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound or its glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation period, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for 18-24 hours to allow for NO production.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate in the dark at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways
While specific signaling pathways for this compound and its derivatives are not yet fully elucidated, the following diagrams illustrate the general mechanisms through which many saponins and triterpenoids exert their anticancer and anti-inflammatory effects.
Anticancer Mechanism: Induction of Apoptosis
Many saponins induce cancer cell death through apoptosis, which can be initiated via the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, leading to programmed cell death.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory effects of natural products.
Discussion and Future Directions
The available evidence suggests that both this compound and its glycoside derivatives possess noteworthy biological activities. This compound itself has been identified as an inhibitor of glycogen phosphorylase.[2] Its glycosidic derivatives, particularly those found in Polygala japonica, are reported to have anti-inflammatory properties.[4][5][6][7]
A common trend observed for other flavonoids and triterpenoids is that the aglycone often exhibits greater potency in in vitro assays compared to its glycoside derivatives. This is attributed to the smaller size and increased lipophilicity of the aglycone, which may facilitate better cell membrane permeability. However, glycosylation can improve the solubility and in vivo bioavailability of a compound, potentially leading to enhanced effects in a physiological system.
The lack of direct comparative studies on this compound and its specific glycosides highlights a significant gap in the research. Future studies should focus on:
-
Direct Comparative Analysis: Conducting head-to-head comparisons of the anticancer and anti-inflammatory activities of purified this compound and its various glycoside derivatives (e.g., this compound 3-O-β-D-glucopyranoside, 3-O-glucuronosyl-bayogenin) using standardized in vitro assays.
-
Quantitative Analysis: Determining and reporting IC50 values for these compounds against a panel of cancer cell lines and in various anti-inflammatory models.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives to understand the structure-activity relationship.
-
In Vivo Efficacy: Evaluating the in vivo anticancer and anti-inflammatory efficacy of these compounds in relevant animal models to assess their therapeutic potential.
By addressing these research questions, a clearer understanding of the therapeutic potential of this compound and its derivatives can be achieved, paving the way for the development of novel drug candidates.
References
- 1. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Bayogenin's Anti-Inflammatory Effects: A Comparative Analysis
Currently, there is a notable absence of published in vivo studies specifically validating the anti-inflammatory effects of Bayogenin. While the broader class of triterpenoid saponins has been investigated for various pharmacological activities, specific experimental data from animal models for this compound is not available in the public domain. This lack of in vivo data prevents a direct comparative analysis of this compound with other anti-inflammatory alternatives based on supporting experimental evidence.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of this compound, this represents a significant data gap. In vitro studies may suggest potential efficacy, but in vivo validation is a critical step in the drug development pipeline to understand a compound's activity and safety in a whole-organism context.
To facilitate future research in this area, this guide provides a general framework for how such in vivo studies could be designed and the types of data that would be necessary for a comprehensive comparative analysis.
Hypothetical Experimental Design for In Vivo Validation
A typical preclinical study to validate the anti-inflammatory effects of a compound like this compound would involve inducing inflammation in an animal model and then administering the compound to assess its ability to mitigate the inflammatory response.
Experimental Workflow
Below is a conceptual workflow for an in vivo study on this compound's anti-inflammatory properties.
Detailed Methodologies
1. Animal Model:
-
Species: Male/female Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Induction of Inflammation:
-
Carrageenan-Induced Paw Edema: A standard model for acute inflammation. A sub-plantar injection of 1% carrageenan solution in the hind paw of the animals induces a localized edema.
3. Treatment Groups:
-
Vehicle Control: Receives the solvent used to dissolve this compound and the positive control.
-
This compound Groups: Different doses of this compound would be administered (e.g., orally or intraperitoneally) one hour before carrageenan injection.
-
Positive Control: A known anti-inflammatory drug, such as Indomethacin (10 mg/kg), is used for comparison.
4. Data Collection:
-
Paw Edema Measurement: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage inhibition of edema is calculated.
-
Biochemical Analysis: After the experiment, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., PGE2).
-
Histopathology: The inflamed paw tissue is sectioned and stained to observe immune cell infiltration and tissue damage.
Comparative Data Presentation (Hypothetical)
Once experimental data is available, it can be summarized in tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available |
| Indomethacin | 10 | 0.42 ± 0.02 | 50.59% |
Table 2: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels
| Treatment Group | Dose (mg/kg) | TNF-α (pg/ml) (Mean ± SEM) | IL-6 (pg/ml) (Mean ± SEM) |
| Vehicle Control | - | 250 ± 15 | 180 ± 12 |
| This compound | 50 | Data Not Available | Data Not Available |
| Indomethacin | 10 | 130 ± 10 | 95 ± 8 |
Potential Anti-Inflammatory Signaling Pathways
Based on the known mechanisms of other triterpenoid saponins, this compound might exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Future research should investigate these potential targets.
A Comparative Guide to HPLC and UPLC Methods for Bayogenin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Bayogenin, a triterpenoid saponin with potential as a glycogen phosphorylase inhibitor. The information presented is based on established chromatographic principles and data from studies on related saponin compounds.
Introduction to this compound and Chromatographic Techniques
This compound is a natural product of interest for its potential therapeutic properties, including its role as an inhibitor of glycogen phosphorylase.[1][2] Accurate and reliable quantification of this compound in various samples is crucial for research and development. HPLC has traditionally been the workhorse for such analyses. More recently, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[3][4][5][6][7]
This guide will delve into a comparative analysis of these two techniques for this compound analysis, providing a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison: HPLC vs. UPLC for this compound Analysis
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and budget constraints. The following table summarizes the key performance differences between the two techniques for the analysis of saponins like this compound, based on typical validation data.
| Parameter | HPLC | UPLC | Key Differences & Advantages of UPLC |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm | Smaller particles in UPLC lead to higher efficiency and resolution.[3][5] |
| Operating Pressure | 4000 - 6000 psi | Up to 15,000 psi | Higher pressure in UPLC allows for the use of smaller particles and higher flow rates.[3][5][6] |
| Analysis Time | ~15 - 30 min | ~1 - 5 min | UPLC offers significantly faster analysis times, increasing sample throughput.[4][7] |
| Resolution | Good | Excellent | UPLC provides superior separation of complex mixtures and closely eluting peaks.[4] |
| Sensitivity (LOD/LOQ) | Adequate | High | UPLC generally exhibits lower limits of detection (LOD) and quantification (LOQ).[4][5] |
| Solvent Consumption | Higher | Lower | Faster analysis times and lower flow rates in some UPLC methods lead to reduced solvent usage.[7] |
| Cost | Lower | Higher | UPLC systems and columns are typically more expensive than their HPLC counterparts.[3] |
| Method Transferability | Established methods available | May require method redevelopment from HPLC | Transferring methods from HPLC to UPLC is not always straightforward and may necessitate optimization.[3] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC and UPLC. These are generalized methods based on the analysis of similar saponin compounds and should be optimized for specific applications.
Sample Preparation
A generic solid-phase extraction (SPE) method suitable for isolating this compound from a plant matrix would involve the following steps:
HPLC Method Protocol
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV at 210 nm
-
Column Temperature: 30 °C
UPLC Method Protocol
-
Column: C18, 1.7 µm particle size, 2.1 x 100 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: ELSD or UV at 210 nm
-
Column Temperature: 40 °C
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that a new analytical method (e.g., UPLC) provides equivalent results to an established method (e.g., HPLC). This involves analyzing the same set of samples with both methods and statistically comparing the results.
This compound's Mechanism of Action: Glycogen Phosphorylase Inhibition
This compound has been identified as an inhibitor of glycogen phosphorylase, a key enzyme in the glycogenolysis pathway. This pathway is responsible for breaking down glycogen into glucose-1-phosphate, thereby regulating blood glucose levels. By inhibiting this enzyme, this compound can potentially modulate glucose metabolism.
Conclusion
Both HPLC and UPLC are suitable techniques for the quantitative analysis of this compound. The choice between them will be dictated by the specific needs of the laboratory. HPLC remains a robust and cost-effective method, while UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and trace analysis. A proper cross-validation should be performed when transitioning from an HPLC to a UPLC method to ensure the consistency and reliability of the analytical data.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Glycogen phosphorylase inhibition improves cognitive function of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. Glycogen phosphorylase inhibition improves beta cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Bayogenin vs. medicagenic acid: a comparative bioactivity profile.
For Researchers, Scientists, and Drug Development Professionals
Bayogenin and medicagenic acid, two prominent triterpenoid saponins predominantly found in plants of the Medicago genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. Both compounds share a common oleanane-type triterpenoid skeleton but differ in their substitution patterns, leading to distinct pharmacological profiles. This guide provides an objective comparison of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Bioactivity Differences
| Bioactivity | This compound | Medicagenic Acid |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | Demonstrates potent pro-apoptotic activity, particularly in liver cancer cells. |
| Anti-inflammatory | Implicated in the modulation of the NF-κB signaling pathway. | Shows potential to inhibit the production of inflammatory mediators. |
| Antimicrobial | Possesses antibacterial properties. | Exhibits strong fungistatic and broader antimicrobial effects. |
Anticancer Activity: A Tale of Two Mechanisms
Both this compound and medicagenic acid have demonstrated notable anticancer properties, albeit through potentially different primary mechanisms.
This compound's Cytotoxic Potential:
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on structurally similar sapogenins like hederagenin suggest cytotoxic effects. For instance, hederagenin has shown significant cytotoxicity against various cancer cell lines.
Medicagenic Acid's Pro-Apoptotic Power:
Medicagenic acid has been shown to induce apoptosis in human liver cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells.
Comparative Anticancer Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| Hederagenin (analogue of this compound) | A549 (Lung Carcinoma) | 78.4 ± 0.05 | [1] |
| Hederagenin (analogue of this compound) | HeLa (Cervical Cancer) | 56.4 ± 0.05 | [1] |
| Hederagenin (analogue of this compound) | HepG2 (Liver Cancer) | 40.4 ± 0.05 | [1] |
| Hederagenin (analogue of this compound) | SH-SY5Y (Neuroblastoma) | 12.3 ± 0.05 | [1] |
| Mefenamic Acid (as a reference NSAID with anticancer properties) | Huh-7 (Liver Cancer) | Induces apoptosis at 200 µM | [2] |
| Mefenamic Acid (as a reference NSAID with anticancer properties) | Chang (Liver Cancer) | Induces apoptosis at 200 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or medicagenic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways in Anticancer Action
Anti-inflammatory Effects: Targeting Key Mediators
Both this compound and medicagenic acid are recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production:
Comparative Anti-inflammatory Data (Reference Compounds):
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Apigenin | NO Inhibition | RAW 264.7 | 23 | [3] |
| Wogonin | NO Inhibition | RAW 264.7 | 17 | [3] |
| Luteolin | NO Inhibition | RAW 264.7 | 27 | [3] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of NO.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour). Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for the production of NO.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: A sample of the cell culture supernatant is mixed with an equal volume of the Griess reagent.
-
Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple/magenta azo dye.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway in Anti-inflammatory Action
Antimicrobial Properties: A Broad Spectrum of Action
Both saponins have been investigated for their ability to inhibit the growth of various microorganisms.
This compound's Antibacterial Focus:
While comprehensive MIC data for this compound is limited, related compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus. For instance, baicalin, another plant-derived compound, has a reported MIC of 1024 µg/mL against S. aureus.
Medicagenic Acid's Potent Antifungal and Broader Activity:
Medicagenic acid and its derivatives are particularly noted for their potent fungistatic effects against several plant pathogens and human dermatophytes.
Comparative Antimicrobial Data:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Baicalin (Reference) | Staphylococcus aureus | 1024 | [4] |
| Ellagic Acid (Reference) | Candida albicans | 250 - 2000 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no microorganisms) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Conclusion
This compound and medicagenic acid, while structurally related, exhibit distinct and promising bioactivity profiles. Medicagenic acid appears to be a particularly potent inducer of apoptosis in cancer cells and possesses strong antifungal properties. This compound, on the other hand, shows potential as a cytotoxic and anti-inflammatory agent, possibly through the modulation of the NF-κB pathway. Further research, particularly head-to-head comparative studies with extensive quantitative data, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Quantitative comparison of Bayogenin content in different plant ecotypes.
For researchers and professionals in the fields of pharmacology and drug development, identifying potent and sustainable sources of bioactive compounds is a critical endeavor. Bayogenin, a triterpenoid sapogenin, has garnered interest for its potential therapeutic properties. This guide provides a quantitative comparison of this compound content in different plant ecotypes, supported by experimental data and detailed methodologies to aid in the selection of promising plant materials for further investigation.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant species and even among various ecotypes of the same species, influenced by genetic and environmental factors. The following table summarizes the quantitative data on this compound content from comparative studies.
| Plant Species | Ecotype/Species Comparison | Plant Part | This compound Content (% of Total Sapogenins) | Reference |
| Medicago heyniana | - | Not Specified | 39.4 ± 0.8% | [1] |
| Medicago murex | - | Not Specified | 36.9 ± 2.1% | [1] |
| Medicago hybrida | - | Not Specified | 19.0 ± 0.8% | [1] |
| Medicago truncatula | Comparison across 201 ecotypes | Roots | Predominantly found in roots | [2][3] |
| Saponaria officinalis (Common Soapwort) | - | Roots | Present | [4][5] |
Note: The study on Medicago truncatula ecotypes highlighted significant differences in saponin content, with European ecotypes generally containing higher levels than African ecotypes.[2][3] However, specific this compound concentrations for each ecotype were not detailed in the provided abstracts. This compound glycosides were noted to be predominantly accumulated in the roots of M. truncatula.[2][3]
Experimental Protocols
The quantification of this compound from plant material typically involves several key steps: extraction, hydrolysis of saponins to their aglycone form (sapogenins), and chromatographic analysis.
Sample Preparation and Extraction
-
Plant Material: Dried and ground plant material (e.g., roots) is used for extraction.
-
Extraction Solvent: Methanol is a commonly used solvent for extracting saponins.[4]
-
Extraction Procedure: The ground plant material is mixed with the solvent and stirred for a specified period (e.g., 60 minutes at 500 rpm). The resulting extract is then filtered to remove solid plant debris.[4]
Acid Hydrolysis
To quantify this compound, which exists as a glycoside (saponin) in the plant, the sugar moieties must be cleaved. This is typically achieved through acid hydrolysis.
-
Reagents: Concentrated hydrochloric acid is added to the plant extract.[4]
-
Procedure: The mixture is incubated at an elevated temperature (e.g., 85°C for 2 hours) to facilitate the hydrolysis of saponin glycosides into their constituent sapogenins (including this compound) and sugars.[4]
Purification
Following hydrolysis, the sample is purified to remove interfering substances before chromatographic analysis.
-
Solid-Phase Extraction (SPE): The hydrolyzed extract is passed through an SPE cartridge (e.g., C18) to isolate the sapogenins. The column is first conditioned with methanol and then with distilled water.[4]
Quantification by UHPLC-ELSD
Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (UHPLC-ELSD) is a robust method for the separation and quantification of sapogenins like this compound, which lack a strong UV chromophore.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of glacial acetic acid (e.g., 0.05% v/v), is employed to separate the different sapogenins.[4]
-
Detection: An ELSD is used for detection, which is suitable for non-volatile compounds like sapogenins.
-
Quantification: Calibration curves are generated using authentic standards of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area to the calibration curve.[4]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the quantification of this compound in plant materials.
Caption: Experimental workflow for this compound quantification.
This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound content across different plant sources. The provided methodologies and data can serve as a starting point for identifying high-yielding ecotypes for further phytochemical and pharmacological research.
References
- 1. Activity of Saponins from Medicago Species against Phytoparasitic Nematodes | MDPI [mdpi.com]
- 2. Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bayogenin's Mechanism of Action: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the mechanism of action of Bayogenin, a known glycogen phosphorylase inhibitor, using genetic approaches. By juxtaposing this compound with other inhibitors and detailing methodologies for target validation, this guide serves as a practical resource for designing robust experimental strategies.
This compound, a triterpenoid saponin, has been identified as an inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1] While biochemical assays have established its inhibitory activity, genetic approaches provide a powerful and precise method to confirm that its cellular effects are indeed mediated through the inhibition of GP. This guide will compare the use of siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the glycogen phosphorylase gene (PYG) to validate this compound's mechanism of action. Furthermore, it will present a comparison with other known GP inhibitors.
Understanding the Target: Glycogen Phosphorylase
Glycogen phosphorylase exists in two main isoforms: a muscle isoform (PYGM) and a liver isoform (PYGL). It plays a crucial role in glucose homeostasis by breaking down glycogen into glucose-1-phosphate.[2] Inhibition of GP is a therapeutic strategy for type 2 diabetes, as it reduces hepatic glucose output.[2][3]
This compound: A Glycogen Phosphorylase Inhibitor
Biochemical studies have demonstrated that this compound inhibits rabbit muscle glycogen phosphorylase a (RMGPa) with a half-maximal inhibitory concentration (IC50) of 68 μM.[1] Further kinetic and crystallographic studies have elucidated the binding of other inhibitors to various allosteric sites on the enzyme, providing a basis for understanding how compounds like this compound might function.[4][5]
Genetic Approaches for Target Validation
To unequivocally link the effects of this compound to GP inhibition, genetic knockdown or knockout of the PYG gene is the gold standard. These methods directly assess whether the absence or reduction of the target protein mimics or occludes the pharmacological effect of the inhibitor.
Comparison of Genetic Approaches
| Feature | siRNA-mediated Knockdown | CRISPR-Cas9-mediated Knockout |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[6][7] | Permanent gene disruption at the DNA level through targeted double-strand breaks and error-prone repair.[8][9] |
| Effect | Transient reduction in protein expression.[6] | Permanent loss of gene function.[8] |
| Off-target effects | Can have off-target effects through unintended mRNA binding.[10] | Potential for off-target DNA cleavage, though specificity has improved.[2] |
| Experimental Timeline | Relatively rapid, with effects seen within days.[6] | Longer timeline involving cell line generation and validation. |
| Application | Ideal for studying the acute effects of target protein reduction and for validating drug action in a specific timeframe. | Best for creating stable cell lines or animal models with complete loss of function to study long-term consequences and for definitive target validation. |
Experimental Protocols
siRNA-mediated Knockdown of Glycogen Phosphorylase
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the specific glycogen phosphorylase isoform of interest (e.g., PYGL for liver cells). Several validated siRNA sequences are often commercially available.
-
Cell Culture and Transfection: Culture the desired cell line (e.g., HepG2 human liver cancer cells) to an appropriate confluency. Transfect the cells with the designed siRNA using a suitable transfection reagent. A non-targeting siRNA should be used as a negative control.
-
Validation of Knockdown: After 24-72 hours, harvest the cells to validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays:
-
Glycogenolysis Assay: Treat the knockdown and control cells with this compound or a vehicle control. Induce glycogenolysis (e.g., with glucagon or forskolin) and measure glucose output or glycogen content.
-
Cell Viability/Toxicity Assays: Assess the effect of this compound on cell viability in both knockdown and control cells to rule out off-target toxicity.
-
CRISPR-Cas9-mediated Knockout of Glycogen Phosphorylase
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the PYG gene. Clone the gRNA sequences into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmid. Select for successfully transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Screen the clones for the desired gene knockout by DNA sequencing (to identify insertions/deletions) and Western blot (to confirm the absence of the protein).
-
Functional Assays: Perform the same functional assays as described for the siRNA knockdown experiments (glycogenolysis, cell viability) on the validated knockout and wild-type control cell lines.
Expected Outcomes and Interpretation
| Experimental Condition | Expected Outcome with this compound | Interpretation |
| Wild-type cells | Inhibition of glycogenolysis | This compound is an active inhibitor of glycogen phosphorylase. |
| siRNA-mediated GP knockdown cells | Reduced glycogenolysis at baseline. This compound has a diminished or no further inhibitory effect. | Confirms that the primary target of this compound is glycogen phosphorylase. |
| CRISPR-mediated GP knockout cells | Glycogenolysis is ablated. This compound has no effect. | Provides definitive evidence that glycogen phosphorylase is the sole target for this compound's effect on glycogenolysis. |
Comparative Analysis with Alternative Glycogen Phosphorylase Inhibitors
A comparison of this compound with other known GP inhibitors can provide context for its potency and potential for further development.
| Compound | Class | IC50 | Genetic Validation Studies |
| This compound | Triterpenoid Saponin | 68 µM (RMGPa)[1] | Not yet reported |
| CP-91149 | Indole carboxamide | 0.13 µM (HLGPa)[11] | Shown to inhibit glycogenolysis in vivo in diabetic mice.[11] |
| BAY U6751 | Dihydropyridine derivative | Potent inhibitor of GPb (Ki = 1.6 nM)[5] | Shown to improve cognitive function in aged mice through GP inhibition.[6] |
| Baicalein | Flavonoid | Ki = 8.77 µM (hlGPa)[4] | Studied for its effects on glycogenolysis in HepG2 cells.[4] |
Visualizing the Workflow and Signaling Pathway
dot
Caption: Experimental workflow for confirming this compound's mechanism of action.
dot
Caption: Simplified signaling pathway of glycogenolysis and the inhibitory action of this compound.
By employing the genetic strategies outlined in this guide, researchers can definitively validate the mechanism of action of this compound and other potential glycogen phosphorylase inhibitors, paving the way for their further development as therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen phosphorylase inhibition improves cognitive function of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Comparative analysis of Bayogenin's efficacy against different nematode species.
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research highlights the potential of Bayogenin, a triterpenoid saponin, as a nematicidal agent against a range of pathogenic nematode species. This comparison guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear overview of this compound's efficacy, primarily through the examination of saponin extracts from various Medicago (alfalfa) species.
While data on purified this compound is limited, studies on saponin mixtures rich in this compound provide significant insights into its activity against economically important nematodes such as the root-knot nematode (Meloidogyne incognita), the dagger nematode (Xiphinema index), and the potato cyst nematode (Globodera rostochiensis).
Quantitative Efficacy of this compound-Containing Saponin Extracts
The nematicidal effects of saponin extracts from different Medicago species, which contain varying concentrations of this compound, have been evaluated against several nematode species. The following tables summarize the mortality rates observed in these studies, providing a basis for comparative efficacy.
Table 1: Nematicidal Activity of Medicago Saponin Extracts against Meloidogyne incognita (Root-Knot Nematode) Juveniles (J2)
| Medicago Species | Saponin Extract Concentration (µg/mL) | Mortality (%) after 8h | Mortality (%) after 16h |
| M. murex | 500 | > 90 | - |
| M. hybrida | 500 | - | > 90 |
| M. truncatula | 500 | - | > 90 |
Data sourced from studies on saponin raw mixtures.[1]
Table 2: Nematicidal Activity of Medicago Saponin Extracts against Xiphinema index (Dagger Nematode) Adult Females
| Medicago Species | Saponin Extract Concentration (µg/mL) | Mortality (%) after 4h | Mortality (%) after 24h |
| M. lupulina | 1000 | 100 | 100 |
| M. heyniana | 1000 | - | ~100 |
| M. truncatula | 1000 | - | ~100 |
| M. murex | 1000 | - | 83.3 |
| M. hybrida | 1000 | - | 46.7 |
Data reflects the highest concentration tested in the cited study.[2]
Table 3: this compound Content in Saponin Extracts from Different Medicago Species
| Medicago Species | Dominant Sapogenins and their Percentage |
| M. heyniana | Hederagenin (37.6%), This compound (39.4%) |
| M. murex | Hederagenin (47.3%), This compound (36.9%) |
| M. hybrida | Medicagenic acid (32.7%), Hederagenin (23.2%), This compound (19.0%) |
| M. lupulina | Medicagenic acid (46.4%), Zanhic acid (15.3%), Soyasapogenol B (24.8%) |
| M. truncatula | Soyasapogenol B (51.6%), Medicagenic acid (18.1%), Zanhic acid (20.3%) |
This table highlights the relative abundance of this compound in the saponin extracts used in the efficacy studies.[1][3]
Qualitative assessments of pure sapogenins have indicated that while this compound possesses nematicidal properties, other aglycones like hederagenin may exhibit higher toxicity against certain species, such as Xiphinema index.
Experimental Protocols
The data presented is primarily derived from in vitro nematode mortality bioassays. The general methodology for these experiments is as follows:
Nematode Culture and Preparation:
-
Nematode populations (M. incognita, X. index, G. rostochiensis) are cultured on suitable host plants under controlled greenhouse conditions.[2]
-
Eggs or juvenile nematodes (J2) are extracted and sterilized for use in the bioassays.
In Vitro Mortality Assay:
-
Saponin extracts from various Medicago species are dissolved in distilled water to create a range of concentrations.
-
A suspension of the target nematode species is added to the saponin solutions in multi-well plates or microcentrifuge tubes.
-
The nematodes are incubated in the solutions for specific time intervals (e.g., 4, 8, 16, 24 hours).
-
Following incubation, the nematodes are observed under a microscope to assess mortality. Mortality is typically determined by the lack of movement upon gentle probing.
-
Control groups with distilled water are run in parallel to account for natural mortality.
Visualizing the Experimental Workflow and Proposed Mechanism of Action
To further elucidate the experimental process and the potential biological interactions, the following diagrams have been generated using Graphviz.
The precise signaling pathways affected by this compound in nematodes are still under investigation. However, based on the known effects of saponins, a putative mechanism of action can be proposed. Saponins are thought to interact with the nematode's outer cuticle and disrupt cell membrane integrity, potentially through interaction with sterols.
References
Validating the Specificity of Bayogenin's Inhibitory Action: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in validating its potential as a therapeutic agent or a research tool. This guide provides a comparative framework for validating the inhibitory action of Bayogenin, a natural triterpenoid saponin, with a focus on its known activity against glycogen phosphorylase. We present supporting experimental data for comparable inhibitors and outline detailed protocols for rigorous specificity testing.
Comparative Inhibitory Activity of Glycogen Phosphorylase Inhibitors
This compound has been identified as an inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis. To contextualize its potency, the following table compares the inhibitory activity of this compound with other known glycogen phosphorylase inhibitors. It is important to note that direct comparative studies involving this compound are limited, and the data presented for other inhibitors are from various studies and may have been determined under different assay conditions.
| Inhibitor | Type | Target Isoform(s) | IC50 / Kᵢ | Reference |
| This compound | Triterpenoid Saponin | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | IC₅₀: 68 µM | [1] |
| CP-91149 | Indole-2-carboxamide | Human Liver Glycogen Phosphorylase a (HLGPa) | IC₅₀: 0.13 µM (in presence of 7.5 mM glucose) | [2] |
| Baicalein | Flavonoid | Human Liver GPa, Human Brain GPa, Rabbit Muscle GPb | Kᵢ: 8.77 µM (HLGPa), 32.54 µM (HBGPa), 5.66 µM (RMGPb) | [3] |
| KB228 | Glucose analog | Glycogen Phosphorylase | Kᵢ: 937 nM | [1] |
| BEVA335 | Glucose analog | Glycogen Phosphorylase | Kᵢ: 411 nM | [1] |
| Ellagic Acid | Polyphenol | Glycogen Phosphorylase a | - | [4] |
| Caffeine | Alkaloid | Glycogen Phosphorylase a | - | [4] |
Signaling Pathway of Glycogenolysis Inhibition
The primary mechanism of action for this compound is the inhibition of glycogen phosphorylase, which catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. This ultimately reduces the cellular glucose supply.
Caption: Glycogenolysis pathway and this compound's inhibitory point.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound's inhibitory action, a multi-faceted experimental approach is required.
In Vitro Glycogen Phosphorylase Inhibition Assay
This assay determines the potency of an inhibitor against its target enzyme.
Principle: The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis, monitoring the release of inorganic phosphate from glucose-1-phosphate. The amount of inorganic phosphate is determined colorimetrically.[4][5]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
This compound and other control inhibitors
-
DMSO (for dissolving compounds)
-
Reagents for colorimetric phosphate detection (e.g., BIOMOL GREEN™)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Prepare solutions of this compound and control inhibitors in DMSO at various concentrations.
-
In a 96-well plate, add the GPa enzyme solution (e.g., 0.38 U/mL in HEPES buffer).
-
Add the inhibitor solutions to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (G1P and glycogen).
-
After a defined incubation period, stop the reaction and measure the amount of released inorganic phosphate using a colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Kinetic Analysis to Determine Mechanism of Inhibition
This experiment elucidates how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition).
Principle: The initial reaction velocities are measured at varying concentrations of one substrate while keeping the other substrate and the inhibitor concentration constant. The data is then plotted using methods like Lineweaver-Burk or Michaelis-Menten kinetics.
Procedure:
-
Perform the glycogen phosphorylase inhibition assay as described above.
-
For each concentration of this compound (including a no-inhibitor control), vary the concentration of one substrate (e.g., G1P) while keeping the other (glycogen) at a saturating concentration.
-
Measure the initial reaction rates for each condition.
-
Plot the data (e.g., 1/velocity vs. 1/[substrate]) to determine the kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of the inhibitor.
-
Analyze the changes in Kₘ and Vₘₐₓ to deduce the mechanism of inhibition.
Selectivity Profiling
This is crucial for identifying potential off-target effects.
Procedure:
-
Isoform Specificity: Test the inhibitory activity of this compound against different isoforms of glycogen phosphorylase, particularly the liver, muscle, and brain isoforms, as selectivity is a known challenge for GP inhibitors.[5][6]
-
Counter-Screening Panel: Screen this compound against a panel of other related enzymes, such as other glycosidases, phosphorylases, and structurally related enzymes, to identify any unintended inhibitory activity.[7]
-
Cell-Based Assays: Evaluate the effect of this compound on glycogenolysis in relevant cell lines (e.g., hepatocytes) to confirm its on-target effect in a biological context.[3]
Experimental Workflow for Inhibitor Specificity Validation
The following diagram outlines a comprehensive workflow for validating the specificity of an enzyme inhibitor like this compound.
Caption: Workflow for validating inhibitor specificity.
On-Target vs. Off-Target Effects
A critical aspect of inhibitor validation is distinguishing between the desired on-target effects and undesirable off-target interactions. The following diagram illustrates this relationship for this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bayogenin and Synthetic Glycogen Phosphorylase Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the naturally occurring triterpenoid, Bayogenin, with leading synthetic inhibitors of glycogen phosphorylase. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to inform preclinical research and development in metabolic diseases, particularly type 2 diabetes.
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. Its inhibition is a key therapeutic strategy for controlling hyperglycemia in type 2 diabetes. This guide evaluates the inhibitory efficacy of this compound against prominent synthetic glycogen phosphorylase inhibitors, providing a comparative analysis based on available preclinical data.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and several synthetic compounds against glycogen phosphorylase are summarized below. The data, presented as IC50 values, indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower values denote higher potency.
| Compound | Type | Target Enzyme | IC50 (µM) | Additional Notes |
| This compound | Natural Triterpenoid | Rabbit Muscle GP a (RMGPa) | 68[1] | Exhibits moderate inhibitory activity. |
| CP-91149 | Synthetic | Human Liver GP a (HLGPa) | 0.13 (in the presence of 7.5 mM glucose)[2][3][4] | Potency is 5- to 10-fold lower in the absence of glucose.[2][3][4][5] |
| Human Muscle GP a | 0.2[5] | |||
| Human Muscle GP b | ~0.3[5] | |||
| Brain GP | 0.5[5] | |||
| Glucagon-stimulated glycogenolysis in primary human hepatocytes | 2.1[2][4][5] | |||
| BAY R3401 | Synthetic (Prodrug) | Glycogenolysis in HL-7702 cells | 27.06[6][7] | Orally active, irreversible, and non-selective inhibitor.[6][7] |
| Glycogenolysis in HepG2 cells | 52.83[6][7] | The active metabolite is BAY W1807.[8] | ||
| Quercetagetin | Natural Flavonoid | Dephosphorylated GP (GPb) | 9.7[9] | Inhibited glucagon-stimulated glycogenolysis in rat hepatocytes with an IC50 of 66.2 µM.[9] |
| Quercetin | Natural Flavonoid | Dephosphorylated GP (GPb) | - | Inhibited glucagon-stimulated glycogenolysis in rat hepatocytes with an IC50 of 68.7 µM.[9] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the glycogenolysis pathway and highlights the mechanism of action of glycogen phosphorylase inhibitors.
Caption: Inhibition of Glycogenolysis by this compound and Synthetic Inhibitors.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro glycogen phosphorylase inhibition assay, based on established protocols.[10][11]
Objective: To determine the in vitro inhibitory effect of test compounds on glycogen phosphorylase activity.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Test compounds (e.g., this compound, synthetic inhibitors) dissolved in DMSO
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent (for colorimetric phosphate detection)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).
-
Compound Incubation:
-
Add 50 µL of the GPa solution to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (at various concentrations) or DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Enzymatic Reaction Initiation:
-
Prepare a reaction buffer containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).
-
Add 40 µL of the reaction buffer to each well to start the enzymatic reaction.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Add 100 µL of BIOMOL® Green reagent to each well to stop the reaction and initiate color development.
-
Incubate for 20-30 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
The amount of inorganic phosphate released is proportional to the GPa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Summary and Conclusion
This comparative guide highlights the varying potencies of this compound and several synthetic inhibitors of glycogen phosphorylase. While the natural triterpenoid this compound demonstrates moderate inhibitory activity, synthetic compounds like CP-91149 exhibit significantly higher potency in preclinical models, with IC50 values in the nanomolar to low micromolar range. The choice of inhibitor for further research and development will depend on the specific therapeutic goals, considering factors such as potency, selectivity, and pharmacokinetic properties. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of novel glycogen phosphorylase inhibitors. This information is intended to support the scientific community in the ongoing effort to develop effective treatments for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Molecular mode of inhibition of glycogenolysis in rat liver by the dihydropyridine derivative, BAY R3401: inhibition and inactivation of glycogen phosphorylase by an activated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Bayogenin vs. Oleanolic Acid: A Comparative Analysis of Potency and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Bayogenin, a triterpenoid sapogenin, and its precursor, oleanolic acid, are both subjects of significant interest in phytochemical and pharmacological research. This guide provides a comparative overview of their biological activities, drawing upon available experimental data to assess their relative potency. While direct head-to-head comparative studies are limited, this document synthesizes existing data to offer insights into their potential as therapeutic agents.
Comparative Overview of Biological Activities
Oleanolic acid has been extensively studied and is known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, antidiabetic, and hepatoprotective effects. This compound, a derivative of hederagenin (which is structurally similar to oleanolic acid), has been identified as a component of various medicinal plants and is also reported to have biological activities, including inhibitory effects on certain enzymes.
A direct comparison of potency is challenging due to the lack of studies that evaluate both compounds under the same experimental conditions. However, available data from different studies can provide an initial assessment.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data (IC50 values) for this compound and oleanolic acid from various in vitro assays. It is crucial to note that these values are from different studies and experimental setups, which limits a direct comparison of potency.
| Compound | Biological Activity | Assay | IC50 Value | Reference |
| This compound | Glycogen Phosphorylase Inhibition | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 68 µM | [Not Available] |
| Oleanolic Acid | Hyaluronidase Inhibition | in vitro hyaluronidase activity assay | 300.2 µM | [1][2] |
| Oleanolic Acid | Cytotoxicity against HL-60 | Trypan blue dye exclusion assay | 20 µg/ml | [3] |
| Oleanolic Acid | Cytotoxicity against HT-29 | Trypan blue dye exclusion assay | 48 µg/ml | [3] |
Note: The IC50 value for this compound was found in a commercial product description and the primary study reference was not immediately available. The IC50 values for Oleanolic Acid are from distinct studies, highlighting the need for direct comparative research.
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for interpreting the data accurately.
Hyaluronidase Inhibition Assay (for Oleanolic Acid)
This in vitro assay measures the ability of a compound to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid.
-
Enzyme: Hyaluronidase
-
Substrate: Hyaluronic acid
-
Method: The assay is typically performed by incubating the enzyme with the test compound (oleanolic acid) for a specific period. The substrate, hyaluronic acid, is then added, and the mixture is incubated further. The amount of undigested hyaluronic acid is then quantified, often by measuring the turbidity after the addition of a precipitating agent.
-
Data Analysis: The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is calculated. In the cited report, oleanolic acid exhibited an IC50 of 300.2 µM[1][2].
Cytotoxicity Assay (for Oleanolic Acid)
This assay determines the concentration of a substance that is toxic to 50% of the cells in a culture (IC50).
-
Cell Lines: Human promyelocytic leukemia cells (HL-60) and human colon adenocarcinoma cells (HT-29)[3].
-
Method: The trypan blue dye exclusion assay was used. This method is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
-
Procedure: Cells were treated with varying concentrations of oleanolic acid. After a specified incubation period, the cells were stained with trypan blue and counted under a microscope to determine the percentage of viable cells.
-
Data Analysis: The IC50 value was calculated as the concentration of oleanolic acid that resulted in 50% cell viability[3].
Signaling Pathways and Logical Relationships
To visualize the relationship between these compounds and their biological activities, a diagram illustrating their known interactions is provided below.
Caption: Relationship between this compound, Oleanolic Acid, and their biological activities.
Experimental Workflow for Potency Comparison
A proposed experimental workflow for a direct comparison of the potency of this compound and oleanolic acid is outlined below. This workflow would provide the necessary data for a conclusive assessment.
Caption: Proposed workflow for direct potency comparison.
Conclusion
To establish a clear potency relationship, direct comparative studies employing the same assays, cell lines, and experimental conditions are essential. Future research should focus on such head-to-head comparisons across a range of relevant biological activities to fully elucidate the therapeutic potential of both this compound and oleanolic acid.
References
Validation of a High-Throughput Screening Assay for Novel Bayogenin Mimetics as Glycogen Phosphorylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and validation of a high-throughput screening (HTS) assay designed to identify novel Bayogenin mimetics targeting glycogen phosphorylase (GP). this compound, a natural triterpenoid saponin, is a known inhibitor of glycogen phosphorylase, a key enzyme in the regulation of blood glucose levels.[1] The development of potent and selective this compound mimetics as GP inhibitors presents a promising therapeutic strategy for managing type 2 diabetes.[2][3]
This guide details the validation of a robust colorimetric HTS assay, comparing the performance of a hypothetical lead this compound mimetic, "Lead Compound X," with known glycogen phosphorylase inhibitors. The experimental data and protocols provided herein serve as a practical resource for laboratories seeking to establish similar screening campaigns.
Comparative Performance of Glycogen Phosphorylase Inhibitors
The inhibitory activity of Lead Compound X was evaluated and compared against a panel of known glycogen phosphorylase inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using the validated HTS assay.
| Compound | Type | Target Isoform | IC50 (µM) |
| Lead Compound X | This compound Mimetic | Human Liver GP | 1.5 |
| CP-91149 | Synthetic Inhibitor | Human Liver GP | 0.13[4] |
| Baicalein | Natural Flavonoid | Human Liver GPa | 8.77[5] |
| Ellagic Acid | Natural Polyphenol | Rabbit Muscle GPa | ~20-30 |
| Caffeine | Natural Alkaloid | Human Liver GPa | 26[4] |
HTS Assay Validation Summary
The developed assay demonstrates excellent robustness and reliability for high-throughput screening, as summarized by the following validation parameters.
| Parameter | Value | Acceptance Criteria | Result |
| Z'-Factor | 0.78 | > 0.5 | Pass |
| Signal-to-Background (S/B) Ratio | 15 | > 10 | Pass |
| Coefficient of Variation (%CV) | < 5% | < 10% | Pass |
| DMSO Tolerance | < 1% | No significant effect on assay performance | Pass |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the HTS assay validation and the signaling pathway for glycogen phosphorylase regulation.
Experimental Protocols
High-Throughput Screening Assay for Glycogen Phosphorylase Inhibitors
This assay measures the activity of glycogen phosphorylase a (GPa) in the direction of glycogen synthesis by quantifying the inorganic phosphate (Pi) released from glucose-1-phosphate.[4]
Materials and Reagents:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
Test compounds (including Lead Compound X and controls) dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
384-well microplates
Procedure:
-
Compound Plating: 1 µL of test compounds and controls (dissolved in DMSO) are pre-dispensed into 384-well plates. The final concentration of DMSO in the assay should not exceed 1%.
-
Enzyme Incubation: 25 µL of GPa enzyme solution (0.38 U/mL in 50 mM HEPES buffer, pH 7.2) is added to each well containing the compounds.
-
The plates are incubated for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: 25 µL of substrate solution (containing glucose-1-phosphate and glycogen in HEPES buffer with KCl and MgCl2) is added to each well to start the enzymatic reaction.
-
The reaction is incubated for 30 minutes at 37°C.
-
Reaction Termination and Detection: 50 µL of BIOMOL® Green reagent is added to each well to stop the reaction and initiate color development.
-
After a 20-minute incubation at room temperature, the absorbance is measured at 620 nm using a microplate reader.
Controls:
-
Positive Control: A known inhibitor of GPa (e.g., CP-91149) at a concentration that gives maximal inhibition.
-
Negative Control: DMSO vehicle without any test compound, representing 100% enzyme activity.
Assay Validation Protocol
Z'-Factor Determination: The Z'-factor is calculated to assess the quality and robustness of the assay using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Signal-to-Background (S/B) Ratio: The S/B ratio is calculated as: S/B = Mean_negative_control / Mean_positive_control A higher S/B ratio indicates a larger assay window.
DMSO Tolerance: The assay is performed with varying concentrations of DMSO (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly affect enzyme activity.
IC50 Determination: For hit compounds, a dose-response curve is generated by testing a range of concentrations (typically in a 10-point serial dilution). The IC50 value is calculated by fitting the data to a four-parameter logistic model.
Counter-Screening and Orthogonal Assays
To eliminate false positives and confirm the mechanism of action, hit compounds should be subjected to counter- and orthogonal screens.
-
Counter-Screen: A common counter-screen for phosphate-based assays is to test the compounds for inhibition of a different, unrelated phosphatase to ensure they are not simply interfering with the detection reagent or non-specifically inhibiting phosphate-generating enzymes.
-
Orthogonal Assay: An orthogonal assay confirms the inhibitory activity using a different detection method. For example, a fluorescence-based assay or a mass spectrometry-based assay could be employed to measure glycogen synthesis or breakdown.[6]
This comprehensive guide provides a validated framework for the identification and characterization of novel this compound mimetics as glycogen phosphorylase inhibitors. The detailed protocols and comparative data offer a valuable resource for advancing drug discovery efforts in the field of metabolic diseases.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Navigating the Safe Handling of Bayogenin: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal safety and proper environmental containment is paramount when working with chemical compounds like Bayogenin. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and a comprehensive disposal plan to facilitate the safe handling of this compound in a laboratory setting.
Understanding the Hazards
This compound, a triterpenoid saponin, presents specific hazards that necessitate careful handling.[1] According to safety data, it is harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is therefore critical to mitigate these risks.
Personal Protective Equipment (PPE): A Step-by-Step Protocol
A multi-layered approach to PPE is essential to prevent skin and respiratory exposure. The following table summarizes the required PPE, and the subsequent sections provide detailed, step-by-step procedures for donning and doffing.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and airborne particles.[1] |
| Body Protection | Impervious clothing, such as a lab coat or disposable coveralls | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | To prevent inhalation of dust or aerosols, especially when handling the powder form.[1][2] |
Experimental Protocol: Donning PPE
Properly putting on PPE is the first line of defense. Follow this sequence to ensure complete protection:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coveralls: Don the impervious clothing, ensuring it is a proper fit and fully fastened.
-
Respiratory Protection: Place the respirator over the nose and mouth, securing the straps for a tight seal. Perform a user seal check.
-
Eye Protection: Put on safety goggles, ensuring they fit snugly against the face.
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the gown or lab coat.
Experimental Protocol: Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to minimize exposure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down from the shoulders, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye Protection: Remove safety goggles by handling the strap, not the front.
-
Respiratory Protection: Remove the respirator by the straps without touching the front.
-
Final Hand Hygiene: Wash and dry hands thoroughly one last time.
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is crucial for both safety and environmental protection.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the solution with a liquid-binding material such as diatomite.[1] For powder spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose: Collect all contaminated materials and dispose of them as hazardous waste according to the disposal plan.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life, and therefore, must not be released into drains or waterways.[1]
-
Waste Collection: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: The sealed container must be disposed of through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the logical flow of the PPE and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
